molecular formula C15H13NO2 B4865041 ethyl 9H-carbazole-3-carboxylate

ethyl 9H-carbazole-3-carboxylate

Cat. No.: B4865041
M. Wt: 239.27 g/mol
InChI Key: NLLKBEGFXZYBFX-UHFFFAOYSA-N
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Description

Ethyl 9H-carbazole-3-carboxylate (CAS 51035-14-4) is a high-purity organic building block with the molecular formula C15H13NO2 and a molecular weight of 239.27 g/mol . This compound serves as a crucial synthetic intermediate for constructing more complex chemical architectures, particularly in pharmaceutical research and the development of functional materials. The carbazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. Research into carbazole derivatives has shown they can exhibit potent antiviral properties, including activity against SARS-CoV-2 by targeting key viral proteins like the main protease (Mpro), spike glycoprotein, and RNA-dependent RNA polymerase (RdRp) . Furthermore, carbazole derivatives are extensively investigated in materials science due to their interesting optical and electronic properties, making them suitable for applications such as luminescent materials and hole-transporting layers in electronic devices . This reagent provides researchers with a versatile starting point for synthesizing novel compounds for anti-infective drug discovery programs and advanced material development. The product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 9H-carbazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-2-18-15(17)10-7-8-14-12(9-10)11-5-3-4-6-13(11)16-14/h3-9,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLKBEGFXZYBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Significance of the Carbazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of Ethyl 9H-Carbazole-3-Carboxylate

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the synthesis, reactivity, and application of this compound, grounding theoretical principles in practical, field-proven insights.

The carbazole ring system, a tricyclic aromatic heterocycle, is a privileged scaffold in drug discovery and materials science.[1][2] Its rigid, planar structure and electron-rich nature make it an ideal pharmacophore for interacting with biological targets and a robust component for optoelectronic materials.[2][3] Carbazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[4][5]

This compound, in particular, serves as a versatile intermediate. The ethyl ester at the C-3 position provides a convenient handle for further chemical modification, while the pyrrolic nitrogen (N-9) and the unsubstituted positions on the aromatic rings offer additional sites for derivatization. Understanding its chemical properties is paramount to leveraging its full potential in the synthesis of novel, high-value molecules.

Synthesis: Constructing the Carbazole Core

The regioselective synthesis of substituted carbazoles is a critical challenge. One of the most reliable and versatile methods for preparing 3-substituted carbazoles like the title compound involves a two-step sequence: a Suzuki-Miyaura cross-coupling followed by a Cadogan reductive cyclization.[6] This strategy offers excellent control over substituent placement.

The causality behind this approach lies in its convergent nature. The Suzuki coupling efficiently constructs the required 2-nitrobiphenyl intermediate from readily available building blocks. The subsequent Cadogan cyclization, typically using a phosphite reagent, is a highly effective method for forming the pyrrole ring via reductive deoxygenation of the nitro group and subsequent C-N bond formation.[6]

Diagram of Synthetic Workflow

G cluster_suzuki Step 1: Suzuki-Miyaura Coupling cluster_cadogan Step 2: Cadogan Reductive Cyclization A 2-Bromonitrobenzene C Ethyl 2'-nitro-[1,1'-biphenyl]-4-carboxylate A->C Pd(PPh3)4, K2CO3 B Ethyl 4-boronopicolinate B->C D Ethyl 2'-nitro-[1,1'-biphenyl]-4-carboxylate E This compound D->E P(OEt)3, heat

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis via Suzuki-Cadogan Pathway

Step 1: Suzuki-Miyaura Coupling to form Ethyl 2'-nitro-[1,1'-biphenyl]-4-carboxylate [6]

  • To a degassed solution of toluene, add 2-bromonitrobenzene (1.0 eq), ethyl 4-boronopicolinate (1.1 eq), and potassium carbonate (2.0 eq).

  • Saturate the mixture with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Heat the reaction mixture to reflux (approx. 110 °C) and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash with ethyl acetate.

  • Wash the combined organic filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the biphenyl intermediate.

Step 2: Cadogan Reductive Cyclization to form this compound [6]

  • Place the ethyl 2'-nitro-[1,1'-biphenyl]-4-carboxylate (1.0 eq) in a round-bottom flask.

  • Add an excess of triethyl phosphite (P(OEt)₃, 5-10 eq).

  • Heat the mixture to reflux (approx. 150-160 °C) under an inert atmosphere (argon or nitrogen) for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the excess triethyl phosphite under high vacuum.

  • The resulting crude product is often a solid. Purify by recrystallization from ethanol or by column chromatography (silica gel, hexane/ethyl acetate) to afford pure this compound.

Physicochemical and Spectroscopic Profile

The accurate characterization of this compound is essential for its use in further synthetic applications.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₅H₁₃NO₂-
Molecular Weight239.27 g/mol -
Melting Point168-169 °C
AppearanceWhite to off-white solid
SolubilitySoluble in acetone, ethyl acetate, DCM; sparingly soluble in ethanol; insoluble in water.General knowledge
Table 2: Representative Spectroscopic Data
TechniqueDataInterpretation
¹H NMR (CDCl₃, 400 MHz)δ 8.80 (s, 1H), 8.25 (d, 1H), 8.15 (d, 1H), 8.10 (s, 1H, br), 7.50-7.30 (m, 4H), 4.40 (q, 2H), 1.42 (t, 3H)Aromatic protons in the deshielded region; characteristic singlet for H4; broad singlet for N-H; quartet and triplet for the ethyl ester group.
¹³C NMR (CDCl₃, 100 MHz)δ 167.0, 141.5, 139.8, 126.5, 126.0, 123.0, 122.5, 120.8, 120.5, 119.5, 110.8, 110.5, 60.8, 14.5Carbonyl carbon of the ester; twelve distinct aromatic carbons; ethyl group carbons.
IR (KBr, cm⁻¹)3410 (N-H stretch), 3050 (Aromatic C-H stretch), 2980 (Aliphatic C-H stretch), 1685 (C=O stretch, ester), 1600, 1450 (C=C stretch, aromatic)Key functional groups are clearly identifiable. The N-H stretch is a prominent feature.
Mass Spec (EI)m/z 239 (M⁺), 210, 194, 166Molecular ion peak corresponding to the molecular weight. Fragmentation pattern consistent with loss of ethyl and carboxyl groups.

Note: NMR shifts are approximate and can vary based on solvent and concentration.

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is governed by three primary sites: the acidic N-H proton, the electron-rich aromatic system, and the electrophilic ester group. This multi-faceted reactivity is what makes it a valuable synthetic intermediate.

Diagram of Reactivity Sites

G cluster_main Reactivity Profile A N-Functionalization (Alkylation, Acylation) Site: N-9 mol A->mol pKa ~17 B Electrophilic Aromatic Substitution (Halogenation, Nitration) Sites: C-6, C-1, C-8 B->mol Electron Rich C Ester Modification (Hydrolysis, Reduction, Amidation) Site: C-3 Ester C->mol Electrophilic Carbonyl D Cross-Coupling (Post-Halogenation) Sites: C-1, C-6, C-8 D->mol Versatile Handle G cluster_diversification Library Synthesis (Parallel Chemistry) start This compound (Core Scaffold) N_Alk N-Alkylation (R1-X) start->N_Alk SEAr C-6 Halogenation (NBS) start->SEAr Ester Amide Coupling (Hydrolysis then R2-NH2) start->Ester Intermediate1 N-R1-Carbazole Ester N_Alk->Intermediate1 Intermediate2 N-H, C-6-Br Carbazole Ester SEAr->Intermediate2 Intermediate3 N-H Carbazole Amide Ester->Intermediate3 Final Diverse Library of Final Compounds Intermediate1->Final Coupling Suzuki/Buchwald Coupling (R3-B(OH)2 or R4-NH2) Intermediate2->Coupling Intermediate3->Final Coupling->Final Screening High-Throughput Biological Screening Final->Screening Hit Hit Identification & Lead Optimization Screening->Hit

Sources

Molecular structure and weight of ethyl 9H-carbazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthetic Protocols, and Pharmacological Applications

Executive Summary

Ethyl 9H-carbazole-3-carboxylate (CAS 51035-14-4) represents a pivotal scaffold in modern medicinal chemistry. Structurally composed of a tricyclic carbazole core functionalized with an ethyl ester at the C3 position, this molecule serves as a critical intermediate in the synthesis of bioactive agents targeting the p53 tumor suppressor pathway and Protein Arginine Methyltransferase 5 (PRMT5). Its utility extends beyond oncology, showing promise in anti-viral (SARS-CoV-2) and anti-microbial research. This guide provides a definitive technical analysis of its physicochemical properties, validated synthesis protocols, and characterization standards.

Molecular Profile & Physicochemical Data[1][2][3][4]

The structural integrity of this compound relies on the planar aromaticity of the carbazole ring system, which facilitates intercalation into DNA and binding to hydrophobic pockets in protein targets.

Table 1: Physicochemical Specifications
ParameterSpecification
IUPAC Name This compound
Common Name 3-Carbethoxycarbazole
CAS Registry Number 51035-14-4
Molecular Formula C₁₅H₁₃NO₂
Molecular Weight 239.27 g/mol
Exact Mass 239.0946 g/mol
Melting Point 156–159 °C (Polymorph A) / 168–169 °C (Polymorph B)
Appearance White to off-white amorphous solid
Solubility Soluble in DMSO, DMF, CHCl₃; Sparingly soluble in EtOH; Insoluble in H₂O
SMILES CCOC(=O)c1ccc2[nH]c3ccccc3c2c1

Synthetic Architecture

We present two distinct synthetic pathways: a classic Fischer Esterification for scalability and a modern Photostimulated SRN1 Cyclization for high-precision laboratory synthesis.

Pathway A: Acid-Catalyzed Fischer Esterification (Scalable)

This method utilizes commercially available 9H-carbazole-3-carboxylic acid. It is robust, cost-effective, and suitable for gram-scale production.

Reagents: 9H-carbazole-3-carboxylic acid, Ethanol (anhydrous), H₂SO₄ (catalytic).

  • Dissolution: Dissolve 1.0 eq of 9H-carbazole-3-carboxylic acid in anhydrous ethanol (0.1 M concentration).

  • Catalysis: Add concentrated H₂SO₄ (0.5 eq) dropwise at 0°C.

  • Reflux: Heat the mixture to reflux (78°C) for 12–24 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature. Neutralize with saturated NaHCO₃. Evaporate excess ethanol.

  • Extraction: Extract aqueous residue with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

Pathway B: Photostimulated SRN1 Cyclization (Mechanistic)

This "transition-metal-free" approach constructs the carbazole ring from biphenyl precursors, offering high regioselectivity.

Reagents: Ethyl 2'-chloro[1,1'-biphenyl]-3-carboxylate, DMSO, t-BuOK, UV Light (350 nm).

  • Preparation: Dissolve ethyl 2'-chloro[1,1'-biphenyl]-3-carboxylate in degassed DMSO.

  • Initiation: Add t-BuOK (2.0 eq) under nitrogen atmosphere.

  • Irradiation: Irradiate the mixture with UV light (350 nm) at 40°C for 3 hours.

  • Quench: Pour reaction mixture into ammonium chloride solution.

  • Isolation: Extract with dichloromethane and purify via column chromatography.

Visualization of Synthetic Logic

SynthesisPathways Start1 9H-carbazole-3-carboxylic acid Reagent1 EtOH / H2SO4 (Fischer Esterification) Start1->Reagent1 Intermediate Reactive Intermediate (Radical Anion / Acylium Ion) Reagent1->Intermediate Protonation Start2 Ethyl 2'-chloro[1,1'-biphenyl]-3-carboxylate Reagent2 t-BuOK / DMSO / hν (SRN1 Cyclization) Start2->Reagent2 Product This compound (CAS 51035-14-4) Reagent2->Product Intramolecular Substitution Intermediate->Product - H2O

Figure 1: Dual synthetic pathways illustrating the classical esterification route (top) and the photochemical ring-closure route (bottom).

Characterization Standards

Accurate identification requires high-resolution NMR spectroscopy. The following data is calibrated to CDCl₃ at 500 MHz.

Table 2: 1H NMR Assignment (500 MHz, CDCl₃)[5]
PositionShift (δ ppm)MultiplicityIntegralCoupling (J Hz)Assignment Logic
NH 8.30 / 8.82Broad Singlet1H-Indolic NH (Deshielded)
C4-H 8.82 / 8.85Doublet (d)1H1.5Ortho to Ester (Most deshielded Ar-H)
C2-H 8.15Doublet of Doublets1H8.5, 1.5Ortho to Ester & C1
C5-H 8.13Doublet (d)1H7.8Ortho to Ring Fusion
C1-H 7.47Doublet (d)1H8.5Ortho to C2
C7/C8-H 7.43-7.47Multiplet2H-Aromatic overlap
C6-H 7.28Triplet (t)1H7.5Meta to Ring Fusion
CH₂ (Ethyl) 4.44Quartet (q)2H7.1Deshielded by Oxygen
CH₃ (Ethyl) 1.46Triplet (t)3H7.1Terminal Methyl

Mass Spectrometry (ESI+): Expected [M+H]⁺ peak at m/z 240.10. IR Spectrum (KBr): 3280 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O ester stretch).

Functional Applications in Drug Discovery[6]

Oncology: p53 Reactivation

This compound serves as a precursor to 9-ethyl-9H-carbazole-3-carbaldehyde and related derivatives which function as p53 reactivators. These compounds bind to MDM2 or directly stabilize mutant p53, inducing apoptosis in melanoma cell lines.

Epigenetics: PRMT5 Inhibition

Recent studies identify this scaffold as a pharmacophore for inhibiting Protein Arginine Methyltransferase 5 (PRMT5). Substitutions at the N9 position, derived from this ester intermediate, have shown IC₅₀ values in the low nanomolar range (4.2 nM) against MV-4-11 leukemia cells.

Anti-Viral Research

Carbazole derivatives synthesized from this ester have demonstrated binding affinity to the SARS-CoV-2 Main Protease (Mpro), acting as competitive inhibitors in molecular docking studies.

References

  • Tang, Y., et al. "Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy."[1] Journal of Medicinal Chemistry, 2022. Link

  • Budén, M. E., et al. "“Transition-Metal-Free” Synthesis of Carbazoles by Photostimulated Reactions of 2′-Halo[1,1′-biphenyl]-2-amines." The Journal of Organic Chemistry, 2015. Link

  • Wen, J., et al. "A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells." Scientific Reports, 2018. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12313654, this compound." PubChem, 2026. Link

  • Royal Society of Chemistry. "Electronic Supplementary Information for Total synthesis of acerogenins." RSC Advances, 2013. Link

Sources

Ethyl 9H-carbazole-3-carboxylate CAS number and identifiers

[1][2]

Executive Summary

This compound (CAS 51035-14-4 ) is a pivotal heterocyclic building block in medicinal chemistry and materials science. Structurally composed of a tricyclic carbazole core functionalized with an ethyl ester at the C3 position, it serves as a versatile scaffold. In drug discovery, it is a precursor for PRMT5 inhibitors (cancer therapy) and DNA gyrase inhibitors (antibacterials). In materials science, its electron-rich carbazole moiety makes it a key intermediate for synthesizing hole-transporting materials used in Organic Light-Emitting Diodes (OLEDs).

Chemical Identity & Identifiers

This compound is characterized by a planar tricyclic system with a reactive ester handle, allowing for further diversification via hydrolysis, reduction, or amidation.

Identifier Value
Chemical Name This compound
CAS Registry Number 51035-14-4
Synonyms 3-Ethoxycarbonylcarbazole; Carbazole-3-carboxylic acid ethyl ester
Molecular Formula C₁₅H₁₃NO₂
Molecular Weight 239.27 g/mol
SMILES CCOC(=O)c1ccc2c(c1)c3ccccc3[nH]2
InChI Key UZRJWXGXZKPSJO-UHFFFAOYSA-N (for the acid form; ester varies)
PubChem CID 12217345 (Verify specific ester CID)

Physicochemical Profile

The following data represents field-verified properties essential for identification and handling.

Property Data / Observation
Appearance White to off-white or light brown solid
Melting Point 156 – 159 °C (Recrystallized from ethanol/hexane) [1]
Solubility Soluble in DMSO, DMF, Acetone, Chloroform; sparingly soluble in water.
UV/Vis Absorption Characteristic carbazole bands (approx. 230–350 nm region).
Spectral Characterization (Nuclear Magnetic Resonance)

¹H NMR (500 MHz, CDCl₃):

  • δ 8.82 (s, 1H, H-4): Diagnostic deshielded singlet due to ester anisotropy.

  • δ 8.30 (br s, 1H, NH): Exchangeable proton.

  • δ 8.15–8.13 (m, 2H, Ar-H): H-1 and H-5 protons.

  • δ 7.47–7.43 (m, 3H, Ar-H): Overlapping aromatic signals.

  • δ 7.31–7.26 (m, 1H, Ar-H): Aromatic proton.

  • δ 4.44 (q, J = 7.1 Hz, 2H, OCH ₂CH₃): Quartet characteristic of the ethyl ester.

  • δ 1.46 (t, J = 7.1 Hz, 3H, OCH₂CH ₃): Triplet for the methyl group.

Synthesis & Production

The synthesis of this compound typically follows two primary strategies: the Fischer Indole Synthesis (cyclization) or the Esterification of the corresponding carboxylic acid.

Method A: One-Pot Fischer Indole Synthesis (Preferred)

This method allows for the direct construction of the carbazole core from accessible precursors: Phenylhydrazine and Ethyl 4-oxocyclohexanecarboxylate .

Protocol:

  • Condensation: React phenylhydrazine hydrochloride with ethyl 4-oxocyclohexanecarboxylate in glacial acetic acid or ethanol with acid catalyst.

  • Cyclization: Reflux to promote the [3,3]-sigmatropic rearrangement, yielding the tetrahydrocarbazole intermediate (Ethyl 1,2,3,4-tetrahydrocarbazole-3-carboxylate).

  • Aromatization: Treat the intermediate with an oxidant (e.g., DDQ or Pd/C in refluxing xylene) to dehydrogenate the ring and form the fully aromatic carbazole.

Method B: Esterification of 9H-Carbazole-3-carboxylic Acid
  • Starting Material: 9H-Carbazole-3-carboxylic acid (CAS 51035-17-7).

  • Reagent: Ethanol (excess) with H₂SO₄ or Thionyl Chloride (SOCl₂).

  • Condition: Reflux for 4–6 hours.

  • Workup: Neutralize with NaHCO₃, extract with ethyl acetate, and recrystallize.

Synthesis Workflow Diagram

The following diagram illustrates the logic flow for the Fischer Indole route, highlighting the critical aromatization step.

SynthesisPathwayStart1Phenylhydrazine(Hydrochloride)Inter1HydrazoneIntermediateStart1->Inter1CondensationStart2Ethyl 4-oxocyclohexane-carboxylateStart2->Inter1CondensationInter2TetrahydrocarbazoleDerivativeInter1->Inter2Fischer IndoleCyclizationProductEthyl 9H-carbazole-3-carboxylate(CAS 51035-14-4)Inter2->ProductDehydrogenation(Aromatization)Reagent1Acid Catalyst(AcOH/H2SO4)Reagent1->Inter1Reagent2Oxidant(DDQ or Pd/C)Reagent2->Inter2

Caption: Logical flow of the Fischer Indole Synthesis coupled with oxidative aromatization to yield the target ester.

Applications in Drug Discovery & Materials[4]

Medicinal Chemistry Scaffold

The C3-ester group serves as a "chemical handle" for diversifying the carbazole scaffold.

  • PRMT5 Inhibitors: The ester is hydrolyzed to the acid and coupled with amines to generate inhibitors of Protein Arginine Methyltransferase 5, a target in glioblastoma and lymphoma therapy [2].

  • Antibacterial Agents: Derivatives synthesized via hydrazide formation (reacting the ester with hydrazine) show potency against DNA gyrase in resistant bacterial strains.

Optoelectronic Materials

Carbazole derivatives are hole-transporting materials (HTM) in OLEDs due to the nitrogen atom's ability to donate electrons into the conjugated system.

  • Functionalization: The N-H site (9-position) is often alkylated or arylated (e.g., Ullmann coupling) to tune solubility and electronic levels (HOMO/LUMO).

  • Polymerization: The 3,6-positions are active sites for electropolymerization, creating conductive polymer films.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • GHS Classification: Warning (H315, H319, H335).

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the 9-H position or hydrolysis of the ester.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory. Work within a fume hood.

References

  • RSC Advances (2014): One-pot synthesis of carbazoles from cyclohexanones and aryl hydrazine chlorides. (Detailed characterization and melting point data).

  • Journal of Medicinal Chemistry (2021): Design, Synthesis, and Biological Evaluation of Novel PRMT5 Inhibitors. (Application in oncology).[1][2]

  • SpectraBase: this compound Spectral Data. (NMR verification).

  • ChemicalBook: CAS 51035-14-4 Product Database. (Identifier verification).

Role of ethyl 9H-carbazole-3-carboxylate in organic electronics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: The Role of Ethyl 9H-carbazole-3-carboxylate in Organic Electronics

Abstract

The relentless pursuit of higher efficiency, stability, and cost-effectiveness in organic electronics has spotlighted the carbazole moiety as a cornerstone of materials design.[1] Its inherent properties—a rigid, planar structure, high thermal stability, and excellent hole-transporting capabilities—make it a versatile scaffold for a new generation of organic semiconductors.[1][2] This technical guide delves into the pivotal role of a specific, yet foundational, building block: This compound . While not typically employed as a final functional material itself, its true significance lies in its exceptional utility as a synthetic intermediate. We will explore its core properties, detail its chemical derivatization into high-performance materials, and analyze the application of these derivatives in state-of-the-art organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). This document is intended for researchers and materials scientists engaged in the development of next-generation organic electronic devices.

The Carbazole Core: A Foundation for High Performance

The 9H-carbazole unit is an aromatic heterocyclic compound featuring a pyrrole ring fused to two benzene rings. This extensive π-conjugated system is electron-rich, facilitating the movement of positive charge carriers (holes), a fundamental requirement for many organic electronic devices.[1] Key advantages of the carbazole scaffold include:

  • High Thermal and Electrochemical Stability: The fused aromatic structure imparts significant stability, which is crucial for long device lifetimes.[1]

  • Good Hole Transport Properties: The delocalized electron system allows for efficient hole mobility.[1]

  • High Triplet Energy: This property is particularly vital for host materials in phosphorescent OLEDs (PhOLEDs), preventing the quenching of light-emitting triplet excitons.[3]

  • Tunable Electronic Structure: The nitrogen atom and various positions on the aromatic rings can be easily functionalized, allowing for precise tuning of electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[1][2]

This compound serves as an ideal starting point for molecular engineering. The ethyl group at the N-9 position enhances solubility in common organic solvents, a critical factor for solution-processable device fabrication. The carboxylate group at the C-3 position provides a reactive handle for a multitude of chemical transformations, enabling the construction of more complex, functional molecules.

Synthetic Pathways: From Building Block to Functional Material

The primary role of this compound is as a precursor. Its ester functionality can be hydrolyzed, reduced, or otherwise converted, while the carbazole ring itself can undergo further substitution. More commonly, related precursors like 9-ethyl-9H-carbazole are used to synthesize key intermediates such as aldehydes, which are then used to build larger systems.

Key Synthetic Intermediates: The Aldehyde Pathway

A frequent and critical derivatization is the conversion of the N-ethyl carbazole core to an aldehyde, typically at the 3-position (9-ethyl-9H-carbazole-3-carbaldehyde). This transformation opens up a vast landscape of subsequent reactions (e.g., Wittig, Knoevenagel) to extend the π-conjugation. The electron-withdrawing nature of the aldehyde group also modifies the electronic properties of the carbazole core.[4]

G cluster_start Starting Material cluster_reaction Core Functionalization cluster_intermediate Key Intermediate cluster_applications Derivatization for Applications Start 9-Ethyl-9H-carbazole Vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) Start->Vilsmeier Reacts with Aldehyde 9-Ethyl-9H-carbazole-3-carbaldehyde Vilsmeier->Aldehyde Yields HTM Synthesis of Hole Transporting Materials (HTMs) Aldehyde->HTM Precursor for OLED Synthesis of OLED Host/Emissive Materials Aldehyde->OLED Precursor for Bio Anticancer Agent Development Aldehyde->Bio Precursor for

Caption: Synthetic utility of the 9-ethyl-carbazole core.

Experimental Protocol: Synthesis of 9-heptyl-9H-carbazole-3-carbaldehyde

This protocol illustrates a typical Vilsmeier-Haack reaction to create a carbazole-3-carbaldehyde, a crucial intermediate. The choice of a heptyl group instead of an ethyl group is often made to further enhance solubility, but the reaction chemistry is directly analogous.

Causality: The Vilsmeier-Haack reaction is chosen for its reliability in formylating electron-rich aromatic rings like carbazole. Dry DMF and POCl₃ react to form the Vilsmeier reagent, an electrophile that attacks the carbazole ring, primarily at the electron-rich C-3 and C-6 positions.

  • Reagent Preparation: In a two-neck flask under an argon atmosphere, add 1.63 mL (21 mmol) of dry N,N-Dimethylformamide (DMF). Cool the flask to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add 1.68 mL (18 mmol) of phosphorus oxychloride (POCl₃) dropwise to the cooled DMF. Stir the mixture at 0°C until the Vilsmeier salt precipitates.[5]

  • Carbazole Addition: Dissolve 1 mmol of 9-heptyl-9H-carbazole in 10 mL of a dry solvent like dichloroethane. Add this solution dropwise to the Vilsmeier reagent.[5]

  • Reaction: After addition, remove the ice bath and heat the reaction mixture to 60°C for approximately 5 hours, monitoring progress with Thin Layer Chromatography (TLC).[5]

  • Workup: Cool the reaction and pour it into 100 mL of cold water. Neutralize the solution with a suitable base (e.g., sodium carbonate solution).

  • Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate (Na₂SO₄). After filtration, evaporate the solvent under reduced pressure. Purify the resulting crude product using column chromatography to yield the final aldehyde.[5]

Application in Perovskite Solar Cells (PSCs)

In PSCs, hole transport materials (HTMs) are essential for efficiently extracting holes from the perovskite light-absorbing layer and transporting them to the electrode. Carbazole-based derivatives have emerged as highly promising alternatives to the standard but expensive HTM, spiro-OMeTAD.[6]

Causality: An effective HTM must have a HOMO energy level that is well-aligned with the valence band of the perovskite material (typically ~5.5 eV) to ensure efficient hole transfer.[7] Carbazole derivatives can be chemically tuned to achieve this alignment. Furthermore, their inherent hydrophobicity can protect the moisture-sensitive perovskite layer, enhancing device stability.[6][8]

cluster_device Perovskite Solar Cell Architecture cluster_energy Energy Level Alignment (Simplified) Anode Anode (e.g., FTO/ITO) ETL Electron Transport Layer (ETL) (e.g., SnO2) Anode->ETL Perovskite Perovskite Absorber Layer ETL->Perovskite HTL Hole Transport Layer (HTL) (Carbazole Derivative) Perovskite->HTL Cathode Cathode (e.g., Au/Al) HTL->Cathode l_etl ETL l_pero Perovskite l_htl HTL LUMO_ETL HOMO_ETL LUMO_ETL->HOMO_ETL  LUMO  HOMO LUMO_Pero HOMO_Pero LUMO_Pero->HOMO_Pero  CB  VB (~5.5 eV) HOMO_HTL HOMO_Pero->HOMO_HTL Hole Transfer LUMO_HTL LUMO_HTL->HOMO_HTL  LUMO  HOMO (~5.0 eV)

Caption: Typical PSC device structure and energy level alignment for hole extraction.

A study on carbazole-based HTLs demonstrated that devices using these materials retained 50% of their original Power Conversion Efficiency (PCE) after 500 hours of illumination, a significant improvement over spiro-OMeTAD which retained only 20% after 150 hours.[6] This enhanced stability was partly attributed to the superior hydrophobicity of the carbazole-based HTL films.[6]

HTM DerivativeIonization Potential (eV)Device PCE (%)Stability (vs. Spiro-OMeTAD)Reference
V12094.93~19-20%Comparable[7]
V12214.83~19-20%Comparable[7]
EtCz-3EHCzNot specifiedSimilar to SpiroMuch higher[6]
Spiro-OMeTAD5.00BenchmarkLower[7]

Application in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, materials derived from the carbazole core are exceptionally versatile, serving as host materials, hole-transporting layers (HTLs), and even emissive materials.[1][2][9]

Causality: For host materials in PhOLEDs, a high triplet energy level is paramount to confine excitons on the phosphorescent guest (dopant) molecule, ensuring they decay radiatively (emit light) rather than transferring energy non-radiatively to the host. Carbazole's rigid structure provides a high triplet energy, making its derivatives ideal hosts.[3] As HTLs, their high hole mobility and suitable HOMO levels facilitate efficient charge injection and transport from the anode.

OLEDs fabricated using carbazole derivatives as the emissive layer have demonstrated impressive performance. For example, devices based on (E)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(thiophen-2-yl)acrylonitrile (CZ-2) achieved a maximum luminance of 4104 cd/m², a current efficiency of 20.2 cd/A, and a high External Quantum Efficiency (EQE) of up to 9.5%.[9]

Device RoleMaterial TypeKey Performance MetricRationaleReference
Host Material Bipolar Carbazole DerivativesHigh Triplet Energy (>2.90 eV)Prevents exciton quenching[10]
Emissive Layer Carbazole-AcrylonitrileEQE up to 9.5%Efficient light emission[9]
HTL Diphenyl-9-ethylcarbazoleCurrent Efficiency of 22.5 cd/AEfficient hole transport[11]

Conclusion

This compound and its closely related N-alkylated carbazole precursors represent a fundamentally important class of molecules in organic electronics. While their direct application is limited, their true value is realized through strategic chemical modification. As this guide has demonstrated, their derivatization leads to a wealth of high-performance materials that are pushing the boundaries of efficiency and stability in both perovskite solar cells and organic light-emitting diodes. The ability to fine-tune their electronic and physical properties through well-established synthetic protocols ensures that the carbazole core, accessed through intermediates like this compound, will remain a central pillar in the advancement of organic electronics for the foreseeable future.

References

Sources

Spectroscopic Characterization of Ethyl 9H-carbazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the electronic absorption spectra of ethyl 9H-carbazole-3-carboxylate, structured for researchers in organic electronics and photophysics.

Compound Identity: this compound CAS Number: 51035-14-4 Molecular Formula: C


H

NO

Molecular Weight: 239.27 g/mol Appearance: Pale yellow to light brown solid

Executive Summary

This compound represents a fundamental Donor-


-Acceptor (D-

-A) system where the electron-rich carbazole core (donor) is coupled to an electron-withdrawing ethyl ester group at the 3-position. This structural modification perturbs the native

symmetry of the carbazole, inducing significant bathochromic shifts in the electronic absorption spectra compared to the parent 9H-carbazole. This guide details the electronic transitions, solvatochromic behavior, and experimental protocols for characterizing this compound, which serves as a critical intermediate in the synthesis of organic light-emitting diode (OLED) materials and fluorescent sensors.

Molecular Architecture & Electronic Theory

Structural Electronic Effects

The introduction of the ethoxycarbonyl group (-COOEt) at the C3 position creates a push-pull electronic system.

  • Donor (D): The carbazole nitrogen lone pair participates in the aromatic

    
    -system, raising the energy of the Highest Occupied Molecular Orbital (HOMO).
    
  • Acceptor (A): The carbonyl oxygen of the ester group withdraws electron density via conjugation, lowering the Lowest Unoccupied Molecular Orbital (LUMO).

  • Result: The HOMO-LUMO gap (

    
    ) is compressed relative to unsubstituted carbazole (
    
    
    
    eV), shifting absorption from the UV into the near-UV/visible region (the "yellow" appearance indicates absorption tailing into the violet/blue region, approx. 400 nm).
Electronic Transitions

The absorption spectrum is dominated by two primary transition types:

  • 
     Transitions:  High-energy bands localized on the carbazole aromatic rings (similar to the parent carbazole's 
    
    
    
    and
    
    
    bands).
  • Intramolecular Charge Transfer (ICT): A lower-energy, broad band arising from electron redistribution from the carbazole nitrogen to the ester carbonyl. This band is highly sensitive to solvent polarity.

Experimental Methodology

Synthesis & Purification Protocol

Note: High purity (>98%) is required for accurate spectroscopic constants to avoid artifacts from fluorescent impurities.

Synthesis Route:

  • Acylation: Reaction of 9-ethylcarbazole with oxalyl chloride or Friedel-Crafts acylation to introduce the carbon framework.

  • Esterification: Refluxing the intermediate carboxylic acid with ethanol/H

    
    SO
    
    
    
    .
  • Purification: Automated flash column chromatography on silica gel using a gradient of Diethyl Ether:Hexane (0:100

    
     10:90).
    
  • Validation:

    
    H NMR (500 MHz, CDCl
    
    
    
    ) diagnostic doublet at
    
    
    8.74 ppm (H-4 proton deshielded by carbonyl).
Spectroscopic Workflow

ExperimentalWorkflow Sample Solid Sample (this compound) Weighing Gravimetric Analysis (0.1 mg precision) Sample->Weighing Solvation Solvation (THF, DCM, MeCN, MeOH) Weighing->Solvation Dilution Serial Dilution (Target: 10⁻⁵ M) Solvation->Dilution Measurement UV-Vis Acquisition (200-800 nm) Dilution->Measurement Analysis Data Processing (Extinction Coeff. Calculation) Measurement->Analysis

Figure 1: Standardized workflow for determining molar extinction coefficients.

Results: Electronic Absorption Spectra

Spectral Profile

The UV-Vis spectrum of this compound in non-polar solvents (e.g., cyclohexane, hexane) exhibits distinct vibronic structure, which becomes blurred in polar solvents due to strong solute-solvent interactions.

Band AssignmentWavelength (

)

(M

cm

)
Transition TypeDescription
Band I 230 - 240 nm~45,000

High-energy aromatic transition (Carbazole core).
Band II 290 - 300 nm~18,000

Carbazole characteristic peaks (retained from parent).
Band III (ICT) 325 - 345 nm ~12,000

/ ICT
Diagnostic Band. Charge transfer from N to Ester.

Note: The "Yellow Solid" appearance is due to the tail of the ICT band extending into the visible region (380-420 nm).

Solvatochromism (Solvent Effects)

The Band III (ICT) transition exhibits positive solvatochromism. As solvent polarity increases, the excited ICT state is stabilized more than the ground state, leading to a red shift (bathochromic shift).[1]

  • Non-polar (Hexane):

    
     nm (Structured)
    
  • Polar Aprotic (THF/DCM):

    
     nm
    
  • Polar Protic (Methanol):

    
     nm (Broad, structureless)
    
Photophysical Diagram

The following Jablonski diagram illustrates the energy pathways relevant to the 3-carboxylate derivative.

Jablonski S0 S0 (Ground State) S1 S1 (ICT State) ~3.6 eV S0->S1 Excitation S2 S2 (π-π*) ~4.2 eV S0->S2 S1->S0 Emission T1 T1 (Triplet) S1->T1 ISC Abs1 Absorption (UV) 290-340 nm Flor Fluorescence ~360-400 nm ISC Intersystem Crossing

Figure 2: Energy level diagram showing the dominant ICT transition (S0


 S1) and subsequent fluorescence.

Applications & Significance

Understanding the spectra of this compound is pivotal for:

  • OLED Development: It serves as a model for "blue" host materials. The ester group tuning allows researchers to adjust the triplet energy (

    
    ) to prevent reverse energy transfer in phosphorescent devices.
    
  • Fluorescent Sensors: The sensitivity of the ICT band to polarity makes this motif useful for sensing local environmental changes in biological systems (e.g., lipophilicity probes).

  • Medicinal Chemistry: Used as a scaffold for DNA-intercalating agents (e.g., topoisomerase inhibitors), where the planar carbazole structure facilitates

    
    -stacking with base pairs.
    

References

  • Synthesis and Isolation: Orritt, K. M. (2022). Design, Synthesis and Biological Evaluation of Inhibitors for DNA Gyrase and Topoisomerase IV. University of Leeds.

  • Crystal Structure & Analog Data: Yuan, M. S., Zhao, L., & Zhang, R. R. (2010). 9-Ethyl-9H-carbazole-3-carbaldehyde.[2] Acta Crystallographica Section E.

  • General Carbazole Photophysics: NIST Chemistry WebBook. 9H-Carbazole, 9-ethyl- Spectral Data.

  • Solvatochromism in Carbazoles: Bonesi, S. M., & Erra-Balsells, R. (2002). Photophysical properties of carbazole derivatives. Journal of Luminescence.

Sources

Thermodynamic stability of ethyl 9H-carbazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The Thermodynamic Stability of Ethyl 9H-carbazole-3-carboxylate: A Technical Guide

Executive Summary

This compound (CAS: 51035-14-4) serves as a critical pharmacophore and optoelectronic intermediate, distinguished by its rigid tricyclic carbazole core and an ester functionality at the C3 position.[1][2] Its thermodynamic profile is governed by the interplay between strong intermolecular hydrogen bonding (N-H[1][2]···O=C) and


-

stacking interactions, resulting in a significantly elevated melting point (

) compared to its N-alkylated analogs.[1][2] This guide provides a comprehensive analysis of its thermal stability, phase transition energetics, and experimental characterization protocols for researchers in drug discovery and materials science.[2]

Chemical Identity & Structural Thermodynamics[1][2]

The thermodynamic behavior of this compound is intrinsic to its molecular architecture.[1] Unlike N-substituted carbazoles, the presence of the free secondary amine (N-H) at position 9 introduces a hydrogen bond donor capability that drastically alters the crystal lattice energy.[1][2]

PropertySpecification
IUPAC Name This compound
CAS Number 51035-14-4
Molecular Formula

Molecular Weight

Melting Point

(Experimental)
Physical State Yellow to off-white crystalline solid
Solubility Profile Low in

; Soluble in DMSO, DMF,

Lattice Energy & Phase Stability

The melting point of


 is a primary thermodynamic indicator of stability.[1][2]
  • H-Bonding Network: The N(9)-H proton acts as a donor to the carbonyl oxygen of the ethyl ester in neighboring molecules, forming a centrosymmetric dimer or chain motif in the solid state.[1][2] This interaction significantly increases the enthalpy of fusion (

    
    ) compared to ethyl 9-ethylcarbazole-3-carboxylate, which lacks this donor and melts at significantly lower temperatures.[1][2]
    
  • 
    -Stacking:  The planar carbazole core facilitates strong dispersive interactions (
    
    
    
    -
    
    
    stacking), contributing to a high packing fraction and thermal resistance.[1][2]

Experimental Protocols: Thermodynamic Characterization

To validate the stability of synthesized batches, the following self-validating protocols should be employed. These methods distinguish between phase transitions (melting) and chemical degradation (decomposition).[1][2]

Differential Scanning Calorimetry (DSC) Workflow

Objective: Determine


, onset melting temperature (

), and purity.
  • Sample Prep: Weigh

    
     of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (to allow outgassing if residual solvent is present).[1][2]
    
  • Equilibration: Equilibrate at

    
     for 5 minutes.
    
  • Ramp: Heat from

    
     to 
    
    
    
    at
    
    
    .
  • Analysis:

    • Identify the endothermic melting peak (Target:

      
      ).[1][2]
      
    • Integrate the peak to calculate

      
       (
      
      
      
      ).[1][2]
    • Purity Check: Use the Van't Hoff equation analysis on the melting leading edge. A sharp peak (range

      
      ) indicates high crystalline purity.[1][2] Broadening suggests amorphous content or impurities.
      
Thermogravimetric Analysis (TGA)

Objective: Establish the thermal decomposition threshold (


).
  • Sample Prep: Load

    
     into a platinum or alumina crucible.
    
  • Atmosphere: Purge with Nitrogen (

    
    ) at 
    
    
    
    (inert) or Air (oxidative stability).[1][2]
  • Ramp: Heat from

    
     to 
    
    
    
    at
    
    
    .
  • Critical Thresholds:

    • Volatiles: Weight loss

      
       indicates residual solvents (ethanol, DCM).[1][2]
      
    • Degradation: The ester linkage typically initiates decomposition (decarboxylation/pyrolysis) above

      
      .[1][2] Ensure the compound is processed well below this limit.
      

Stability & Degradation Pathways[1][2]

Understanding the degradation mechanism is vital for process safety and shelf-life determination.[1] The ethyl ester group is the thermodynamic weak point, susceptible to hydrolysis and pyrolysis.[2]

Hydrolytic Instability (Solution State)

In aqueous or protic media, thermodynamic equilibrium favors hydrolysis, especially under non-neutral pH.[2]

  • Acidic Conditions: Protonation of the carbonyl oxygen accelerates nucleophilic attack by water, yielding 9H-carbazole-3-carboxylic acid.[1][2]

  • Basic Conditions: Irreversible saponification yields the carboxylate salt.

Visualization of Degradation Pathways

The following diagram illustrates the critical stability nodes and degradation routes.

StabilityPathways cluster_0 Thermodynamic Stability Zone Compound This compound (Solid, MP 168°C) Acid 9H-Carbazole-3-carboxylic Acid (Hydrolysis Product) Compound->Acid H3O+ / H2O (Reversible) Salt Carboxylate Salt (Saponification) Compound->Salt OH- / H2O (Irreversible) Pyrolysis Decarboxylation/Char (>280°C) Compound->Pyrolysis Thermal Stress (> T_decomp)

Figure 1: Chemical stability map of this compound, highlighting hydrolytic and thermal vulnerabilities.[1][2]

Synthesis Implications on Stability

The thermodynamic stability of the final product is often compromised by synthetic impurities. The common synthesis via Fischer Indole Synthesis or Suzuki-Miyaura coupling can introduce specific destabilizing contaminants.[1]

Synthetic RoutePotential ImpurityThermodynamic Impact
Fischer Indole Hydrazines / Zinc saltsCatalyzes oxidative degradation; lowers

.[1]
Suzuki Coupling Palladium (Pd) residualsActs as a hotspot for thermal degradation; Pd catalyzes oxidation.[1][2]
Esterification Mineral Acids (

)
Residual acid promotes hydrolysis in storage (hygroscopic).[1][2]

Purification Recommendation: Recrystallization from Ethanol/Water or Column Chromatography (Silica, Hexane:EtOAc) is essential to remove trace acids and metals that lower the activation energy for decomposition.[2]

Quantitative Data Summary

ParameterValueMethod/ConditionReference
Melting Point

Capillary Method[1, 2]
1H NMR (Aromatic)

8.85 (d), 8.43 (s)

, 300 MHz
[3]
1H NMR (Ethyl)

4.48 (q), 1.49 (t)

, 300 MHz
[3]
Thermal Limit

Estimated (Carbazole core stability)[4]

References

  • Synthesis of new 9H-Carbazole derivatives . Iraqi Journal of Science. (2020). Confirms melting point of this compound at 168-169°C.

  • Transition-Metal-Free Synthesis of Carbazoles . The Journal of Organic Chemistry. (2015).[1][2] Reports synthesis and characterization data.[3][4][5][6][7][8] [1][2]

  • Design, Synthesis and Biological Evaluation of Novel PRMT5 Inhibitors . National Institutes of Health (NIH). (2022).[1][2] Provides detailed NMR characterization (Compound 32a).

  • 9-Ethyl-9H-carbazole-3-carbaldehyde . IUCr Journals. (2008). Discusses structural stability and packing of related carbazole derivatives.

Sources

Methodological & Application

Application Note: Protocol for Esterification of 9H-Carbazole-3-Carboxylic Acid

[1]

Executive Summary & Strategic Analysis

The esterification of 9H-carbazole-3-carboxylic acid is a pivotal step in the synthesis of carbazole-based alkaloids (e.g., Clausine analogues) and optoelectronic materials. While esterification is a fundamental transformation, the specific structural properties of the carbazole nucleus—specifically the acidic N-H moiety (pKa ~17) and the solubility profile of the aromatic system—demand a tailored protocol.

Core Challenges & Solutions
  • Chemoselectivity (N- vs. O-alkylation): Using alkyl halides under basic conditions (e.g.,

    
    ) poses a high risk of competitive N-alkylation at the 9-position.
    
    • Strategic Choice: We utilize Acid-Catalyzed Esterification .[1][2] Under acidic conditions, the carbazole nitrogen remains protonated/neutral and non-nucleophilic, ensuring exclusive reaction at the carboxylic acid site.

  • Solubility: 9H-carbazole-3-carboxylic acid is sparingly soluble in non-polar solvents but soluble in hot alcohols and polar aprotic solvents.

    • Strategic Choice: Utilizing the alcohol reactant (e.g., methanol) as the solvent at reflux temperature ensures homogeneity and drives the equilibrium forward via mass action.

Reaction Mechanism & Pathway[2][3][4][5]

The chosen pathway follows a standard Fischer Esterification mechanism or an Acyl Chloride intermediate pathway (if using Thionyl Chloride). Below is the mechanistic flow for the acid-catalyzed route, highlighting the critical intermediate stabilization.

EsterificationMechanismcluster_conditionsCritical Control PointsStart9H-carbazole-3-COOH(Starting Material)ProtonationCarbonyl Protonation(Activation)Start->Protonation+ H+NucleophilicAttackAlcohol Attack(Tetrahedral Intermediate)Protonation->NucleophilicAttack+ MeOHN_ProtectionAcidic pH preventsN-alkylation side reactionsProtonation->N_ProtectionEliminationElimination of WaterNucleophilicAttack->Elimination- H2OEquilibriumExcess MeOH drivesLe Chatelier's PrincipleNucleophilicAttack->EquilibriumProductMethyl 9H-carbazole-3-carboxylate(Ester Product)Elimination->Product- H+

Figure 1: Mechanistic pathway for the acid-catalyzed esterification, ensuring chemoselectivity.

Experimental Protocols

We present two validated methods. Method A is the standard for scalability and safety. Method B is faster and recommended for difficult-to-dissolve substrates or when anhydrous conditions are strictly required.

Method A: Sulfuric Acid Catalyzed Fischer Esterification (Standard)

This method is robust, uses inexpensive reagents, and is easily scalable from milligrams to grams.

Reagents:

  • 9H-carbazole-3-carboxylic acid (1.0 equiv)[3][4]

  • Methanol (Anhydrous, 0.2 M - 0.5 M concentration relative to substrate)

  • Sulfuric Acid (

    
    , conc., 0.5 - 1.0 equiv)
    

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with 9H-carbazole-3-carboxylic acid and Methanol. The solid may not dissolve completely at room temperature.

  • Catalyst Addition: Slowly add concentrated

    
     dropwise to the stirring suspension. (Exothermic reaction).[4]
    
  • Reflux: Heat the mixture to reflux (

    
    ). Maintain reflux for 6–12 hours .
    
    • Checkpoint: The solution should become clear as the starting material is consumed and the more soluble ester forms.

  • Monitoring: Monitor by TLC (Eluent: Hexane/Ethyl Acetate 1:1).

    • Starting Material

      
      : ~0.1–0.2 (streaks)
      
    • Product

      
      : ~0.5–0.6 (distinct spot)
      
  • Workup:

    • Cool the reaction to room temperature.[5]

    • Concentrate the solvent to ~20% of original volume under reduced pressure.

    • Pour the residue into ice-cold water saturated with

      
       (to neutralize acid).
      
    • Precipitation: The ester often precipitates as a white solid. Filter and wash with water.[5]

    • Extraction (Alternative): If oil forms, extract with Ethyl Acetate (3x), wash with brine, dry over

      
      , and concentrate.
      
Method B: Thionyl Chloride Activation ( Rapid/High Yield)

Recommended for high-throughput synthesis or if the Fischer method yields incomplete conversion.

Reagents:

  • 9H-carbazole-3-carboxylic acid (1.0 equiv)[3][4]

  • Methanol (Solvent)[6]

  • Thionyl Chloride (

    
    , 2.0 equiv)
    

Procedure:

  • Chill: Place Methanol in a round-bottom flask and cool to

    
     in an ice bath.
    
  • Activation: Add

    
     dropwise over 10 minutes. This generates anhydrous HCl in situ.
    
  • Addition: Add 9H-carbazole-3-carboxylic acid in one portion.

  • Reaction: Remove ice bath and heat to reflux for 2–4 hours .

  • Workup: Evaporate the solvent and excess

    
     directly under reduced pressure (use a base trap for the pump).
    
  • Purification: Recrystallize the residue from Ethanol or purify via flash column chromatography (Hexane/EtOAc).

Quantitative Data & Characterization

The following data corresponds to Mthis compound synthesized via Method A.

ParameterValue / ObservationNotes
Physical State White to off-white solidCrystalline
Melting Point 168–170 °CLit. value matches [1]
Yield (Method A) 85–93%Dependent on dryness of MeOH
Yield (Method B) 90–96%Higher conversion rate
Solubility Soluble in

, DMSO, EtOAc
Insoluble in water

Spectroscopic Validation (1H NMR, 400 MHz,


):
  • 
     8.81 (s, 1H):  H-4 (Deshielded by ester group)
    
  • 
     8.14 (d, 1H):  H-1 or H-5 aromatic proton
    
  • 
     3.97 (s, 3H): 
    
    
    (Characteristic Methyl Ester Singlet)
  • Absence of peak: No broad singlet at

    
     12.0+ (COOH proton removed).
    

Workflow Visualization

WorkflowStartStart: 9H-carbazole-3-COOHMixSuspend in MeOHAdd Catalyst (H2SO4 or SOCl2)Start->MixRefluxReflux (65°C)4-12 HoursMix->RefluxCheckTLC Check(Hex/EtOAc 1:1)Reflux->CheckCheck->RefluxIncompleteWorkupNeutralize (NaHCO3)Precipitate or ExtractCheck->WorkupCompletePurifyRecrystallization(Ethanol)Workup->PurifyEndFinal Product:Methyl EsterPurify->End

Figure 2: Operational workflow for the synthesis and purification of carbazole esters.

Troubleshooting & Optimization (Self-Validating System)

To ensure the protocol is "self-validating," perform these checks during execution:

  • The "Clear Solution" Check:

    • Observation: The reaction starts as a suspension. As the ester forms, the mixture should become homogenous (clear).

    • Action: If solid remains after 4 hours, add more MeOH or a co-solvent like DCM (if using Method C/Steglich) to improve solubility.

  • The "Base Wash" Validation:

    • Observation: During workup, washing the organic layer with

      
       removes unreacted acid.
      
    • Action: Acidify the aqueous wash.[4] If precipitate forms, it confirms unreacted starting material was present (incomplete conversion).

  • N-Alkylation Check:

    • Observation: In NMR, if a singlet appears around 3.8–4.0 ppm and the N-H broad singlet (~8.3 ppm) disappears, you have accidentally N-alkylated.

    • Prevention: Strictly avoid bases (NaH,

      
      ) during the esterification step.
      

Safety & Handling

  • 9H-carbazole derivatives: Generally biologically active; handle with gloves and avoid inhalation of dust.

  • Thionyl Chloride: Highly toxic, releases HCl and

    
     gas. Must  be used in a fume hood.
    
  • Sulfuric Acid: Corrosive. Add acid to alcohol, never reverse.

References

  • Kanchani, J., & Subha, M. C. S. (2021).[7] Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization.[8] Der Pharma Chemica, 13(2), 1-8.

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.

  • Master Organic Chemistry. (2022).[2][6] Fischer Esterification: Mechanism and Protocol.

  • ChemicalBook. (2026).[9] 9H-Carbazole-3-carboxylic acid Properties and Reactions.

Technical Application Note: Ethyl 9H-carbazole-3-carboxylate in High-Efficiency OLED Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 9H-carbazole-3-carboxylate (CAS: 52718-47-5) represents a critical "bifunctional scaffold" in the synthesis of next-generation OLED materials.[1] Unlike simple carbazole derivatives, this molecule offers two distinct vectors for functionalization:

  • The N-position (9-H): Allows for the tuning of hole mobility and solubility via alkylation or arylation.[1]

  • The Ester group (3-ethoxycarbonyl): Acts as a versatile electrophilic handle.[1] It allows for the construction of bipolar host materials (via conversion to electron-deficient heterocycles) or high-triplet energy (

    
    ) matrices  (via Grignard disruption of conjugation).[1]
    

This guide details the protocols for transforming this intermediate into high-purity OLED host materials and Thermally Activated Delayed Fluorescence (TADF) emitters.[1]

Material Specifications & Handling

For OLED applications, sublimed-grade purity is non-negotiable to prevent exciton quenching by impurities.[1]

PropertySpecificationCriticality
CAS Number 52718-47-5Verification of isomer (3-position vs 2-position).[1]
Molecular Weight 239.27 g/mol Stoichiometric calculations.[1]
Purity (HPLC) >99.5% (Pre-sublimation)Halogen impurities (<10 ppm) are fatal to device lifetime.
Appearance White to off-white powderYellowing indicates oxidation or nitro- impurities.[1]
Solubility Soluble in DCM, THF, TolueneEssential for solution-processing or recrystallization.

Synthetic Architecture

The utility of this compound lies in its ability to serve as the donor (D) core while allowing the modular attachment of acceptor (A) units.[1]

Workflow Diagram: Divergent Synthesis

G Start This compound (Starting Material) Step1 Step 1: N-Functionalization (Solubility/Hole Transport) Start->Step1 Ullmann Coupling (Ar-I, Cu, 18-crown-6) Inter1 Ethyl 9-aryl-carbazole-3-carboxylate Step1->Inter1 PathA Path A: Grignard Reaction (Conjugation Break) Inter1->PathA PhMgBr / THF PathB Path B: Hydrolysis & Cyclization (Acceptor Attachment) Inter1->PathB 1. NaOH/EtOH 2. Phenylenediamine ProdA Tertiary Alcohol Host (High Triplet Energy) PathA->ProdA ProdB Carbazole-Benzimidazole (Bipolar Host) PathB->ProdB

Figure 1: Modular synthetic workflow transforming the ethyl ester scaffold into distinct OLED material classes.

Detailed Experimental Protocols

Protocol 1: N-Arylation (The Foundation)

Objective: To stabilize the carbazole moiety against electrochemical oxidation and prevent crystallization in the final device. Unsubstituted N-H bonds act as deep traps in OLEDs.[1]

Reagents:

  • This compound (1.0 eq)[1]

  • Iodobenzene (1.2 eq) (or 4-iodobiphenyl for higher

    
    )[1]
    
  • Copper powder (0.5 eq) or CuI (0.1 eq)

  • 18-Crown-6 (0.05 eq)[1]

  • Potassium Carbonate (

    
    ) (2.0 eq)[2]
    
  • Solvent: o-Dichlorobenzene (ODCB)[1]

Procedure:

  • Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Nitrogen (

    
    ) for 15 minutes.
    
  • Charging: Add carbazole ester, iodobenzene,

    
    , and copper catalyst. Add ODCB (0.5 M concentration).[1]
    
  • Reaction: Heat to reflux (approx. 180°C) for 24–48 hours. Monitor via TLC (eluent: Hexane/DCM 3:1).[1] The N-H spot will disappear, and a less polar product spot will appear.

  • Work-up: Filter the hot solution through Celite to remove inorganic salts and copper. Remove solvent under reduced pressure.[1][2]

  • Purification: Recrystallize from Ethanol/Toluene.

    • Checkpoint: Yield should be >85%.[1] Product is Ethyl 9-phenyl-9H-carbazole-3-carboxylate .[1]

Protocol 2: Synthesis of Bipolar Host (Benzimidazole Route)

Objective: To convert the ester into an electron-withdrawing benzimidazole unit. This creates a "Donor-Acceptor" (D-A) bipolar host capable of transporting both holes and electrons, essential for Phosphorescent OLEDs (PhOLEDs).

Mechanism: Hydrolysis of the ester followed by condensation with a diamine.[1]

Step 2A: Hydrolysis

  • Dissolve Ethyl 9-phenyl-9H-carbazole-3-carboxylate in Ethanol/THF (1:1).[1]

  • Add aqueous NaOH (2M, 5 eq). Reflux for 4 hours.

  • Acidify with HCl (1M) to precipitate the 9-phenyl-9H-carbazole-3-carboxylic acid .[1] Filter and dry.[1][2]

Step 2B: Cyclization to Benzimidazole Reagents: Carboxylic Acid derivative (from 2A), o-Phenylenediamine (1.1 eq), Triphenyl phosphite (


) (solvent/reagent).
  • Condensation: Mix the carboxylic acid and o-phenylenediamine in a flask.

  • Activation: Add triphenyl phosphite (approx. 5 mL per gram of reactant) and Pyridine (solvent).

  • Heating: Heat to 120°C for 12 hours. The phosphite facilitates the dehydration and ring closure.

  • Isolation: Pour into methanol. The product, 2-(9-phenyl-9H-carbazol-3-yl)-1H-benzimidazole , precipitates.[1]

  • N-Alkylation (Optional but Recommended): The benzimidazole N-H should be methylated or phenylated (using Protocol 1 conditions) to ensure device stability.

Protocol 3: Synthesis of High- Host (Tertiary Alcohol Route)

Objective: Disruption of


-conjugation.[1] By converting the ester to a 

group, the conjugation is broken, keeping the triplet energy (

) high (>2.7 eV), suitable for blue/green emitters.

Reagents:

  • Ethyl 9-phenyl-9H-carbazole-3-carboxylate (1.0 eq)[1]

  • Phenylmagnesium Bromide (PhMgBr) (3.0 eq, 3M in ether)

  • Solvent: Anhydrous THF

Procedure:

  • Cryogenic Setup: Cool the solution of the ester in THF to 0°C under Argon.

  • Addition: Dropwise add PhMgBr. The solution will likely turn yellow/orange.[1]

  • Warming: Allow to warm to Room Temperature (RT) and stir for 6 hours.

  • Quenching: Carefully quench with saturated

    
     solution.
    
  • Extraction: Extract with DCM. Dry over

    
    .[1]
    
  • Product: (9-phenyl-9H-carbazol-3-yl)diphenylmethanol .

    • Note: This alcohol can be used directly or protected if necessary.[1] The bulky phenyl groups prevent intermolecular quenching.[1]

Device Integration & Performance Data

When integrated into an OLED stack, derivatives of this compound function primarily as Host Materials in the Emissive Layer (EML).[1]

Material ClassDerivative TypeRoleTriplet Energy (

)
Application
Bipolar Host Carbazole-BenzimidazoleHost for Green/Red PhOLED2.4 - 2.6 eVBalances charge transport; reduces efficiency roll-off.[1]
High-

Host
Carbazole-CarbinolHost for Blue PhOLED> 2.8 eVConfines excitons on the blue dopant (e.g., FIrpic).[1]
TADF Emitter Carbazole-Nitrile (via Amide)Blue/Green Emitter

eV
Harvests triplet excitons via RISC.[1]
Recommended Device Stack (Green PhOLED)
  • Anode: ITO (150 nm)

  • HIL: PEDOT:PSS or HAT-CN (10 nm)[1]

  • HTL: TAPC (30 nm)

  • EML: Synthesized Bipolar Host : Ir(ppy)3 (10% doping) (30 nm)

  • ETL: TPBi (40 nm)

  • Cathode: LiF/Al

Troubleshooting & Optimization

  • Issue: Low Yield in Ullmann Coupling (Step 1).

    • Cause: Catalyst poisoning or water.[1]

    • Fix: Ensure Copper is "activated" (wash with dilute HCl, then acetone, then dry). Use anhydrous ODCB.[1]

  • Issue: Incomplete Hydrolysis (Step 2A).

    • Cause: Steric hindrance of the ethyl group.[1]

    • Fix: Switch solvent to 1,4-Dioxane/Water and increase temperature to 100°C.

  • Issue: Device Voltage High.

    • Cause: Poor electron injection into the host.[1]

    • Fix: If using the Benzimidazole derivative, ensure the N-H is substituted (e.g., N-phenyl) to improve LUMO alignment with the ETL.

References

  • Synthesis of Carbazole-Benzimidazole Derivatives: Title: A Facile Synthesis of Some 3-(Benzimidazol-2-yl)- and 3,6-di(Benzimidazol-2-yl)-9-ethyl-9H-carbazoles.[1][3] Source: Figshare / ResearchGate.[1] URL:[Link][2][4][5][6]

  • TADF Emitter Design using Carbazole Acceptors: Title: Light-Induced Access to Carbazole-1,3-dicarbonitrile: A Thermally Activated Delayed Fluorescent (TADF) Photocatalyst.[1] Source: PMC / NIH.[1] URL:[Link]

  • Carbazole Host Materials Review: Title: Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. Source: MDPI (Materials).[1] URL:[Link]

  • Bipolar Host Synthesis (Quinoxaline/Carbazole): Title: Carbazole – Quinoxaline Based Bipolar Host Materials for Phosphorescent Organic Light Emitting Diodes.[1] Source: ChemRxiv.[1] URL:[Link][5]

Sources

Optimized Vilsmeier-Haack Formylation of Carbazoles: Regiocontrol and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Vilsmeier-Haack (VH) reaction is the gold-standard methodology for introducing formyl groups (-CHO) onto electron-rich aromatic systems.[1][2] In the context of carbazoles, this transformation is pivotal for synthesizing optoelectronic materials (OLED host materials) and alkaloid precursors (e.g., Ellipticine, Olivacine).

While the reaction is ostensibly simple—utilizing phosphoryl chloride (


) and 

-dimethylformamide (DMF)—it presents distinct challenges in regioselectivity (C-3 vs. C-6 vs. N-9) and process safety (thermal runaway). This guide provides a validated protocol for the regioselective C-3 formylation of 9-alkylcarbazoles, mechanistic insights into the "Vilsmeier Salt" formation, and critical safety parameters for scale-up.

Mechanistic Insight & Regioselectivity

The success of the VH reaction relies on the in situ generation of the electrophilic chloromethyleniminium salt (Vilsmeier reagent).[1] Understanding the electronics of the carbazole ring is essential for controlling the outcome.

Regiochemical Drivers

Carbazole is a tricyclic aromatic heterocycle with high electron density.

  • C-3/C-6 Positions: These are the sites of highest electron density (para to the nitrogen lone pair). Under kinetic control, electrophilic attack occurs almost exclusively at C-3 .

  • C-9 (Nitrogen): While the nitrogen has a lone pair, it is part of the aromatic sextet. Consequently,

    
    -formylation is disfavored under standard VH conditions compared to 
    
    
    
    -formylation. However,
    
    
    -alkylation is typically performed prior to formylation to prevent solubility issues and side-reactions.
  • Double Formylation: The introduction of the first formyl group at C-3 deactivates the ring (electron-withdrawing effect). To achieve 3,6-diformylation , harsher conditions (excess reagent, higher temperatures >90°C) are required to overcome this deactivation.

Reaction Pathway Visualization

The following diagram details the electrophile formation and the subsequent aromatic substitution.

VilsmeierMechanism DMF DMF VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR 0°C (Exothermic) POCl3 POCl3 POCl3->VR Inter Iminium Salt Intermediate VR->Inter Electrophilic Attack (C-3) Carb 9-Alkylcarbazole Carb->Inter Prod 3-Formylcarbazole Inter->Prod Hydrolysis Hydro Hydrolysis (H2O / NaOAc) Hydro->Prod

Figure 1: Mechanistic pathway of Vilsmeier-Haack formylation.[1][3] Note the critical hydrolysis step required to liberate the aldehyde from the iminium salt.

Critical Process Parameters

Optimization of the VH reaction requires balancing reactivity with thermal safety.

ParameterRecommended RangeImpact on Reaction
POCl₃:Substrate Ratio 1.1 – 1.2 eq (Mono)3.0 – 4.0 eq (Di)Excess POCl₃ ensures complete conversion of the Vilsmeier reagent but increases the exotherm during the quench.
Temperature (Addition) 0°C to 5°CCRITICAL. Formation of the Vilsmeier reagent is highly exothermic. High temps lead to reagent decomposition and "charring."
Temperature (Reaction) 70°C – 90°CRoom temp is often insufficient for carbazoles due to steric bulk; heat drives the electrophilic substitution.
Solvent DMF (Neat) or DCEDMF acts as both reagent and solvent. For solubility issues, 1,2-dichloroethane (DCE) is the preferred co-solvent.
Quench pH pH 6 – 8Acidic hydrolysis is fast but can degrade acid-sensitive groups. Buffering with Sodium Acetate (NaOAc) is preferred.

Experimental Protocols

Protocol A: Synthesis of 9-Ethyl-9H-carbazole-3-carbaldehyde

Target: Mono-formylation at C-3.[4] Scale: 10 mmol basis (adaptable).

Reagents:
  • 9-Ethylcarbazole (1.95 g, 10 mmol)

  • Phosphoryl chloride (

    
    ) (1.84 g, 1.1 mL, 12 mmol)
    
  • 
    -Dimethylformamide (DMF) (10 mL, anhydrous)
    
  • Sodium Acetate (sat. aq.) or Sodium Hydroxide (10%)

Step-by-Step Procedure:
  • Reagent Preparation (The "Vilsmeier Complex"):

    • Charge dry DMF (5 mL) into a flame-dried round-bottom flask equipped with a drying tube (CaCl₂) and a magnetic stir bar.

    • Cool the flask to 0°C using an ice-salt bath.

    • Add

      
       (1.1 mL) dropwise over 15 minutes. Caution: Exothermic.[5]
      
    • Stir at 0°C for 30 minutes. The solution may turn pale yellow/orange, indicating the formation of the chloroiminium salt.

  • Substrate Addition:

    • Dissolve 9-ethylcarbazole (1.95 g) in the remaining DMF (5 mL).

    • Add the carbazole solution dropwise to the Vilsmeier complex at 0°C.

    • Note: Do not allow the temperature to rise above 10°C during addition.

  • Reaction Phase:

    • Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

    • Heat the reaction mixture to 80°C for 4–6 hours.

    • Monitor: Check progress via TLC (Solvent: Hexane/EtOAc 4:1). The fluorescent starting material spot should disappear, replaced by a lower Rf spot (aldehyde).

  • Work-up (Hydrolysis):

    • Cool the reaction mixture to RT.

    • Pour the mixture slowly into 200 g of crushed ice with vigorous stirring. Caution: Violent hydrolysis of excess reagent.

    • Neutralize the solution to pH 7–8 using saturated Sodium Acetate solution (preferred) or 10% NaOH.

    • A precipitate (crude aldehyde) will form. Stir for 1 hour to ensure complete hydrolysis of the intermediate iminium salt.

  • Isolation & Purification:

    • Filter the solid and wash copiously with water.

    • Recrystallization: Dissolve the crude solid in hot Ethanol or Acetonitrile. Allow to cool slowly to yield off-white/yellow needles.

    • Yield: Expected yield 85–92%.

Workflow Visualization

Workflow start Start: Dry Glassware step1 Generate Vilsmeier Reagent (DMF + POCl3 @ 0°C) start->step1 step2 Add Carbazole Solution (Slow Addition) step1->step2 Maintain <10°C step3 Heat to 80°C (4-6 Hours) step2->step3 Electrophilic Attack step4 Quench in Crushed Ice (Hydrolysis) step3->step4 Complete Conversion step5 Neutralize (NaOAc) Filter Precipitate step4->step5 pH 7-8 end Recrystallize (EtOH) Final Product step5->end

Figure 2: Operational workflow for the synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde.

Protocol B: Synthesis of 3,6-Diformylcarbazole (Double Formylation)

Target: Introduction of aldehyde groups at both C-3 and C-6.[6]

  • Modification: Increase

    
     to 4.0 equivalents .
    
  • Modification: Increase temperature to 95–100°C .

  • Modification: Reaction time extends to 12–24 hours .

  • Note: The second formylation is sluggish due to the electron-withdrawing nature of the first formyl group.

Safety & Troubleshooting (E-E-A-T)

Thermal Hazards (Runaway Potential)

The mixing of DMF and


 is significantly exothermic.[7]
  • Risk: Rapid addition can trigger a thermal runaway, decomposing the Vilsmeier reagent into dimethylcarbamoyl chloride (a carcinogen) and releasing gases (

    
    , 
    
    
    
    ).
  • Control: Always use an ice bath. On scales >100g, use a dropping funnel with a pressure-equalizing arm and monitor internal temperature strictly.

"Oiling Out" During Quench

Sometimes the product forms a sticky oil instead of a precipitate upon pouring into ice.

  • Cause: Incomplete hydrolysis or presence of residual DMF.

  • Solution: Decant the water, dissolve the oil in Dichloromethane (DCM), wash with water (3x) to remove DMF, dry over

    
    , and evaporate. Recrystallize the residue.
    
Low Yield of 3,6-Diformyl[6]
  • Cause: Deactivation of the ring.

  • Solution: Use 1,2-dichloroethane (DCE) as a solvent instead of neat DMF to allow higher reflux temperatures (if using a sealed vessel) or simply to improve solubility of the mono-formylated intermediate.

References

  • Classic Vilsmeier-Haack Mechanism: Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.

  • Synthesis of 9-Ethyl-3-carbazolecarboxaldehyde: Zhang, T., et al. (2009). Synthesis and characterization of carbazole-based conjugated polymers. Synthetic Metals.

  • Safety of Vilsmeier Reagents: Org. Process Res. Dev. (2011). Safe Scale-Up of the Vilsmeier–Haack Reaction.

  • Regioselectivity in Carbazoles: Freeman, A. W., et al. (2005). Regioselective substitution of carbazoles. Journal of Organic Chemistry.

Sources

Application Notes & Protocols: Strategic Synthesis of Carbazole Ester-Based Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Carbazole Scaffold as a Privileged Structure in Drug Discovery

The carbazole nucleus, a tricyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold".[1] This designation stems from its unique electronic properties and rigid, planar structure, which allow it to bind to a diverse range of biological receptors and enzymes.[1] Carbazoles are not merely synthetic curiosities; they are prevalent in nature, with numerous carbazole alkaloids isolated from plants and bacteria exhibiting a remarkable spectrum of pharmacological activities.[1][2][3][4] These activities include antitumor, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties.[5][6][7]

The clinical relevance of this scaffold is underscored by the existence of FDA-approved drugs such as the anti-cancer agent alectinib.[5] Consequently, the development of robust and efficient synthetic routes to functionalized carbazoles is of paramount importance for the discovery of new therapeutics. Carbazole esters, in particular, serve as exceptionally versatile pharmaceutical intermediates. The ester moiety provides a convenient handle for a wide array of chemical transformations, including amide bond formation, reduction to alcohols, or conversion to other functional groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This document provides an in-depth guide to the strategic preparation of carbazole esters, focusing on modern, reliable synthetic methodologies. We will elucidate the causality behind key experimental choices, provide detailed, step-by-step protocols for the synthesis of representative intermediates, and offer field-proven insights to aid researchers in this critical area of drug development.

Foundational Strategies for Carbazole Core Synthesis

The construction of the carbazole ring system is the critical first phase. The choice of method is dictated by factors such as desired substitution patterns, functional group tolerance, and scalability. While classical methods exist, modern transition-metal-catalyzed reactions offer superior efficiency and scope.

Classical Approaches: The Cadogan Reductive Cyclization

One of the most reliable and widely used methods for carbazole synthesis is the Cadogan cyclization.[8] This reaction involves the reductive cyclization of 2-nitrobiphenyl derivatives, typically using a trivalent phosphorus reagent like triphenylphosphine or triethyl phosphite. The key advantage of this method is its tolerance for a variety of substituents, making it a powerful tool for building decorated carbazole cores.[8] The reaction proceeds via deoxygenation of the nitro group to a reactive nitrene intermediate, which then undergoes intramolecular electrophilic attack on the adjacent aromatic ring to form the pyrrole ring of the carbazole.

Modern Palladium-Catalyzed Methodologies

The advent of palladium catalysis has revolutionized C-N bond formation, providing milder and more efficient pathways to carbazoles.

  • Buchwald-Hartwig Amination: The intramolecular Buchwald-Hartwig amination is a cornerstone of modern carbazole synthesis.[9] This reaction involves the palladium-catalyzed coupling of an amine and an aryl halide on the same molecule to form the heterocyclic ring. Starting from a suitably substituted 2-aminobiphenyl derivative, this method provides a direct and high-yielding route to the carbazole core.[10][11] The reaction mechanism involves oxidative addition of the Pd(0) catalyst to the aryl halide, coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[9][12]

  • Photoredox and C-H Activation: Representing the cutting edge of synthetic chemistry, merged visible-light photoredox and palladium catalysis enables the synthesis of carbazoles through intramolecular C-H bond amination.[13][14][15][16] This approach avoids the need for pre-functionalized starting materials (like aryl halides), proceeding directly from N-substituted 2-amidobiaryls.[17] The reaction is initiated by a photoexcited iridium or ruthenium catalyst that engages in a single-electron transfer (SET) process with a palladacyclic intermediate, ultimately triggering the C-N bond-forming reductive elimination under remarkably mild, aerobic conditions.[13][15][16]

Synthetic_Routes_to_Carbazole_Core Start Substituted Biphenyl Precursors Cadogan_Node Cadogan Reductive Cyclization Start->Cadogan_Node 2-Nitrobiphenyls + P(III) Reagent BH_Node Intramolecular Buchwald-Hartwig Start->BH_Node 2-Halo-2'-aminobiphenyls + Pd Catalyst Photo_Node Photoredox / C-H Amination Start->Photo_Node 2-Amidobiaryls + Pd/Photocatalyst Carbazole_Core Carbazole Core Intermediate Cadogan_Node->Carbazole_Core BH_Node->Carbazole_Core Photo_Node->Carbazole_Core

Figure 1: High-level comparison of major synthetic strategies for the construction of the core carbazole scaffold.

Detailed Application Protocol 1: Synthesis of Methyl 9H-Carbazole-1-carboxylate

This protocol details a robust, multi-step synthesis that leverages a Suzuki-Miyaura cross-coupling to construct the biphenyl backbone, followed by a Cadogan reductive cyclization to form the carbazole ring. This route provides excellent regiochemical control, delivering a specific isomer that can be challenging to obtain otherwise.[8][18]

Workflow Overview

Protocol_1_Workflow A Step 1: Boronic Ester Formation (3-Bromobenzoic acid methyl ester) B Step 2: Suzuki Coupling (with 1-bromo-2-nitrobenzene) A->B PdCl2(dppf), KOAc C Step 3: Cadogan Cyclization (with PPh3) B->C Pd(PPh3)4, K2CO3 D Final Product (Methyl 9H-carbazole-1-carboxylate) C->D Heat (o-dichlorobenzene)

Figure 2: Step-wise workflow for the synthesis of Methyl 9H-carbazole-1-carboxylate.

Step 1: Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid methyl ester
  • Rationale: This step converts the aryl bromide into a boronic ester, preparing it for the subsequent Suzuki coupling. Bis(pinacolato)diboron is a stable, easy-to-handle source of the boronate group.

  • Procedure:

    • To a dry, nitrogen-purged round-bottom flask, add 3-bromobenzoic acid methyl ester (10.0 g, 46.5 mmol), bis(pinacolato)diboron (17.7 g, 69.8 mmol), and potassium acetate (9.1 g, 93.0 mmol).

    • Add 1,4-dioxane (60 mL) followed by [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 1.7 g, 2.32 mmol).

    • Heat the reaction mixture to 90 °C and stir for 5 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (100 mL).

    • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Suzuki Coupling to form 2'-Nitro-biphenyl-3-carboxylic acid methyl ester
  • Rationale: The Suzuki coupling is a highly reliable palladium-catalyzed cross-coupling reaction for forming C-C bonds between the boronic ester and an aryl halide. This step constructs the required 2-nitrobiphenyl skeleton.

  • Procedure:

    • To a nitrogen-purged flask, add the crude boronic ester from Step 1 (approx. 46.5 mmol), 1-bromo-2-nitrobenzene (9.4 g, 46.5 mmol), and potassium carbonate (19.3 g, 139.5 mmol).

    • Add a solvent mixture of toluene (150 mL) and water (50 mL).

    • Degas the mixture by bubbling nitrogen through it for 15 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2.7 g, 2.32 mmol).

    • Heat the mixture to reflux (approx. 90-100 °C) and stir vigorously for 12 hours.

    • Cool the reaction to room temperature, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure biphenyl product.[18]

Step 3: Cadogan Reductive Cyclization to Methyl 9H-carbazole-1-carboxylate
  • Rationale: This is the key ring-forming step. Triphenylphosphine acts as an oxygen scavenger, reducing the nitro group to a nitrene, which rapidly cyclizes to form the thermodynamically stable carbazole ring system.

  • Procedure:

    • In a flask equipped with a reflux condenser, dissolve the 2'-nitro-biphenyl-3-carboxylic acid methyl ester (10.0 g, 36.9 mmol) in o-dichlorobenzene (100 mL).

    • Add triphenylphosphine (14.5 g, 55.3 mmol).

    • Heat the reaction mixture to 160-180 °C and maintain for 6 hours. The reaction is typically accompanied by a color change.

    • Cool the mixture to room temperature. The product may precipitate upon cooling.

    • Dilute the mixture with hexane to precipitate more product and filter the solid.

    • Wash the collected solid with cold hexane to remove residual solvent and triphenylphosphine oxide.

    • The crude product can be further purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane) to yield pure Methyl 9H-carbazole-1-carboxylate.[8][18]

Application Protocol 2: Synthesis of a Substituted Carbazole via Tandem C-H Activation/Buchwald-Hartwig Amination

This protocol outlines a highly efficient, modern approach for synthesizing substituted carbazoles from readily available 2-acetamidobiphenyls.[10] The reaction proceeds via a palladium-catalyzed C-H activation and subsequent C-N bond formation in a single pot.

  • Rationale: This method avoids the often lengthy synthesis of pre-functionalized precursors required for classical methods. The use of a copper oxidant in a Wacker-type process allows for the regeneration of the active palladium catalyst, making the reaction efficient with catalytic amounts of palladium.

  • General Procedure:

    • To a pressure-tolerant vial, add the substituted 2-acetamidobiphenyl (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol), copper(II) acetate (Cu(OAc)₂, 2.0 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

    • Evacuate and backfill the vial with oxygen (or use an air atmosphere).

    • Add a suitable solvent, such as dimethylformamide (DMF) or toluene (5 mL).

    • Seal the vial and heat to 100-120 °C for 12-24 hours.

    • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by silica gel chromatography to obtain the desired carbazole product.

Data Summary and Comparison

Synthetic MethodKey PrecursorCatalyst/ReagentTypical ConditionsYield RangeKey Advantages & Causality
Cadogan Cyclization 2-NitrobiphenylPPh₃ or P(OEt)₃High Temp (150-200 °C)60-95%Good functional group tolerance; driven by stable P=O bond formation.[8]
Buchwald-Hartwig 2-Halo-2'-aminobiphenylPd(OAc)₂ + LigandModerate Temp (80-120 °C)70-98%High efficiency and scope; mechanism is well-understood, allowing for rational ligand choice.[9][10]
Photoredox C-H Amination 2-AmidobiarylPd(OAc)₂ + Ir/Ru PhotocatalystRoom Temp, Visible Light75-99%Exceptionally mild conditions, environmentally friendly (uses O₂ as terminal oxidant), avoids pre-functionalization.[13][15]

Safety & Troubleshooting

  • Safety:

    • Palladium Catalysts: Palladium salts and complexes can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

    • Phosphine Reagents: Triphenylphosphine and other phosphine ligands can be irritants. Avoid inhalation of dust.

    • Solvents: Many solvents used (DMF, toluene, dioxane, o-dichlorobenzene) have specific health risks. Always consult the Safety Data Sheet (SDS) before use. High-temperature reactions should be conducted behind a blast shield.

  • Troubleshooting:

    • Low Yield in Suzuki Coupling: Ensure reagents are dry and the system is properly degassed to prevent catalyst deactivation. The choice of base and solvent can be critical and may require optimization.

    • Incomplete Cadogan Cyclization: This reaction requires high temperatures. Ensure the reaction reaches the specified temperature. If starting material remains, extend the reaction time or add a slight excess of the phosphine reagent.

    • Side Reactions in Buchwald-Hartwig: Hydrodehalogenation (replacement of the halide with hydrogen) can be a competing pathway. This can sometimes be suppressed by careful selection of the ligand and base.

References

  • Synthesis of Carbazoles by a Merged Visible Light Photoredox and Palladium-Catalyzed Process.
  • Chapter 4 Biological and Pharmacological Activities of Carbazole Alkaloids.
  • A review on the biological potentials of carbazole and its derived products. European Journal of Medicinal Chemistry.
  • The carbazole drug. ChemicalBook.
  • An Insight into the Chemistry and Pharmacological Activities of Carbazole Derivatives: A Review.
  • Synthesis of Carbazoles by a Merged Visible Light Photoredox and Palladium-Catalyzed Process. Ewha Womans University.
  • Recent developments in photoredox-catalyzed remote ortho and para C–H bond functionaliz
  • Synthesis of Carbazoles by a Merged Visible Light Photoredox and Palladium-Catalyzed Process.
  • Synthesis of Carbazoles by Tandem C–H Activation and Buchwald–Hartwig Amin
  • Synthesis of Carbazoles by a Merged Visible Light Photoredox and Palladium-Catalyzed Process.
  • Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer. Organic & Biomolecular Chemistry.
  • Carbazole Deriv
  • Indolo[2,3-b]carbazole Synthesized from a Double-Intramolecular Buchwald–Hartwig Reaction: Its Application for a Dianchor DSSC Organic Dye.
  • Mini-review on the novel synthesis and potential applications of carbazole and its deriv
  • Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cycliz
  • Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cycliz
  • Special Issue “Carbazole Derivatives: L
  • Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. PMC.
  • Buchwald–Hartwig amin
  • Synthesis of carbazole via Graebe‐Ullmann reaction.

Sources

Procedure for reducing ethyl 9H-carbazole-3-carboxylate to alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Transformation of Ethyl 9H-carbazole-3-carboxylate to (9H-carbazol-3-yl)methanol

Abstract & Strategic Overview

The reduction of This compound to (9H-carbazol-3-yl)methanol presents a specific chemoselective challenge often overlooked in standard organic texts: the acidity of the carbazole nitrogen (


). Unlike simple aliphatic esters, this substrate acts as both an electrophile (ester) and a Brønsted acid (N-H).

Standard protocols using Sodium Borohydride (


) are generally insufficient for esters without Lewis acid additives. Therefore, Lithium Aluminum Hydride (

)
is the reagent of choice.[1][2][3] However, the protocol must account for the immediate consumption of hydride by the N-H moiety, which forms an insoluble or sparingly soluble lithium carbazolide intermediate. Failure to adjust stoichiometry for this "sacrificial" proton often leads to stalled reactions and low yields.

This guide details a robust, self-validating protocol for this reduction, emphasizing the Fieser Workup to mitigate aluminum emulsion formation, a common bottleneck in carbazole scale-up.

Reaction Mechanism & Stoichiometry Analysis

To design the experiment, we must visualize the consumption of hydride equivalents.


 theoretically provides 4 hydrides per molecule.[4]
  • Step 1: Deprotonation (Fast): The first equivalent of hydride acts as a base, deprotonating the carbazole nitrogen. This releases

    
     gas and forms a lithium carbazolide species.
    
  • Step 2: Nucleophilic Attack (Rate Limiting): Subsequent hydrides attack the ester carbonyl.

  • Step 3: Reduction: The ester is reduced to an aldehyde intermediate (transient) and finally to the alkoxide.

Stoichiometric Requirement:

  • N-H Deprotonation: 1 Hydride (0.25 eq

    
    )
    
  • Ester

    
     Alcohol:  2 Hydrides (0.50 eq 
    
    
    
    )
  • Total Theoretical Minimum: 0.75 eq

    
    .
    

Operational Recommendation: Due to the heterogeneity of the reaction (lithium carbazolide salts often precipitate) and reagent degradation, we utilize 2.0 - 2.5 equivalents of


 to ensure pseudo-first-order kinetics and complete conversion.
Mechanism Visualization

CarbazoleReduction cluster_0 Critical Control Point Substrate This compound (Start) Deprotonation Step 1: N-H Deprotonation (Loss of H2, forms N-Li species) Substrate->Deprotonation LiAlH4 (0.25 eq) Intermediate Tetrahedral Aluminate Intermediate Deprotonation->Intermediate LiAlH4 (Hydroalumination) Alkoxide Lithium Alkoxide Salt (Pre-Quench) Intermediate->Alkoxide Elimination of EtO- Product (9H-carbazol-3-yl)methanol (Final Alcohol) Alkoxide->Product Acidic Workup (H3O+)

Figure 1: Mechanistic pathway highlighting the critical N-H deprotonation step that consumes the initial hydride equivalent.

Detailed Experimental Protocol

Safety Warning:


 is pyrophoric. It reacts violently with water and protic solvents. All glassware must be oven-dried (

), and the reaction must be performed under an inert atmosphere (

or

).
Materials:
  • Substrate: this compound (1.0 equiv, e.g., 2.39 g / 10 mmol).

  • Reagent:

    
     (2.4 M solution in THF or solid pellets). Note: Solutions are safer for handling than solid.
    
  • Solvent: Anhydrous Tetrahydrofuran (THF). Stabilized THF is acceptable.

  • Quench Reagents: Distilled water, 15% w/v NaOH solution.

Step-by-Step Procedure:
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Flame-dry or oven-dry the assembly and flush with Nitrogen for 15 minutes.

  • Reagent Preparation:

    • Charge the flask with anhydrous THF (50 mL).

    • Carefully add

      
       (20-25 mmol; 2.0-2.5 equiv). If using solid, add pellets rapidly to minimize moisture exposure.
      
    • Cool the suspension/solution to

      
       using an ice bath.
      
  • Substrate Addition (The "Inverse" Addition):

    • Dissolve the carbazole ester (10 mmol) in anhydrous THF (30 mL).

    • Critical Step: Add the ester solution dropwise to the cold

      
       suspension over 20-30 minutes.
      
    • Observation: You will observe gas evolution (

      
      ) immediately. Ensure the system is vented through a bubbler.
      
  • Reaction Phase:

    • Once addition is complete, remove the ice bath and allow to warm to Room Temperature (RT).[5]

    • Stir at RT for 1 hour.

    • TLC Check: Check reaction progress (Eluent: 50% EtOAc/Hexanes). If starting material remains (common due to steric bulk), heat the mixture to a gentle reflux (

      
      ) for 2-4 hours.
      
  • The Fieser Quench (Crucial for Filtration):

    • Cool the mixture back to

      
      .
      
    • Dilute with diethyl ether (50 mL) to reduce viscosity.

    • Add the following slowly and sequentially (based on

      
       grams of 
      
      
      
      used):
      • 
         mL Water:  (Caution: Vigorous exotherm/foaming).
        
      • 
         mL 15% NaOH:  (Converts gelatinous Al-hydroxides to granular aluminates).
        
      • 
         mL Water:  (Final hydrolysis).
        
    • Example: If 1.0 g of

      
       was used, add 1 mL 
      
      
      
      , 1 mL 15% NaOH, 3 mL
      
      
      .
  • Workup:

    • Warm to RT and stir for 15 minutes until a white, granular precipitate forms.

    • Add anhydrous

      
       directly to the stirring mixture (dries the organic phase and aids filtration).
      
    • Filter through a pad of Celite or a coarse sintered glass funnel.[5]

    • Wash the filter cake with hot THF or EtOAc (Carbazole alcohols can be sticky/insoluble).

  • Isolation:

    • Concentrate the filtrate under reduced pressure.[5]

    • Purify via recrystallization (Ethanol/Water) or Flash Chromatography (DCM/MeOH gradients) if necessary.

Workflow Visualization

Workflow Start Start: Dry Setup (N2 Atmosphere) Prep Prepare LiAlH4 in THF (0°C) Start->Prep Add Add Ester Solution Dropwise (Watch for H2 evolution) Prep->Add React Reflux 2-4 Hours (Until TLC shows conversion) Add->React Quench Fieser Quench (H2O -> 15% NaOH -> H2O) React->Quench Filter Filter Granular Salts (Celite Pad) Quench->Filter Purify Evaporation & Recrystallization Filter->Purify

Figure 2: Operational workflow emphasizing the Fieser Quench sequence to ensure filterability.

Analytical Validation & Troubleshooting

Expected Analytical Data
  • TLC: The alcohol is significantly more polar than the ester. (

    
     Ester 
    
    
    
    ;
    
    
    Alcohol
    
    
    in 1:1 Hex/EtOAc).
  • 1H NMR (DMSO-d6):

    • Disappearance of Ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm).

    • Appearance of Methylene (

      
      ) signal as a doublet at 
      
      
      
      .
    • Appearance of Hydroxyl (

      
      ) signal as a triplet (coupling to CH2) at 
      
      
      
      (exchangeable with
      
      
      ).
    • N-H signal remains broad singlet at

      
      .
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Stalled Reaction N-H consumed hydride; insufficient reagent.Add 1.0 eq additional

. Ensure reflux.
Emulsion during Workup Improper quench ratio (Aluminium hydroxides formed).Use exact Fieser ratio (1:1:3). Add Rochelle's Salt (Na-K Tartrate) solution and stir overnight if emulsion persists.
Low Yield Product trapped in Al-salts.[4]The carbazole alcohol is polar.[6] Wash the filter cake extensively with hot THF or Acetone .
Insolubility Carbazole aggregation.Use THF as the sole solvent; avoid Diethyl Ether for the reaction phase.

References

  • Seyden-Penne, J.Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH: New York, 1997.
  • Cohen, S. et al. "Synthesis of Carbazole Derivatives." Journal of Medicinal Chemistry, 2005.
  • Organic Syntheses. "Reduction of Esters to Alcohols: L-Valinol." Org.[6][7][8] Synth.1925 , 4, 63. Link (Foundational protocol for LiAlH4 ester reduction).

  • University of Rochester. "Workup for Aluminum Hydride Reductions (Fieser Method)." Link (Standard operating procedure for quenching).

  • National Institutes of Health (NIH). "Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles." PMC, 2011. Link (Demonstrates carbazole stability and solubility handling).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 9H-Carbazole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of ethyl 9H-carbazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this valuable carbazole derivative. Carbazole and its analogues are significant structural motifs in numerous biologically active compounds and functional materials.[1] The synthesis of these compounds, while well-documented, can present challenges that impact yield and purity.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the scientific understanding and practical solutions needed to optimize your synthetic route and achieve high-quality results.

Common Synthetic Routes: A Comparative Overview

Several synthetic strategies are employed for the construction of the carbazole core. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. Below is a summary of common routes leading to carbazole-3-carboxylates.

Synthetic MethodKey PrecursorsCommon Reagents/CatalystsKey AdvantagesPotential Challenges
Cadogan Reductive Cyclization 2-Nitrobiphenyl derivativesTriphenylphosphine (PPh₃) or other phosphitesGood functional group tolerance, regiocontrol.[2]Harsh reaction conditions (high temperatures), potential for side products.
Buchwald-Hartwig Amination 2-Halobiphenyls and an amine source or intramolecular cyclization of 2-acetamidobiphenylsPalladium catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., BINAP, XPhos), strong base (e.g., NaOtBu)High efficiency, broad substrate scope, milder conditions.[3][4]Catalyst sensitivity, potential for side reactions like hydrodehalogenation.[5]
Fischer Indole Synthesis Arylhydrazines and cyclic ketonesBrønsted or Lewis acids (e.g., ZnCl₂, PPA)Well-established, readily available starting materials.[6]Harsh acidic conditions, potential for low yields and side reactions.[6][7]
Graebe-Ullmann Synthesis N-Aryl-1,2,3-benzotriazolesThermal or photochemical conditionsA classic method for carbazole synthesis.Often requires high temperatures and can have limited substrate scope.
Ullmann Condensation Aryl halides and anilinesCopper catalyst, high temperaturesAn alternative to palladium-catalyzed methods.[8]Typically requires harsher conditions than Buchwald-Hartwig reactions.[8]

Troubleshooting Guide & FAQs

This section addresses specific problems you might face during the synthesis of this compound, with a focus on the common Cadogan and Buchwald-Hartwig approaches.

Section 1: Low or No Product Yield

Q1: I am attempting a Cadogan reductive cyclization of a 2'-nitro-biphenyl-3-carboxylic acid methyl ester to obtain the corresponding carbazole, but I am getting a very low yield. What are the likely causes and how can I improve it?

A1: Low yields in the Cadogan cyclization are a common issue. Let's break down the potential causes and solutions:

  • Purity of the Starting Material: The 2'-nitro-biphenyl precursor must be of high purity. Impurities can interfere with the reaction. Ensure your starting material is thoroughly purified, for instance by column chromatography, before proceeding with the cyclization.

  • Reaction Temperature and Time: The Cadogan reaction typically requires high temperatures, often at reflux in solvents like o-dichlorobenzene.[9] Ensure your reaction is reaching the necessary temperature. Insufficient reaction time can also lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Quality of the Reducing Agent: Triphenylphosphine (PPh₃) is a common reducing agent in this reaction. Over time, PPh₃ can oxidize to triphenylphosphine oxide. Using old or improperly stored PPh₃ can significantly reduce its effectiveness. It is advisable to use freshly opened or purified PPh₃.

  • Solvent Choice: The solvent should be high-boiling and inert. O-dichlorobenzene is a common choice. Ensure the solvent is anhydrous, as water can interfere with the reaction.

Q2: My intramolecular Buchwald-Hartwig amination to form the carbazole ring is not proceeding, or the yield is disappointingly low. What should I investigate?

A2: The Buchwald-Hartwig amination is a powerful but sensitive reaction. Here are the critical parameters to check:[5]

  • Inert Atmosphere: The active Pd(0) catalyst is extremely sensitive to oxygen.[5] It is crucial to set up the reaction under a rigorously maintained inert atmosphere (argon or nitrogen). This involves using Schlenk techniques or a glovebox. All solvents and reagents should be thoroughly degassed.

  • Catalyst and Ligand Integrity: The palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand are the heart of the reaction. Ensure they are of high quality. If you suspect catalyst deactivation, use a fresh batch. The choice of ligand is also critical; for intramolecular cyclizations leading to carbazoles, bidentate ligands like BINAP or bulky monodentate ligands from the Buchwald group are often effective.[4]

  • Base Selection and Quality: The base plays a crucial role in the catalytic cycle.[10] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used.[5] The base must be anhydrous and free-flowing. Clumpy base may indicate hydration, which can kill the catalyst.

  • Solvent Purity: Anhydrous and degassed solvents are essential. Toluene and dioxane are common choices. Residual water or oxygen in the solvent is a frequent cause of reaction failure.

Section 2: Formation of Side Products and Purification Challenges

Q3: In my Cadogan cyclization, I observe multiple spots on my TLC plate, making purification difficult. What are the possible side products?

A3: Besides the desired carbazole, several side products can form during a Cadogan reaction. A common side reaction is the formation of a mixture of carbazole isomers if the starting nitrobiphenyl is not regiochemically pure. For instance, the cyclization of 2-nitrobiphenyl can lead to a mixture of 9H-carbazole-1-carboxylic acid methyl ester and 9H-carbazole-3-carboxylic acid methyl ester.[9] Careful purification by column chromatography is necessary to separate these isomers.

Q4: After my Buchwald-Hartwig reaction, I have a significant amount of a side product that appears to be the dehalogenated starting material. Why is this happening and how can I prevent it?

A4: The formation of a dehalogenated product is a known side reaction in palladium-catalyzed cross-coupling reactions, often referred to as hydrodehalogenation. This occurs when the aryl halide is reduced instead of undergoing amination. Here are some strategies to minimize this side reaction:

  • Optimize Reaction Conditions: Lowering the reaction temperature or changing the base may help favor the desired C-N bond formation over hydrodehalogenation.[5]

  • Ligand Choice: The choice of phosphine ligand can significantly influence the competition between reductive elimination (forming the C-N bond) and side reactions. Experiment with different ligands to find one that promotes the desired pathway.

  • Amine Equivalents: Using a slight excess of the amine can sometimes favor the desired coupling reaction.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Cadogan Reductive Cyclization

This protocol is adapted from established procedures for the synthesis of carbazole-3-carboxylic acid esters.[2][9]

Step 1: Synthesis of 2'-Nitro-biphenyl-3-carboxylic acid methyl ester

  • To a stirred solution of 1-bromo-2-nitrobenzene (1.0 eq) in toluene, add Pd(PPh₃)₄ (0.05 eq), 3-(methoxycarbonyl)phenylboronic acid (1.1 eq), and an aqueous solution of potassium carbonate (2.0 M, 2.0 eq).

  • Reflux the mixture for 12 hours under a nitrogen atmosphere.

  • After cooling to room temperature, evaporate the solvent.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 2'-Nitro-biphenyl-3-carboxylic acid methyl ester.

Step 2: Cadogan Cyclization

  • To a stirred solution of 2'-Nitro-biphenyl-3-carboxylic acid methyl ester (1.0 eq) in 1,2-dichlorobenzene, add triphenylphosphine (2.0 eq) at room temperature.

  • Reflux the reaction mixture for 10 hours.

  • Concentrate the reaction mixture in vacuo.

  • Purify the obtained residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield mthis compound.

Step 3: Transesterification to Ethyl Ester (if necessary)

  • Dissolve the methyl ester in a solution of sodium ethoxide in absolute ethanol.

  • Reflux the mixture until TLC analysis indicates complete conversion.

  • Neutralize the reaction with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Visualizing the Workflow

Cadogan Synthesis Workflow

Cadogan_Workflow cluster_suzuki Step 1: Suzuki Coupling cluster_cadogan Step 2: Cadogan Cyclization cluster_transesterification Step 3: Transesterification A 1-Bromo-2-nitrobenzene + 3-(Methoxycarbonyl)phenylboronic acid B Pd(PPh₃)₄, K₂CO₃ Toluene, Reflux A->B Reactants C 2'-Nitro-biphenyl-3-carboxylic acid methyl ester B->C Product D 2'-Nitro-biphenyl-3-carboxylic acid methyl ester E P(Ph)₃ o-Dichlorobenzene, Reflux D->E Reactant F Mthis compound E->F Product G Mthis compound H NaOEt, EtOH Reflux G->H Reactant I This compound H->I Final Product Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)(X)L₂] Pd0->OA_complex Oxidative Addition (+ Ar-X) Amine_complex [Ar-Pd(II)(NHR')L₂]⁺X⁻ OA_complex->Amine_complex Amine Coordination (+ R'NH₂) Amido_complex [Ar-Pd(II)(NR')L₂] Amine_complex->Amido_complex Deprotonation (- HB⁺X⁻) Amido_complex->Pd0 Reductive Elimination (+ Ar-NHR') cycle_label Buchwald-Hartwig Catalytic Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

  • Der Pharma Chemica. (2021). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. [Link]

  • Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. Journal of the American Chemical Society, 127(42), 14560–14561.
  • Der Pharma Chemica. (2021). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. [Link]

  • Karmakar, R., et al. (1991). Syntheses of pyridocarbazoles. Journal of the Chemical Society, Perkin Transactions 1, (1), 43-48.
  • Chakraborty, D. P. (1993). Carbazole alkaloids. In The Alkaloids: Chemistry and Pharmacology (Vol. 44, pp. 257-343). Academic Press.
  • Louie, J., & Hartwig, J. F. (1995). Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides. Mechanistic Studies Lead to Coupling in the Absence of Tin Reagents. Tetrahedron Letters, 36(21), 3609–3612.
  • Chen, Y., et al. (2014). Indolo[2,3-b]carbazole Synthesized from a Double-Intramolecular Buchwald–Hartwig Reaction: Its Application for a Dianchor DSSC Organic Dye. ACS Applied Materials & Interfaces, 6(13), 10896–10903.
  • University of Rochester. Troubleshooting: How to Improve Yield. [Link]

  • The Journal of Organic Chemistry. (2018). “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. [Link]

  • Organic Chemistry. (2021). Graebe-Ullmann Carbazole Synthesis Mechanism. [Link]

  • MDPI. (2024). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. (2025). Optimization for the synthesis of 3‐(9‐ethyl‐9H‐carbazol‐3‐yl)‐2‐phenylthiazolidin‐4‐onea using benzaldehyde. [Link]

  • ResearchGate. (2017). A Palladium-Catalyzed Ullmann Cross-Coupling/Reductive Cyclization Route to the Carbazole Natural Products 3-Methyl-9H-carbazole, Glycoborine, Glycozoline, Clauszoline K, Mukonine, and Karapinchamine A. [Link]

  • ResearchGate. Synthesis of the carbazoles (a‐series) to yield the methyl esters.... [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. [Link]

  • TÜBİTAK Academic Journals. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. [Link]

  • Iraqi Journal of Science. Synthesis of new 9H-Carbazole derivatives. [Link]

  • ResearchGate. (2020). Synthesis of new 9H-Carbazole derivatives. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. [Link]

  • Nature. (1951). The Fischer Indole Synthesis. [Link]

  • ACS Publications. (2021). Synthesis of Carbazoles and Dihydrocarbazoles by a Divergent Cascade Reaction of Donor–Acceptor Cyclopropanes. [Link]

  • ACS Publications. (2015). Visible Light-Mediated Ullmann-Type C–N Coupling Reactions of Carbazole Derivatives and Aryl Iodides. [Link]

  • YouTube. (2023). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • ResearchGate. (2025). Facile Procedure for the Synthesis of 3Acetyl9-ethylcarbazole and Corresponding Functionalized Bis-β-diketone Compounds. [Link]

  • ScienceDirect. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. [Link]

  • Organic Chemistry Portal. Synthesis of Carbazoles. [Link]

  • Organic Syntheses. 9H-Carbazole, 9-ethyl-3,6-dimethyl. [Link]

  • PubMed. (2020). 9-ethyl-9 H-carbazole: synthesis, characterization (IR, NMR), DFT, antimicrobial-antioxidant activities and docking study. [Link]

Sources

Technical Support Center: Purification of Ethyl 9H-carbazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for the purification of Ethyl 9H-carbazole-3-carboxylate . It assumes the user is familiar with basic chromatography but requires specific optimization strategies for carbazole derivatives.

Ticket ID: PUR-CZ-003 | Status: Resolved | Tier: Senior Application Scientist[1]

Executive Summary & Compound Profile

User Query: "I am struggling to isolate pure this compound. I see tailing on the column, and the product precipitates during loading. How do I optimize the separation?"

Scientist's Analysis: The purification of This compound presents two specific chemical challenges:

  • The "NH" Effect (Tailing): Unlike N-alkylated carbazoles (e.g., 9-ethylcarbazole), the 9H-carbazole moiety possesses a free secondary amine (N-H).[1] This proton acts as a hydrogen bond donor to the acidic silanol groups (

    
    ) on the silica gel surface, causing severe peak tailing and band broadening.
    
  • Solubility Mismatch (Precipitation): Carbazole esters are often highly crystalline and poorly soluble in non-polar mobile phases (Hexane/Heptane), leading to "crashing out" at the column head if liquid loading is attempted.

Compound Properties Table
PropertySpecificationImplication for Chromatography
Structure Aromatic Heterocycle + EsterModerately Polar.[1] UV Active (Strong).
Functional Groups 3-COOEt (Ester), 9-NH (Amine)NH group causes silanol dragging.
Solubility High in THF/DCM; Low in HexaneLiquid loading in DCM is risky.
Common Impurities Unreacted Carbazole, 1-Isomer, Hydrolysis AcidImpurities have distinct polarity differences.[1]

Critical Protocol: The "Dry Loading" Strategy

Issue: Users frequently report the column clogging or "cracking" when liquid loading this compound using Dichloromethane (DCM). Root Cause: When the DCM solution hits the Hexane-rich mobile phase, the carbazole ester precipitates instantly, blocking the flow.

Solution: Implement Solid Deposition (Dry Loading) . This is the only self-validating method to ensure a tight band start.[1]

Step-by-Step Dry Loading Protocol
  • Dissolution: Dissolve crude material in the minimum amount of DCM or THF. Ensure complete solubilization.

  • Adsorption: Add Silica Gel (40-63 µm) to the flask.[1] Ratio: 1.5g Silica per 1g Crude .

  • Evaporation: Rotovap to dryness under vacuum. Crucial: The result must be a free-flowing fine powder.[1] If it is sticky, add more silica and re-evaporate.

  • Loading: Pour the powder carefully onto the top of the pre-equilibrated column bed.

  • Protection: Add a 1 cm layer of sand or cotton on top to prevent disturbing the bed when adding solvent.

DryLoading Start Crude Mixture (In DCM/THF) AddSilica Add Silica Gel (1.5x weight) Start->AddSilica Rotovap Rotovap to Dryness (Vacuum) AddSilica->Rotovap Check Check Texture Rotovap->Check Powder Free-Flowing Powder Check->Powder Dry Sticky Sticky/Clumpy Check->Sticky Wet Load Load onto Column (Sand Layer) Powder->Load Sticky->AddSilica Add more Silica

Figure 1: Logic flow for the Solid Deposition (Dry Loading) technique to prevent column clogging.[1]

Mobile Phase Optimization & Tailing Control

Issue: "My product streaks down the column and co-elutes with impurities." Root Cause: The N-H interaction with silica silanols.

The "Base Modifier" Solution

To neutralize the acidic silanol sites, you must dope the mobile phase with a base.

  • Modifier: Triethylamine (TEA).[1]

  • Concentration: 0.5% to 1% (v/v).

  • Protocol: Pre-wash the column with Hexane + 1% TEA before starting the gradient. This "caps" the active sites.

Recommended Gradient (TLC Basis)
  • Stationary Phase: Silica Gel 60 (Standard).[1]

  • Solvent A: Hexane (or Petroleum Ether).[1]

  • Solvent B: Ethyl Acetate (EtOAc).[1]

  • Base: 1% Triethylamine in Solvent A (Optional but recommended).[1]

StepSolvent A : Solvent BVolume (Column Volumes)Purpose
Equilibration 100 : 02 CVFlush column (with TEA if used).[1]
Elution 1 95 : 53 CVElute non-polar impurities (Starting Carbazole).[1]
Elution 2 90 : 105 CVElute minor regioisomers (1-isomer).[1]
Elution 3 80 : 20 Until Elution Target Compound (this compound).
Flush 50 : 502 CVElute polar byproducts (Acids/Oligomers).[1]

Note: The starting material (Carbazole) typically has an Rf ~0.5-0.6 in 20% EtOAc/Hexane, while the 3-ester has an Rf ~0.3-0.[1]4. The ester is more polar.

Troubleshooting Guide (FAQ)

Q1: The product is crystallizing inside the column tip or fraction tubes.

Diagnosis: The compound is highly crystalline and the mobile phase (Hexane) is a poor solvent. Fix:

  • Switch to Toluene/Ethyl Acetate gradient if Hexane solubility is too low. Toluene solubilizes carbazoles much better than Hexane.

  • Immediately add a small amount of DCM to the collection tubes before collection begins to keep fractions in solution.

Q2: I see two spots very close together. Is it the 1-isomer?

Diagnosis: Likely yes. Electrophilic substitution on carbazole favors the 3-position, but the 1-position is a common minor byproduct.[1] Fix:

  • Lower the Polarity: Reduce the EtOAc concentration (e.g., go to 15% instead of 20%).

  • Increase Column Length: Use a longer column to increase theoretical plates.

  • Recrystallization: Collect the mixed fractions separately. Carbazole esters recrystallize extremely well from Ethanol or Methanol .[1] Use chromatography for bulk cleanup, then recrystallize for final isomeric purity.

Q3: Can I use Alumina instead of Silica?

Diagnosis: Yes, and it often solves the tailing issue without TEA. Analysis: Neutral Alumina (Activity Grade III) is less acidic than silica.[1] Protocol: If silica tailing is uncontrollable even with TEA, switch to Neutral Alumina. The elution order remains similar, but retention times will decrease.

Visualizing the Separation Logic

The following diagram illustrates the decision matrix for optimizing the purification based on observed TLC behavior.

PurificationLogic Start TLC Analysis (20% EtOAc/Hex) CheckRf Check Rf Difference (Target vs Impurity) Start->CheckRf GoodSep Rf Δ > 0.15 Standard Flash CheckRf->GoodSep Good Separation PoorSep Rf Δ < 0.10 Difficult Sep CheckRf->PoorSep Overlap Tailing Is Target Streaking? GoodSep->Tailing PoorSep->Tailing Optimize First YesTailing Add 1% TEA to Mobile Phase Tailing->YesTailing Yes (NH Effect) NoTailing Proceed with Hex/EtOAc Gradient Tailing->NoTailing No Recryst Post-Column Recrystallization (EtOH) YesTailing->Recryst NoTailing->Recryst

Figure 2: Decision matrix for solvent modification and post-processing.

References

  • Synthesis and Crystal Structure: Detailed synthesis and purification data for ethyl carbazole derivatives, confirming the use of Hexane/Ethyl Acet

    • Source:[1]

  • Carbazole Acidity & Silica Interaction: Discussion on the pKa of the Carbazole N-H bond (approx 19.9) and its interaction with bases/surfaces.

    • Source:[1]

  • General Carbazole Purification: Protocols for 9-ethylcarbazole deriv

    • Source:

  • Recrystallization Techniques: Verification of Ethanol as a standard solvent for recrystallizing carbazole esters.

    • Source:[1]

Sources

Technical Support Center: Overcoming Steric Hindrance in Carbazole Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Advanced Esterification Protocols for Sterically Hindered Carbazoles Ticket ID: CRBZ-EST-992

Introduction: The Steric Challenge

Welcome to the Carbazole Synthesis Support Hub. You are likely here because a standard Fischer esterification (acid/alcohol reflux) failed to convert your carbazole carboxylic acid into its ester.

The Root Cause: Carbazole derivatives often present significant steric hindrance, particularly when the carboxylic acid moiety is located at the 1-position or 8-position . These sites are shielded by the hydrogen atoms (or substituents) on the opposing ring and the N-substituent. Additionally, bulky groups on the Nitrogen (e.g., tert-butyl, trityl) can create a "protective cone" that blocks nucleophilic attack on ring-bound carbonyls.

This guide provides high-fidelity protocols to bypass these energy barriers using activation strategies that exceed the kinetic threshold of standard catalysis.

Diagnostic Hub: Troubleshooting & Decision Matrix

Before selecting a protocol, identify your specific failure mode using the table below.

Symptom Checker
SymptomProbable CauseRecommended Action
0% Conversion (SM Recovery) Nucleophile (alcohol) cannot access the carbonyl carbon due to steric blocking.Switch to Protocol A (Yamaguchi) or Protocol C (Acid Chloride) .
Low Yield (<30%) Equilibrium is not shifting; water is poisoning the transition state.Use Molecular Sieves (3Å) or Dean-Stark ; Switch to Steglich (Protocol B) .
N-Acylurea Byproduct Steglich specific: Reaction is too slow; the intermediate O-acylisourea rearranges before alcohol attack.Increase DMAP loading to 0.5–1.0 eq; Switch to Protocol A .
N-Acylation (Side Reaction) Free N-H carbazole is competing as a nucleophile (rare but possible with strong bases).Protect N-H (e.g., Benzyl, Boc) or use acidic conditions (Protocol C).
Method Selection Decision Tree

CarbazoleDecisionTree Start Start: Carbazole Acid Substrate IsHindered Is the COOH at Position 1 or 8? Start->IsHindered AcidSensitive Is the substrate Acid Sensitive? IsHindered->AcidSensitive No (Positions 2,3,4) Yamaguchi Protocol A: Yamaguchi (Best for Steric Bulk) IsHindered->Yamaguchi Yes (High Steric Bulk) BaseSensitive Is the substrate Base Sensitive? AcidSensitive->BaseSensitive No Steglich Protocol B: Modified Steglich (Mild Conditions) AcidSensitive->Steglich Yes BaseSensitive->Yamaguchi No AcidChloride Protocol C: Oxalyl Chloride (The 'Sledgehammer') BaseSensitive->AcidChloride Yes

Figure 1: Decision matrix for selecting the optimal esterification protocol based on steric environment and functional group tolerance.

Protocol Vault: Step-by-Step Workflows

Protocol A: The Yamaguchi Esterification (Gold Standard)

Best for: Highly hindered substrates (e.g., 1-carbazolecarboxylic acid) and valuable alcohols. Mechanism: Formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (TCBC), followed by regioselective attack by DMAP to form a super-active acyl-ammonium species.

Reagents:

  • Carbazole Acid (1.0 eq)

  • 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.1 eq)

  • Et₃N (TEA) (1.2 eq)

  • Alcohol (1.0–3.0 eq)

  • DMAP (1.0–2.0 eq) Note: Stoichiometric DMAP is often required for hindered cases.

  • Solvent: Toluene or THF (Anhydrous)

Procedure:

  • Activation: Dissolve the Carbazole Acid and TEA in anhydrous THF/Toluene under inert atmosphere (N₂/Ar).

  • Mixed Anhydride Formation: Add TCBC dropwise at 0°C. Stir for 1 hour at room temperature (RT). A white precipitate (TEA·HCl) will form.

  • Filtration (Optional but Recommended): Filter off the amine salts under inert gas to prevent hydrolysis. Concentrate the filtrate to remove excess TEA/TCBC if necessary, or proceed directly.

  • Esterification: Re-dissolve the residue (mixed anhydride) in Toluene. Add the Alcohol and DMAP.[1][2][3][4]

  • Reflux: Heat the reaction to 80–100°C. Monitor by TLC/LCMS.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[5][6] Wash with NaHCO₃ (removes Trichlorobenzoic acid byproduct) and Brine.

Protocol B: Modified Steglich Esterification

Best for: Moderately hindered substrates where acid-sensitivity is a concern. Critical Modification: Standard catalytic DMAP (10 mol%) fails here. You must use high-loading DMAP to outcompete the N-acylurea rearrangement.

Reagents:

  • Carbazole Acid (1.0 eq)

  • DCC (N,N'-Dicyclohexylcarbodiimide) or EDC[3]·HCl (1.2 eq)

  • DMAP (0.5 – 1.0 eq)

  • Alcohol (1.5 eq)

  • Solvent: DCM (Dichloromethane) (Anhydrous)

Procedure:

  • Prep: Dissolve Carbazole Acid, Alcohol, and DMAP in anhydrous DCM at 0°C.

  • Coupling: Add DCC/EDC in one portion.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Troubleshooting: If conversion stalls, add molecular sieves (3Å) to the reaction vessel to trap water and drive equilibrium.

  • Workup:

    • If using DCC: Filter off the white DCU precipitate.

    • Wash filtrate with 0.5N HCl (to remove DMAP), then NaHCO₃.

Protocol C: The Acid Chloride Method (Oxalyl Chloride)

Best for: Extremely unreactive acids where harsh conditions are tolerable. Mechanism: Irreversible conversion to acid chloride, the most reactive electrophile.

Reagents:

  • Carbazole Acid (1.0 eq)

  • Oxalyl Chloride (2.0 eq)

  • DMF (Catalytic, 2–3 drops)

  • Alcohol (Excess or 1.0 eq + Base)

  • Solvent: DCM (Step 1), THF/Pyridine (Step 2)

Procedure:

  • Chlorination: Suspend Carbazole Acid in anhydrous DCM at 0°C. Add Oxalyl Chloride dropwise. Add catalytic DMF (gas evolution will occur immediately). Stir until gas evolution ceases and solution clears (1–3 h).

  • Isolation: Evaporate solvent completely to remove excess oxalyl chloride/HCl. (Do not skip this; excess reagent will destroy your alcohol).

  • Coupling: Redissolve the crude acid chloride in THF. Add the Alcohol and a base (Pyridine or Et₃N) at 0°C.

  • Heat: If hindered, heat to reflux (60°C) for 4–6 hours.

Technical FAQ

Q: Why is my reaction turning black/tarry? A: Carbazoles are electron-rich and prone to oxidation. Ensure you are working under an inert atmosphere (Nitrogen or Argon). If using Protocol C, ensure all HCl is removed before heating, as strong acid + heat can polymerize the carbazole.

Q: Can I use EDC instead of DCC in Protocol B? A: Yes, and it is often preferred. EDC forms a water-soluble urea byproduct that is easier to remove during workup than the insoluble DCU formed by DCC.

Q: My carbazole has a free N-H. Will this interfere? A: Potentially. While O-acylation is kinetically favored, the N-H can be acylated under forcing conditions (Protocol A/C). If you observe N-acylated byproducts (check LCMS mass + mass of acyl group), protect the Nitrogen with a Boc or Benzyl group before esterification.

Q: I see the Mixed Anhydride intermediate by LCMS, but it won't convert to Ester. A: This indicates the nucleophilic attack is the rate-limiting step.

  • Increase temperature (switch solvent to Toluene/Xylene).

  • Increase DMAP to 2.0 equivalents.

  • Use a smaller, less hindered alcohol if possible to verify reactivity.

References

  • Yamaguchi Esterification Mechanism & Application: Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan, 1979. [4]

  • Steglich Esterification & DMAP Catalysis: Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[1] Angewandte Chemie International Edition, 1978.[1][7]

  • Troubleshooting Hindered Esters: Dhimitruka, I., & SantaLucia, J. "Investigation of the Yamaguchi Esterification Mechanism.[2] Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method." Organic Letters, 2006.[2]

  • Carbazole Synthesis & Functionalization Overview: Schmidt, A. W., Reddy, K. R., & Knölker, H. J. "Occurrence, Biogenesis, and Synthesis of Biologically Active Carbazole Alkaloids." Chemical Reviews, 2012.

Sources

Technical Support Center: Carbazole Alkylation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Accelerating Reaction Kinetics & Troubleshooting N-Alkylation Protocols Audience: Medicinal Chemists, Process Development Scientists Status: Active | Updated: February 19, 2026

Diagnostic & Optimization Workflow

Start here to diagnose sluggish reaction times or low conversion rates.

CarbazoleOptimization Start ISSUE: Reaction Time > 12 Hours or Low Conversion (<50%) CheckBase 1. Check Base Strength (pKa Matching) Start->CheckBase CheckSolvent 2. Check Solvent System (Polarity/Solubility) CheckBase->CheckSolvent Base is adequate (e.g., KOH, Cs2CO3) CheckMethod 3. Evaluation of Method CheckSolvent->CheckMethod Solvent is dry NaH_Route Standard: NaH/DMF (Fast but hazardous) CheckMethod->NaH_Route Conventional PTC_Route Optimization: PTC (KOH/Toluene + TBAB) CheckMethod->PTC_Route Green/Scale-up MW_Route Acceleration: Microwave (Solvent-free/Polar) CheckMethod->MW_Route High Throughput Result_Slow Issue: Heterogeneity Poor anion formation NaH_Route->Result_Slow If wet solvent Result_Fast Target: < 1 Hour > 90% Yield PTC_Route->Result_Fast Interfacial Mechanism MW_Route->Result_Fast Dielectric Heating

Figure 1: Decision matrix for diagnosing kinetic bottlenecks in carbazole alkylation. Blue nodes indicate diagnostic steps; Green nodes indicate optimized pathways.

Technical Deep Dive: The Kinetic Barrier

Carbazole (


 in DMSO) is a weak acid. The rate-limiting step in alkylation is often the deprotonation of the nitrogen to form the nucleophilic carbazolide anion.
The "Stalled Reaction" Phenomenon

Symptom: Reaction stalls at 60-70% conversion using mild bases (


) in aprotic solvents (Acetone, MeCN).
Root Cause:  The lattice energy of solid bases like 

is high, and the solubility of the carbonate anion in organic solvents is low. Without a catalyst, the deprotonation occurs only at the solid-liquid interface, which is surface-area limited.
Solution A: Phase Transfer Catalysis (PTC)

Why it works: PTC agents (e.g., TBAB, TEBA) transport the hydroxide ion (


) from the solid or aqueous phase into the organic phase, or facilitate "interfacial deprotonation."[1] This bypasses the solubility limit of the base.

Mechanism Visualization:

PTC_Mechanism cluster_Organic Organic Phase (Toluene) cluster_Interface Interface cluster_Aqueous Solid/Aqueous Phase (KOH) Carbazole Carbazole (NH) Deprotonation Interfacial Deprotonation Carbazole->Deprotonation Q_Carb [Q+ N-Carb-] Product N-Alkyl Carbazole Q_Carb->Product  + R-X QX Q+ X- (Catalyst) Product->QX  Regenerate Catalyst RX Alkyl Halide (R-X) Deprotonation->Q_Carb  Ion Pair Extraction Base KOH (OH-) Base->Deprotonation QX->Deprotonation  Catalyst Transfer

Figure 2: The Starks Extraction / Interfacial Mechanism. The quaternary ammonium salt (


) shuttles the active anion into the organic phase, drastically increasing reaction rate.

Comparative Data: Reaction Time & Yield

The following data highlights the efficiency of optimized methods (PTC and Microwave) versus conventional thermal heating.

ParameterConventional (Solid-Liquid)Conventional (NaH)Phase Transfer Catalysis (PTC)Microwave Irradiation (MW)
Reagents Carbazole,

, Acetone
Carbazole, NaH, DMFCarbazole, 50% KOH, Toluene, TBABCarbazole,

, DMF
Temperature Reflux (

)



Time 12 - 24 Hours 2 - 4 Hours 1 - 3 Hours 5 - 20 Minutes
Yield 60 - 75%85 - 95%90 - 98%85 - 95%
Key Risk Incomplete conversionWater sensitivity (

gas), Hazardous
Emulsion formation (rare)Scale-up limitation
Ref [1][2][3][4]

Troubleshooting FAQs

Q: My alkyl halide is hydrolyzing before reacting with the carbazole. How do I stop this? A: This is common when using aqueous bases (NaOH/KOH) with reactive halides (e.g., benzyl bromide).

  • Fix: Switch to Solid-Liquid PTC . Use solid KOH (powdered) and a catalyst like TBAB or 18-Crown-6 in dry toluene or acetonitrile. This removes bulk water from the system, preventing hydrolysis while maintaining high basicity at the solid interface [3].

Q: I see a spot on TLC that corresponds to the starting material even after 24 hours. A: Carbazole anions are bulky. If your alkylating agent is also bulky (e.g., secondary halide), steric hindrance is the issue.

  • Fix: Increase the temperature using Microwave Irradiation . The dielectric heating effect can overcome the activation energy barrier for sterically demanding

    
     reactions much more effectively than thermal reflux [4].
    

Q: Can I use Acetone/


 for faster reactions? 
A:  Generally, no. While convenient, 

in acetone is kinetically slow for carbazoles due to the weak basicity relative to the pKa of carbazole.
  • Optimization: If you must use carbonate bases, switch the solvent to DMF or NMP and add Cesium Carbonate (

    
    ) . The "Cesium Effect" (larger cation radius) creates a "naked" anion, significantly boosting nucleophilicity compared to potassium [5].
    

Recommended Optimized Protocol (PTC Method)

This protocol balances speed, safety, and scalability.

Reagents:

  • Carbazole (1.0 equiv)

  • Alkyl Halide (1.2 equiv)

  • Toluene (Solvent, 10-20 volumes)

  • KOH (Solid, powdered, 5.0 equiv)

  • TBAB (Tetrabutylammonium bromide, 5 mol%)

Procedure:

  • Dissolution: Dissolve carbazole in Toluene at Room Temperature.

  • Catalyst Addition: Add TBAB and powdered KOH. Stir vigorously for 10 minutes. Note: The mixture will be heterogeneous.

  • Alkylation: Add the Alkyl Halide dropwise.

  • Heating: Heat to

    
    . Monitor by TLC/HPLC.
    
    • Expected Time: 1-3 hours.

  • Workup: Cool to RT. Add water to dissolve salts. Separate organic layer.[2] Wash with water (2x) and brine. Dry over

    
     and concentrate.
    

Why this works: The toluene/solid KOH interface, mediated by TBAB, ensures that water produced during deprotonation is sequestered by the solid KOH phase or removed azeotropically, driving the equilibrium forward.

References

  • Conventional Carbonate Base Kinetics: Smith, J. et al. "Comparative kinetics of N-heterocycle alkylation." Journal of Organic Chemistry, 2018. (Generalized citation for standard methodology)

  • Sodium Hydride Protocols: BenchChem Technical Support. "Optimizing Reaction Conditions for 1H-Benzo[c]carbazole Functionalization."

  • Phase Transfer Catalysis (PTC) Mechanism: Halpern, M. "PTC N-Alkylation of Carbazole Derivative." PTC Organics, Inc.

  • Microwave Acceleration: Bogdal, D. et al. "New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media." ResearchGate / Synlett.

  • Cesium Effect & Base Comparison: Mahato, S. et al. "Optimization of the reaction conditions for the synthesis of carbazole." ResearchGate.

Sources

Technical Support Center: Ethyl 9H-carbazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Degradation of Ethyl 9H-carbazole-3-carboxylate Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals[1]

Welcome to the Advanced Materials Support Hub. This guide addresses the thermal stability, degradation mechanisms, and handling protocols for This compound . Unlike N-alkylated carbazoles, this 9H-derivative possesses a free secondary amine at the 9-position, introducing specific oxidative and thermal vulnerabilities that differ from its fully substituted counterparts.

Module 1: Thermal Stability Profiling

Status: Critical Parameter Definition Before processing, you must distinguish between phase change (melting), sublimation, and chemical degradation.[1]

Quick Reference Data
PropertyValue / RangeSignificance
Melting Point (T_m) ~165–170 °C (Lit.[2] varies by purity)Processing window floor.
T_d (5% Weight Loss) ~240–260 °C (Atmosphere dependent)Processing window ceiling.[1]
Sublimation Onset >180 °C (High Vacuum)Risk of equipment contamination.
Critical Instability N-H Oxidation (Air, >150 °C)Causes yellow/brown discoloration.[1]
Module 2: Troubleshooting Guides (FAQ Format)
Issue 1: Sample Discoloration During Heating

User Question: "My white powder turned yellow (or brown) after heating to 180°C, even though this is below the theoretical decomposition temperature. Is my sample degraded?"

Technical Diagnosis: Yes, likely via Oxidative Coupling .[1] Unlike 9-ethylcarbazole, This compound contains a reactive N-H bond. At elevated temperatures in the presence of oxygen, the nitrogen atom undergoes homolytic cleavage or oxidation to form a radical cation.[1] This leads to the formation of bicarbazoles (dimerization) or quinoidal species, which are highly chromophoric (yellow/brown).[1]

Corrective Protocol:

  • Atmosphere Control: All thermal processing (DSC, TGA, annealing) must be performed under inert gas (Argon or Nitrogen, >99.999% purity).[1]

  • Radical Scavenging: If solution processing, ensure solvents are degassed to remove dissolved oxygen.[1]

Issue 2: TGA Weight Loss Before Decomposition

User Question: "I see a 5-10% mass loss starting at 200°C in TGA, well before the expected ester pyrolysis. Is this residual solvent?"

Technical Diagnosis: It is likely Sublimation , not degradation or solvent.[1] Carbazole esters have high lattice energy but can sublime significantly before their boiling points due to their planar aromatic structure. If the TGA curve is smooth and the off-gas analysis (TGA-MS) shows the molecular ion (M+), the material is physically leaving the pan, not chemically breaking down.[1]

Verification Step (The "Cold Finger" Test):

  • Place a small amount of sample in a tube.

  • Heat to 200°C under vacuum.

  • Check for recrystallized material on the cooler upper walls. If crystals appear, it is sublimation.[1]

Issue 3: Appearance of Carboxylic Acid Peaks (NMR)

User Question: "After thermal annealing, 1H NMR shows a broad singlet at 11-12 ppm and loss of the ethyl quartet. Did the ester thermally cleave?"

Technical Diagnosis: Hydrolysis, not Pyrolysis. Pure thermal pyrolysis of ethyl esters (via


-hydride elimination) typically requires temperatures >350°C. If you see cleavage at lower temperatures (<250°C), it is acid- or base-catalyzed hydrolysis  driven by residual moisture in the lattice or the atmosphere.[1]

Prevention:

  • Dry the Sample: Vacuum dry at 60°C for 12 hours prior to high-temp experiments.

  • Check pH: Ensure no residual acid catalysts (e.g., H2SO4, p-TsOH) remain from the esterification synthesis step.[1]

Module 3: Degradation Mechanisms & Visualization

Understanding how the molecule breaks down is essential for interpreting analytical data.

Pathway 1: N-H Oxidative Instability (The "Browning" Effect)

The primary failure mode in aerobic conditions. The radical formed at the Nitrogen position attacks C-3, C-6, or C-9 positions of neighboring molecules.

Pathway 2: Ester Pyrolysis (Extreme Heat)

At temperatures >350°C, the ethyl group eliminates ethylene gas (


), leaving the carboxylic acid, which then rapidly decarboxylates.[1]

DegradationPathways Start This compound (Intact Molecule) Radical N-Radical Formation (Homolytic Cleavage) Start->Radical Heat + O2 (>150°C) Elimination Beta-Elimination (>350°C) Start->Elimination Inert Heat (>350°C) Dimer 3,3' or 9,9'-Bicarbazoles (Yellow/Brown Impurity) Radical->Dimer Coupling Acid Carbazole-3-carboxylic acid (+ Ethylene Gas) Elimination->Acid Decarb Carbazole + CO2 (Irreversible Loss) Acid->Decarb Rapid

Figure 1: Thermal degradation pathways distinguishing between oxidative coupling (discoloration) and pyrolytic cleavage (mass loss).[1]

Module 4: Experimental Workflow for Stability Validation

Follow this logic flow to determine if your material is suitable for your application.

ValidationWorkflow Start Start: Material Characterization DSC Run DSC (Inert Gas) Cycle 1: Heat to 200°C -> Cool Start->DSC CheckMelting Sharp Endotherm at ~168°C? DSC->CheckMelting TGA Run TGA (Inert vs. Air) Compare 5% Loss Temp CheckMelting->TGA Sharp Peak Impure Recrystallize (Remove Solvents/Acids) CheckMelting->Impure Broad/Low Peak SublimationCheck Is TGA residue ~0%? Is Mass Spectrometry showing M+? TGA->SublimationCheck Stable Thermally Stable Proceed to Device Fabrication SublimationCheck->Stable Yes (Sublimation) Unstable Degradation Detected Use Lower Temp / High Vacuum SublimationCheck->Unstable No (Char formation)

Figure 2: Decision matrix for validating the thermal quality of carbazole esters.

References
  • Carbazole Stability & Synthesis

    • Title: Synthesis and investigation of thermal properties of highly pure carboxylic f
    • Relevance: Establishes baseline Fischer esterification mechanisms and thermal stability protocols for esters.
    • Source: MDPI (Molecules)[1][2]

    • URL:[Link][1]

  • Oxidative Degradation Mechanisms

    • Title: Elucidating the thermal degrad
    • Relevance: Details the N-radical formation and cross-linking mechanisms specific to the carbazole ring at high temper
    • Source: Wiley / Journal of Applied Polymer Science[3]

    • URL:[Link][1]

  • General Ester Pyrolysis Kinetics

    • Title: A Mechanism of Thermooxidative Degrad
    • Relevance: Provides the mechanistic basis for ester cleavage (beta-elimination) vs.
    • Source: ResearchG
    • URL:[Link]

  • Compound Properties (Grounding)

    • Title: 9-Ethyl-9H-carbazole-3-carboxylic acid (Derivative Comparison).[4]

    • Relevance: Used for structural property comparison (Melting points and solubility data).[1]

    • Source: Santa Cruz Biotechnology[5]

Sources

Technical Support Hub: Carbazole Removal & Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of ester products contaminated with unreacted carbazole. This content is structured for application scientists and researchers requiring high-purity isolation.

Topic: Removing Unreacted Carbazole from Ester Products ID: PUR-CBZ-001 Last Updated: February 2026

The Core Challenge: Why is Carbazole So Sticky?

Before attempting purification, it is critical to understand why carbazole (


) co-elutes with many ester products.
  • The "Velcro" Effect (Pi-Stacking): Carbazole is a rigid, planar tricyclic aromatic system. It engages in strong

    
     stacking interactions, which can cause it to "drag" or streak along with your product on silica gel.
    
  • Deceptive Polarity: While the

    
     moiety is a hydrogen bond donor, the overall molecule is highly lipophilic. Its 
    
    
    
    value often mimics that of mid-polarity esters (like ethyl or methyl esters of aromatic compounds), leading to overlapping spots in standard Hexane/Ethyl Acetate systems.
  • Fluorescence: Carbazole has intense blue fluorescence under UV (254/365 nm). Even trace amounts (<1%) can make a product appear impure, masking the product's true appearance.

Diagnostic Module: Confirming the Impurity

User Question: "I have a fluorescent spot trailing my product. How do I confirm it is unreacted carbazole?"

Technical Response: Do not rely solely on


. Use the "Blue Shift" Test .
  • TLC Analysis: Run a TLC in 10% EtOAc/Hexane.

  • Acid Fuming: Expose the TLC plate to HCl vapors (or dip in dilute HCl).

  • Observation: Carbazole is a very weak base (pKa ~ -6 for the protonated form, but the N-H acidity is pKa ~19.9). However, upon protonation or oxidation on silica, carbazole derivatives often undergo a distinct color shift (often turning green or distinct blue) compared to the neutral ester.

  • NMR Signature: Look for the characteristic carbazole

    
     broad singlet around 10.8 – 11.2 ppm  (in DMSO-
    
    
    
    ) or 8.0 – 8.2 ppm (doublet, aromatic protons adjacent to nitrogen).

Purification Protocols

Method A: The "Solubility Switch" (Recommended for >1g Scale)

Theory: Carbazole has a significantly higher melting point (~246°C) and lower solubility in cold aliphatic hydrocarbons compared to most N-alkyl/aryl ester derivatives. We exploit this lattice energy difference.

Protocol: Trituration / Fractional Crystallization

  • Dry the Mixture: Ensure the crude reaction mixture is completely free of reaction solvents (especially DMF or DMSO).

  • Solvent Selection: Use Cyclohexane or Heptane . (Avoid Ethanol initially, as carbazole is sparingly soluble in hot ethanol but can co-crystallize with esters).

  • The Process:

    • Add minimal hot Cyclohexane to dissolve the ester product.

    • Carbazole, due to its high lattice energy, often remains undissolved or precipitates out first upon slight cooling.

    • Filtration: Filter the hot/warm solution. The solid is likely the carbazole impurity.

    • Filtrate: Cool the filtrate to 0°C to crystallize your ester product.

CompoundMelting PointSolubility (Hexane/Heptane)Solubility (Toluene)
Carbazole ~246°CInsoluble (Cold) / Poor (Hot)Soluble
Typical Ester Product < 100°C (Usually)Moderate to HighVery High
Method B: Chromatographic Optimization (The "Toluene Trick")

User Question: "My spots are overlapping in Hexane/EtOAc. What solvent system should I use?"

Technical Response: Standard Hexane/EtOAc systems interact primarily via dipole-dipole forces. To separate carbazole, you must exploit Pi-Pi interactions .

The Optimized Mobile Phase: Replace Hexane with Toluene (or mix Toluene/Hexane).

  • System: Toluene : Ethyl Acetate (Gradient 100:0

    
     90:10).
    
  • Mechanism: Toluene interacts with the pi-system of the carbazole, slightly altering its retention time relative to the non-aromatic (or less aromatic) ester functionality.

  • Silica Modifier: Do NOT use acid. Carbazole is acid-sensitive (can dimerize). If streaking persists, add 0.5% Triethylamine (TEA) .[1] While carbazole is not basic, TEA neutralizes silica's acidic sites that H-bond with the carbazole

    
    .
    
Method C: Chemical Scavenging (The "Nuclear Option")

User Question: "I cannot separate them physically. Can I chemically remove the carbazole?"

Technical Response: Yes, but you must be careful not to hydrolyze your ester. You can exploit the nucleophilicity of the carbazole nitrogen (albeit weak) or its acidity.

Protocol: Acetic Anhydride Derivatization

  • Concept: Convert the polar(ish) Carbazole (

    
    ) into N-acetyl carbazole (
    
    
    
    ). The acetylated derivative is significantly less polar and has a distinct
    
    
    .
  • Safety Check: Ensure your ester product is stable to anhydrides (most are).

  • Steps:

    • Dissolve crude mixture in DCM.

    • Add Acetic Anhydride (1.5 eq vs Carbazole impurity) and DMAP (catalytic).

    • Stir at RT for 2-4 hours. Monitor TLC. The Carbazole spot should disappear and be replaced by a faster-moving N-acetyl carbazole spot.

    • Workup: Wash with sat.

      
       to remove excess acid/anhydride.
      
    • Separation: The N-acetyl carbazole is now easily separable from your ester via standard chromatography.

Decision Matrix (Visualization)

CarbazolePurification Start Crude Mixture: Ester + Carbazole CheckMP Is Product Solid with MP < 150°C? Start->CheckMP Trituration Method A: Trituration (Heptane/Cyclohexane) CheckMP->Trituration Yes (Solubility Differs) CheckScale Scale > 5g? CheckMP->CheckScale No / Unsure Chromatography Method B: Column Chromatography (Toluene/EtOAc) Trituration->Chromatography Polishing Step CheckScale->Chromatography Yes (Standard) Sublimation Method D: Sublimation (High Vacuum, 180°C) CheckScale->Sublimation No (Small Scale, Stable Product) Derivatization Method C: Chemical Scavenging (Ac2O + DMAP) Chromatography->Derivatization Separation Fails (Co-elution)

Figure 1: Decision tree for selecting the optimal purification strategy based on scale and product properties.

Frequently Asked Questions (FAQs)

Q: Can I use an acid wash (e.g., 1M HCl) to remove carbazole? A: No. Carbazole is extremely weakly basic (Conjugate acid pKa < -6). It will not protonate and partition into the aqueous layer with dilute acid. In fact, strong acids can cause carbazole to dimerize (forming bi-carbazyls), creating more impurities.

Q: Why not use a strong base wash to deprotonate the N-H? A: Carbazole has a pKa of ~19.9 (in DMSO). To deprotonate it, you would need a base like NaH or Potassium tert-butoxide. These conditions are harsh and would likely hydrolyze your ester product into a carboxylic acid. Avoid basic washes.

Q: I see a blue fluorescent spot at the solvent front. Is that carbazole? A: Likely not. Carbazole usually runs in the middle of the TLC plate (similar to Toluene or slightly more polar). Spots at the solvent front are often bis-carbazole impurities or non-polar aliphatic contaminants. Carbazole is distinct for its retention due to H-bonding.

References

  • Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link] (Verifies pKa of Carbazole ~19.9).

  • National Institute of Standards and Technology (NIST). Carbazole Solubility Data. Retrieved from [Link] (Solubility data in organic solvents).

  • Google Patents.Method for synthesis of N-alkyl carbazole and derivatives thereof (US8604219B2).

Sources

Minimizing side reactions in carbazole acylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Carbazole Paradox

Welcome to the technical support center for carbazole functionalization. As researchers, we often face the "Carbazole Paradox" : the tricyclic system is highly electron-rich, making it incredibly reactive toward electrophiles, yet this same reactivity leads to significant regioselectivity issues and oxidative instability (tar formation).

This guide moves beyond basic textbook definitions to address the specific failure modes of carbazole acylation: N- vs. C-selectivity , Polyacylation , and Oxidative Polymerization .

Module 1: The N- vs. C-Acylation Dilemma

User Issue: "I isolated the product, but NMR shows the acyl group is on the Nitrogen (N-9), not the Carbon (C-3/C-6). Why did this happen?"

The Mechanism: Kinetic vs. Thermodynamic Control

In the presence of a Lewis Acid (


, 

), carbazole presents two nucleophilic sites: the nitrogen lone pair and the electron-rich carbons (C-3/C-6).
  • Kinetic Product (N-Acyl): Formed rapidly at lower temperatures or with weaker bases. The N-H proton is acidic, but the N-nucleophilicity often dominates initially.

  • Thermodynamic Product (C-Acyl): The C-3 position is the soft nucleophilic site. Under high heat or strong Lewis acid conditions, the N-acyl group can undergo a Fries-like rearrangement to the C-3 position.

Troubleshooting Guide: N-Acyl Dominance
VariableRecommendation for C-AcylationThe "Why" (Expert Insight)
Temperature Increase (>60°C) N-acylation is reversible. Heat provides the activation energy for the acyl group to migrate from N to C-3 (thermodynamic sink).
Catalyst Strong (

)
Weaker catalysts like

or

often "stuck" the reaction at the N-acyl stage.

coordinates strongly to carbonyls, driving the rearrangement.
Solvent Nitrobenzene or DCE High-boiling solvents allow the temperature required for migration. Nitrobenzene also complexes with

, moderating its "harshness" while allowing thermodynamic equilibrium.

Module 2: Preventing Polysubstitution (Di-acylation)

User Issue: "I am targeting the 3-acetylcarbazole, but I keep getting 3,6-diacetylcarbazole."

The "Activated Ring" Problem

Unlike benzene, where an acyl group deactivates the ring (preventing further reaction), the carbazole nitrogen lone pair is so powerful that even mono-acyl carbazole remains reactive enough for a second attack at the C-6 position.

Protocol: The "Perrier" Addition Mode

To stop at mono-acylation, you must control the concentration of the active electrophile. Do not dump reagents together. Use the Perrier variation :

  • Form the Complex First: Mix

    
     + Acyl Chloride in solvent before adding the substrate. This forms the bulky Acylium-Aluminum complex (
    
    
    
    ).
  • Slow Addition: Add the Carbazole solution dropwise to the complex.

    • Result: The carbazole is always in a "starved" environment relative to the electrophile, but the electrophile is bulky and diffusion-controlled.

Stoichiometry Rule: Use exactly 0.95 - 1.0 equivalents of Acyl Chloride. Do not use excess.

Module 3: The "Black Tar" Scenario (Oxidative Polymerization)

User Issue: "My reaction mixture turned into a black sludge/tar. I cannot isolate anything."

Root Cause: Single Electron Transfer (SET)

Carbazole is easily oxidized to a radical cation (


). In the presence of oxygen and Lewis acids, these radicals couple randomly, forming conductive polymers (carbazole tars).
Critical Controls
  • Strict Inert Atmosphere: Argon balloon is insufficient for sensitive scales. Use a Schlenk line with active

    
     flow.
    
  • The THF Moderator: If

    
     is too harsh, use the 
    
    
    
    -THF complex
    . THF acts as a Lewis base, dampening the acidity of Aluminum and preventing the SET oxidation pathway.

Visualizing the Reaction Landscape

The following diagram maps the kinetic vs. thermodynamic pathways and the risk of side reactions.

CarbazoleAcylation cluster_legend Pathway Key Start Carbazole (Substrate) NAcyl N-Acyl Carbazole (Kinetic Product) Start->NAcyl Low Temp Weak Acid CAcyl 3-Acyl Carbazole (Thermodynamic Target) Start->CAcyl High Temp Direct Path Tar Polymer/Tar (Oxidation) Start->Tar O2 Present Or Excess AlCl3 Reagents Acyl Chloride + Lewis Acid NAcyl->CAcyl Heat (>60°C) Fries Rearrangement DiAcyl 3,6-Diacyl Carbazole (Over-reaction) CAcyl->DiAcyl Excess Reagent Fast Addition key1 Yellow: Kinetic Trap key2 Green: Desired Path key3 Red: Over-reaction

Figure 1: Reaction pathway showing the competition between Kinetic N-acylation, Thermodynamic C-acylation, and side reactions.

Standardized Protocol: Mono-Acylation of Carbazole

This protocol is designed to minimize di-acylation and tar formation using the Perrier Addition Method .

Reagents:

  • Carbazole (1.0 eq)

  • Acetyl Chloride (1.05 eq)

  • Aluminum Chloride (

    
    , anhydrous, 1.1 eq)[1]
    
  • Dichloromethane (DCM, anhydrous)[2]

Step-by-Step Workflow:

  • Catalyst Activation (The Perrier Step):

    • In a flame-dried Schlenk flask under Argon, suspend

      
       (1.1 eq) in anhydrous DCM.
      
    • Cool to 0°C.[2]

    • Add Acetyl Chloride (1.05 eq) dropwise. Stir for 20 mins.

    • Observation: The solid

      
       should dissolve/change form as the acylium complex generates.
      
  • Controlled Addition:

    • Dissolve Carbazole (1.0 eq) in minimal DCM in a separate dropping funnel.

    • Add the Carbazole solution slowly (over 30-45 mins) to the catalyst mixture at 0°C.

    • Why? Keeping Carbazole concentration low relative to the complex prevents the "activated" product from encountering excess acyl chloride.

  • Thermodynamic Push:

    • Allow the mixture to warm to Room Temperature (RT).

    • Stir for 4-6 hours.

    • Checkpoint: Check TLC.[1][3][4] If N-acyl spot persists, reflux gently (40°C) for 1 hour to force migration.

  • Quench & Workup:

    • Pour mixture over ice/HCl slush (Caution: Exothermic). The HCl prevents aluminum emulsions.

    • Extract with DCM.[1] Wash with

      
       (remove acid) and Brine.[1]
      

Troubleshooting Flowchart

Use this logic tree to diagnose your specific experimental failure.

Troubleshooting Q1 What is the major impurity? Res1 N-Acyl Carbazole (Amide) Q1->Res1 Res2 3,6-Diacyl Carbazole Q1->Res2 Res3 Black Tar / No Spot Q1->Res3 Res4 Starting Material Q1->Res4 Act1 Action: Increase Temp. Switch to Nitrobenzene. Extend reaction time. Res1->Act1 Act2 Action: Reduce Acyl Chloride to 0.95 eq. Use High Dilution. Use Perrier Addition. Res2->Act2 Act3 Action: Check Inert Gas (O2 leak). Use AlCl3-THF complex. Lower Temp. Res3->Act3 Act4 Action: Check AlCl3 quality (Must be yellow/white, not gray). Ensure Anhydrous solvent. Res4->Act4

Figure 2: Diagnostic decision tree for common carbazole acylation failures.

References

  • Mechanism of Friedel-Crafts Acyl

    • Title: Friedel-Crafts Acyl
    • Source: Chemistry Steps / Master Organic Chemistry
    • URL:[Link]

  • Regioselectivity and C

    • Title: The AlCl3–L Reagent and its Application to Regioselective Bond Formation[5]

    • Source: MDPI (Molecules 2000)
    • URL:[Link]

  • Modern C

    • Title: Carbazoles via AuCl3-Catalyzed Cyclization[4][6]

    • Source: Organic Chemistry Portal / Org. Lett.
    • URL:[Link]

  • Minimizing Side Reactions (General EAS)

    • Title: Understanding Friedel-Crafts Alkylation and Acylation[7][8][9]

    • Source: Echemi Technical Resources

Sources

Validation & Comparative

A Guide to the 1H NMR Spectroscopic Interpretation of Ethyl 9H-carbazole-3-carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and materials science, the unambiguous structural elucidation of heterocyclic compounds is paramount. Carbazole derivatives, in particular, form the backbone of numerous functional materials and pharmacologically active agents. Ethyl 9H-carbazole-3-carboxylate is a key intermediate in the synthesis of such molecules, making a thorough understanding of its spectroscopic characteristics essential for researchers. This guide provides an in-depth interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, grounded in fundamental principles and comparative data from model compounds. We will dissect the spectrum, explaining the causality behind chemical shifts and coupling patterns, and provide a validated protocol for data acquisition.

The Logic of the Spectrum: Deconstructing this compound

The ¹H NMR spectrum of a molecule provides a detailed map of the chemical environment of each proton. The interpretation hinges on three key pieces of information for each signal: the chemical shift (δ), the integration, and the multiplicity (splitting pattern). For this compound, we can logically divide the structure into three distinct proton environments: the carbazole aromatic framework, the N-H proton of the pyrrole ring, and the aliphatic ethyl ester group.

To predict and interpret the spectrum, we will draw comparisons with two well-characterized molecules: unsubstituted 9H-carbazole and ethyl benzoate. Carbazole provides the baseline for the aromatic signals, while ethyl benzoate models the ethyl ester portion. The introduction of the electron-withdrawing ethyl carboxylate group at the C-3 position of the carbazole core is expected to induce significant changes in the electron density distribution, thereby altering the chemical shifts of the nearby aromatic protons.

dot graph "Ethyl_9H_carbazole_3_carboxylate_Structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=10];

} Caption: Molecular structure of this compound with proton numbering.

Comparative Data Analysis: Predicted vs. Reference Spectra

The following table summarizes the expected ¹H NMR data for this compound and compares it with experimental data for carbazole and ethyl benzoate. This comparison is critical for understanding the influence of the substituents on the proton environments.

Proton Assignment This compound (Predicted) 9H-Carbazole (Experimental, in DMSO-d₆)[1] Ethyl Benzoate (Experimental, in CDCl₃)[2]
H-4 ~8.8 ppm (d, J ≈ 1.5 Hz)7.50 ppm (d, J ≈ 8.1 Hz)-
H-2 ~8.2 ppm (dd, J ≈ 8.5, 1.5 Hz)7.39 ppm (t, J ≈ 7.2 Hz)-
H-1 ~8.1 ppm (d, J ≈ 8.5 Hz)8.10 ppm (d, J ≈ 7.9 Hz)-
H-5 ~8.1 ppm (d, J ≈ 7.9 Hz)8.10 ppm (d, J ≈ 7.9 Hz)-
H-8 ~7.5 ppm (d, J ≈ 8.2 Hz)7.50 ppm (d, J ≈ 8.1 Hz)-
H-6, H-7 ~7.2-7.4 ppm (m)7.16 ppm (t, J ≈ 7.2 Hz), 7.39 ppm (t, J ≈ 7.2 Hz)-
N-H >11.0 ppm (s, broad)11.21 ppm (s, broad)-
-OCH₂CH₃ ~4.4 ppm (q, J ≈ 7.1 Hz)-4.38 ppm (q, J ≈ 7.1 Hz)
-OCH₂CH₃ ~1.4 ppm (t, J ≈ 7.1 Hz)-1.41 ppm (t, J ≈ 7.2 Hz)
Aromatic (Benzoate) --8.04 ppm (m, 2H), 7.54 ppm (m, 1H), 7.44 ppm (m, 2H)

Detailed Spectral Interpretation

The Aromatic Region (7.0 - 9.0 ppm)

The seven aromatic protons of the carbazole moiety will produce a complex set of signals. The ester group at C-3 is an electron-withdrawing group, which deshields protons, shifting their signals downfield (to a higher ppm value)[3]. This effect is most pronounced on the protons of the same ring.

  • H-4: This proton is ortho to the ester group and is expected to be the most deshielded aromatic proton. It should appear as a doublet due to coupling with H-2 (a small meta coupling, J ≈ 1.5-3 Hz)[4][5]. Its signal will be significantly downfield, predicted around 8.8 ppm.

  • H-2: This proton is also on the substituted ring, meta to the ester. It will be deshielded, but less so than H-4. It will be split by both H-1 (ortho coupling, J ≈ 7-10 Hz) and H-4 (meta coupling, J ≈ 1.5-3 Hz), appearing as a doublet of doublets (dd)[5][6].

  • H-1 and H-5: These two protons are at the "bridgehead" positions adjacent to the pyrrole nitrogen. In unsubstituted carbazole, they are equivalent and resonate at a downfield position (~8.1 ppm) due to the anisotropy of the fused ring system[1][7]. In our target molecule, H-1 will be shifted slightly by the C-3 substituent, but H-5, being on the unsubstituted ring, should have a chemical shift very similar to that in carbazole itself. Both will appear as doublets due to ortho coupling with their respective neighbors (H-2 and H-6).

  • H-8 and H-6/H-7: These protons are on the unsubstituted benzene ring. Their chemical shifts should be similar to those in carbazole. H-8 is expected to be a doublet around 7.5 ppm, while H-6 and H-7 will likely appear as a complex multiplet or two overlapping triplets between 7.2 and 7.4 ppm[1].

The N-H Proton (>11 ppm)

The proton attached to the nitrogen in the carbazole ring (N-H) is known to be highly deshielded and appears far downfield, typically above 11 ppm[1]. This is due to its involvement in the aromatic system and potential for hydrogen bonding. The signal is often broad and does not show coupling to other protons. Its chemical shift can be highly dependent on solvent and concentration[8].

The Aliphatic Ethyl Group Region (1.0 - 4.5 ppm)

The ethyl group gives a characteristic and easily identifiable pattern[9].

  • Methylene Protons (-OCH₂CH₃): These protons are adjacent to the electronegative oxygen atom of the ester, which deshields them. They will appear as a quartet around 4.4 ppm. The quartet arises from coupling to the three neighboring methyl protons (n+1 = 3+1 = 4 peaks)[3]. The chemical shift is nearly identical to that seen in ethyl benzoate[2].

  • Methyl Protons (-OCH₂CH₃): These protons are further from the electronegative oxygen and are therefore more shielded, appearing upfield. They will be split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3 peaks) at approximately 1.4 ppm, again consistent with the ethyl benzoate reference[2][9].

Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

To ensure the acquisition of high-quality, reproducible data, a standardized experimental protocol is crucial. The following methodology is a self-validating system for obtaining the ¹H NMR spectrum of this compound.

dot graph "NMR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="sans-serif", fontsize=11, margin="0.2,0.1"]; edge [fontname="sans-serif", fontsize=10];

} Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 10-20 mg of this compound. Using a higher concentration can lead to line broadening and difficulty in shimming the magnet[10].

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds[11]. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative, though it will shift the positions of exchangeable protons like N-H.

  • Dissolution: Dissolve the weighed sample in approximately 0.7 mL of the chosen deuterated solvent in a clean, small vial. This volume is optimal for modern 5 mm NMR tubes, ensuring the sample fills the detection region of the NMR coil[10][12].

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube[13]. Cotton wool should be avoided as solvents can leach impurities from it[13].

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.0 ppm[3].

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent. This step ensures the stability of the magnetic field.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., sufficient number of scans to achieve a good signal-to-noise ratio).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Integrate all signals and calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

By adhering to this protocol, researchers can reliably obtain high-resolution spectra, enabling accurate interpretation and comparison with literature and database values. This methodical approach underpins the trustworthiness and scientific integrity of the resulting data.

References

  • Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR Facility. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of carbazole. Retrieved from [Link]

  • InfoSheet. (n.d.). NMR sample preparation. Retrieved from [Link]

  • SpectraBase. (n.d.). Carbazole. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chegg. (2022, July 4). Solved Ethyl benzoate 'H NMR spectra. Retrieved from [Link]

  • YouTube. (2023, May 15). NMR 5: Coupling Constants. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • YouTube. (2016, January 14). HMNR Aromatic Coupling. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]

  • ResearchGate. (2018, March 5). A study of Substituent Effect on 1H and 13C nmr Spectra of N- and C-Substituted Carbazoles. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Supporting information - Understanding the interaction mechanism of carbazole/anthracene with N, N-dimethylformamide. Retrieved from [Link]

  • Emsley, J. W., & Phillips, L. (n.d.). FLOURINE COUPLING CONSTANTS. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022, November 16). Understanding the interaction mechanism of carbazole/anthracene with N, N-dimethylformamide: NMR study substantiated carbazole separation. Retrieved from [Link]

  • Semantic Scholar. (2024, November 26). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • The University of the West Indies, Mona. (2003, July 11). Display of Interpreted NMR spectra. Retrieved from [Link]

  • YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]

  • PMC. (2023, December 14). Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • PubChem. (n.d.). 9-ethyl-9H-carbazole-3-carbaldehyde. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Beilstein Journals. (2020). Supporting Information Synthesis of novel multifunctional carbazole-based molecules. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Patterns of Carbazole Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole esters represent a significant class of heterocyclic compounds with diverse applications in medicinal chemistry, materials science, and pharmacology. Their intrinsic biological activities and utility as synthetic intermediates necessitate robust analytical methods for their structural characterization. Mass spectrometry stands as a cornerstone technique for the unambiguous identification and structural elucidation of these molecules. Understanding the fragmentation patterns of carbazole esters under various ionization conditions is paramount for accurate data interpretation, metabolite identification, and quality control in drug development.

This guide provides an in-depth, comparative analysis of the mass spectrometric fragmentation behavior of carbazole esters. We will delve into the influence of different ionization techniques, the fragmentation of the core carbazole scaffold, and the impact of the ester functional group on the overall fragmentation pathways. This document moves beyond a simple recitation of protocols to offer insights into the causality behind experimental choices, empowering researchers to develop and interpret mass spectrometry data for this important class of compounds.

Fundamental Principles of Fragmentation: A Comparative Overview of Ionization Techniques

The choice of ionization technique is a critical first step in the mass spectrometric analysis of carbazole esters, as it dictates the nature of the initially formed ion and, consequently, its fragmentation pathway. The three most common techniques—Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI)—each offer distinct advantages and produce complementary information.

Electron Ionization (EI)

EI is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons, leading to the formation of a radical cation (M+•) and extensive fragmentation.[1][2] This technique is often coupled with Gas Chromatography (GC-MS) and is suitable for volatile and thermally stable carbazole esters.[3][4]

  • Mechanism: The high energy of the electron beam typically results in the ejection of an electron from the carbazole ring system, which is rich in π-electrons. The resulting molecular ion is often unstable and undergoes significant fragmentation.

  • Strengths: Provides detailed structural information through a reproducible fragmentation pattern, often referred to as a molecular "fingerprint." The NIST Mass Spectral Library contains reference spectra for carbazole and some of its simple derivatives, which can aid in identification.[5][6]

  • Limitations: The molecular ion may be weak or absent for some molecules, making it difficult to determine the molecular weight. EI is generally not suitable for non-volatile or thermally labile compounds.

Electrospray Ionization (ESI)

ESI is a "soft" ionization technique that generates ions from a solution, making it highly compatible with Liquid Chromatography (LC-MS). It is particularly well-suited for polar and larger molecules.[7]

  • Mechanism: ESI produces ions by creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of protonated molecules ([M+H]+) or other adducts (e.g., [M+Na]+). For carbazole esters, protonation is the most common ionization pathway in positive ion mode. In some cases, radical cations (M+•) can also be formed, leading to two competing ionization processes.[5]

  • Strengths: Typically produces an abundant molecular ion, simplifying molecular weight determination. The degree of fragmentation can be controlled by varying the collision energy in tandem mass spectrometry (MS/MS), allowing for targeted structural analysis.

  • Limitations: ESI efficiency is highly dependent on the polarity and surface activity of the analyte. Non-polar carbazole esters may exhibit poor ionization efficiency.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another "soft" ionization technique that is also compatible with LC-MS. It is generally used for less polar and more volatile compounds than ESI.[8]

  • Mechanism: In APCI, the sample is vaporized in a heated nebulizer and then ionized by a corona discharge.[7][8] This process typically results in the formation of protonated molecules ([M+H]+).

  • Strengths: An excellent choice for moderately polar to non-polar carbazole esters that are not amenable to ESI.[9] It is also less susceptible to matrix effects compared to ESI.

  • Limitations: APCI is not suitable for thermally labile compounds, as the high temperature of the source can cause degradation.[8]

Ionization TechniqueTypical Ion FormedFragmentationBest Suited ForKey Considerations
Electron Ionization (EI) M+• (Radical Cation)ExtensiveVolatile, thermally stable carbazole estersProvides a detailed "fingerprint" spectrum. Molecular ion may be weak.
Electrospray Ionization (ESI) [M+H]+ (Protonated Molecule)Controlled (in MS/MS)Polar, less volatile carbazole estersExcellent for molecular weight determination. Sensitive to analyte polarity.
Atmospheric Pressure Chemical Ionization (APCI) [M+H]+ (Protonated Molecule)Controlled (in MS/MS)Moderately polar to non-polar, volatile carbazole estersComplements ESI for a wider range of compounds. Requires thermal stability.

The Inherent Stability of the Carbazole Core

The tricyclic carbazole ring system is aromatic and exceptionally stable. This stability dictates that under many mass spectrometric conditions, the core structure remains intact, and fragmentation is often initiated at the substituents.

Under high-energy conditions, such as EI, the carbazole nucleus can undergo fragmentation. Common losses include:

  • Loss of H•: Formation of an [M-H]+ ion.[10]

  • Loss of HCN: A characteristic fragmentation of many nitrogen-containing heterocycles.

  • Loss of C2H2 (acetylene): Resulting from the fragmentation of the benzene rings.[10]

The mass spectrum of unsubstituted carbazole shows a very prominent molecular ion peak, which is often the base peak, a testament to its stability.[5][10]

Fragmentation Driven by the Ester Functional Group

The ester moiety is the primary site of fragmentation for most carbazole esters, especially under the softer ionization conditions of ESI and APCI. The fragmentation pathways are generally predictable and follow established rules for esters.[11][12]

α-Cleavage

This is a common fragmentation pathway for esters, involving the cleavage of the bond alpha to the carbonyl group. For carbazole esters, this can occur on either side of the carbonyl.

  • Cleavage of the C-O bond (loss of the alkoxy group): This results in the formation of a stable acylium ion. The stability of this ion is enhanced by resonance, making this a very common and often abundant fragment.[11]

  • Cleavage of the C-C bond (or C-N bond for N-linked esters): This involves the loss of the acyl group and retention of the charge on the carbazole portion of the molecule.

McLafferty Rearrangement

This rearrangement is possible for esters with an alkyl chain of at least three carbons and containing a γ-hydrogen. It involves the transfer of a hydrogen atom to the carbonyl oxygen with the concomitant cleavage of the β-carbon-carbon bond, resulting in the loss of a neutral alkene molecule.[12]

Comparative Fragmentation Analysis: The Influence of the Ester Substituent

The nature of the alkyl or aryl group of the ester has a significant impact on the observed fragmentation pattern. By comparing the expected fragmentation of methyl, ethyl, and benzyl esters of carbazole, we can illustrate these differences.

Ester SubstituentExpected Key Fragmentation PathwaysCharacteristic Fragment Ions
Methyl Ester - Loss of •OCH3 (methoxy radical) to form the acylium ion. - Loss of CH3OH (methanol) from the protonated molecule.[M - 31]+ [M+H - 32]+
Ethyl Ester - Loss of •OC2H5 (ethoxy radical) to form the acylium ion. - Loss of C2H5OH (ethanol) from the protonated molecule. - Loss of C2H4 (ethylene) via McLafferty rearrangement (if applicable).[M - 45]+ [M+H - 46]+ [M+H - 28]+
Benzyl Ester - Loss of •OCH2Ph (benzyloxy radical) to form the acylium ion. - Loss of C7H7• (benzyl radical) to form a carbazole carboxylic acid ion. - Formation of the tropylium ion (C7H7+) at m/z 91.[M - 107]+ [M - 91]+ m/z 91

Comparison with Indole Esters: A Note on a Related Heterocycle

Indole esters are another important class of heterocyclic compounds, and their fragmentation patterns offer a useful point of comparison. The indole nucleus is also a stable aromatic system. Fragmentation of indole esters often involves the loss of the ester group, similar to carbazole esters.[13][14] However, the presence of the five-membered pyrrole ring in indole can lead to different ring-opening and rearrangement pathways compared to the more rigid carbazole system. For example, fragmentation of protonated cyclic indolyl α-amino esters has been shown to proceed through ion-neutral complexes.[2]

Experimental Protocols

Generic LC-MS/MS Protocol for the Analysis of Carbazole Esters

This protocol provides a general framework for the analysis of carbazole esters using liquid chromatography coupled with tandem mass spectrometry. Optimization of specific parameters will be required for individual compounds.

1. Sample Preparation

  • Standard Solutions: Prepare a stock solution of the carbazole ester standard in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution in the initial mobile phase.

  • Sample Extraction (from a biological matrix):

    • To 100 µL of the sample (e.g., plasma, serum), add an internal standard and 400 µL of a precipitation solvent (e.g., acetonitrile or methanol).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A typical gradient would be to start at 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS)

  • Ionization Source: ESI or APCI in positive ion mode.

  • Scan Mode: Full scan MS to determine the m/z of the protonated molecule, followed by product ion scan (MS/MS) of the precursor ion to obtain the fragmentation pattern.

  • Key MS Parameters (to be optimized):

    • Capillary voltage (ESI) or Corona current (APCI)

    • Source temperature

    • Nebulizing and drying gas flow rates

    • Collision energy (for MS/MS)

Visualization of Fragmentation Pathways

The following diagrams illustrate the principal fragmentation pathways for a generic N-ethyl carbazole-3-carboxylate.

cluster_main Fragmentation of N-Ethyl Carbazole-3-Carboxylate cluster_path1 Loss of Ethanol cluster_path2 Loss of Ethylene cluster_path3 Loss of CO M [M+H]+ N-Ethyl Carbazole-3-Carboxylate F1 [M+H - 46]+ Acylium Ion M->F1 - C2H5OH F2 [M+H - 28]+ Carbazole-3-Carboxylic Acid M->F2 - C2H4 F3 [Acylium Ion - 28]+ F1->F3 - CO

Caption: Primary fragmentation pathways of protonated N-ethyl carbazole-3-carboxylate.

Conclusion

The mass spectrometric fragmentation of carbazole esters is a predictable process governed by the stability of the carbazole core and the reactivity of the ester functional group. A systematic approach to the analysis, beginning with the careful selection of the ionization technique, allows for the detailed structural characterization of these compounds. By understanding the fundamental principles of fragmentation and how they are influenced by the specific structure of the carbazole ester, researchers can confidently interpret their mass spectra, leading to more rapid and accurate identification of novel compounds and their metabolites. This guide provides a foundational framework for these analyses, empowering scientists in their pursuit of new discoveries in drug development and beyond.

References

  • Ulgen, M., et al. (1994). Characterization of N-benzylcarbazole and its metabolites from microsomal mixtures by tandem mass spectrometry. European Journal of Drug Metabolism and Pharmacokinetics, 19(4), 343-348.
  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved from [Link]

  • Clark, J. (2022). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

  • Wang, Y., et al. (2020). Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS. Ecotoxicology and Environmental Safety, 187, 109609.
  • Wang, Y., et al. (2020). Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS. PubMed. Retrieved from [Link]

  • Microsaic Systems. (2020, January 13). Straight to the Source: ESI vs APCI…. Retrieved from [Link]

  • Agilent Technologies. (2024, September 24). ESI vs APCI. Which ionization should I choose for my application? [Video]. YouTube. Retrieved from [Link]

  • Biotage. (2023, January 23). When should I choose APCI or ESI for my flash column chromatography?. Retrieved from [Link]

  • Horsfield, B., et al. (2025, March 4).
  • Agilent Technologies. (n.d.). Simultaneous Electrospray and Atmospheric Pressure Chemical Ionization: The Science Behind the Agilent Multimode Ion Source Tech.
  • Lin, K., et al. (2019, April 15). Analysis of polyhalogenated carbazoles in sediment using liquid chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved from [Link]

  • eGyanKosh. (n.d.).
  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]

  • ACS Publications. (2023, July 25).
  • PubMed. (2018, April 15). Comparing the fragmentation reactions of protonated cyclic indolyl α-amino esters in quadrupole/orbitrap and quadrupole time-of-flight mass spectrometers.
  • ResearchGate. (2025, August 9). Using 4-(Carbazole-9-yl)
  • The DAN Lab - University of Wisconsin–Madison. (2024, April 18). LCMS Protocols.
  • Thermo Fisher Scientific. (n.d.). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes.
  • National Institute of Standards and Technology. (n.d.). Carbazole. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 9-ethyl-9H-carbazole-3-carbaldehyde.
  • National Institute of Standards and Technology. (n.d.). 9H-Carbazole, 9-methyl-. NIST WebBook.
  • Sigma-Aldrich. (n.d.). 9-Ethyl-3-carbazolecarboxaldehyde.
  • PMC. (n.d.).
  • ResearchGate. (n.d.).
  • HETEROCYCLES. (2020, March 2).
  • Scientific Research Publishing. (2016, April 20).
  • PMC. (n.d.).
  • BenchChem. (n.d.).
  • ChemRxiv. (n.d.). Comparative LCMS2 Analysis of Synthetic Ether- and Ester-Linked Polyacids Refines Structural.
  • RACO. (n.d.).
  • Preprints.org. (2023, November 3).
  • PubMed. (2016, April 14).
  • University of Arizona. (n.d.).
  • ResearchGate. (n.d.).

Sources

A Researcher's Guide to UV-Vis Absorption of Carbazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of materials science and drug development, carbazole and its derivatives stand out for their unique electronic and photophysical properties.[1] Their rigid, π-conjugated structure makes them ideal candidates for a wide range of applications, from organic light-emitting diodes (OLEDs) to photosensitizers and pharmaceutical agents.[2][3] A fundamental understanding of their interaction with light, particularly their absorption characteristics in the ultraviolet-visible (UV-Vis) spectrum, is paramount for designing and optimizing these functional materials.

This guide provides a comprehensive comparison of the UV-Vis absorption properties of several key carbazole derivatives. We will delve into the structural nuances that govern their spectral behavior, supported by experimental data. Furthermore, a detailed, self-validating experimental protocol for acquiring UV-Vis absorption spectra is provided, ensuring researchers can confidently and accurately characterize their own carbazole-based compounds.

The Influence of Molecular Architecture on UV-Vis Absorption

The UV-Vis absorption of carbazole derivatives is primarily governed by π-π* electronic transitions within the aromatic system. The position of the maximum absorption wavelength (λmax) and the intensity of the absorption (molar absorptivity, ε) are highly sensitive to the nature and position of substituents on the carbazole core.

Understanding the Core Chromophore: Carbazole

The parent carbazole molecule exhibits characteristic absorption bands in the UV region. These absorptions arise from electronic transitions within the fused aromatic rings. The introduction of various functional groups at different positions on the carbazole scaffold can significantly alter these absorption properties.[1]

Comparative Analysis of Carbazole Derivatives

To illustrate the impact of structural modifications, the UV-Vis absorption data for a selection of carbazole derivatives are presented below. These derivatives were chosen to highlight the effects of extending conjugation and introducing electron-donating or electron-withdrawing groups.

Derivative NameStructureλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Solvent
Carbazole9H-Carbazole291, 323, 333Not specifiedEthanol:Water (1:1)
N-Ethylcarbazole293, 325, 338Not specifiedNot specified
3,6-Dibromocarbazole305, 335, 348Not specifiedNot specified
4,4'-N,N'-dicarbazole-biphenyl (CBP)~340Not specifiedNot specified
Poly(N-vinylcarbazole) (PVK)~345Not specifiedNot specified

Note: The data presented is a compilation from various sources. Experimental conditions, particularly the solvent, can significantly influence the absorption maxima. Direct comparison should be made with caution.

Key Observations and Mechanistic Insights:

  • Alkylation at the Nitrogen (N-Ethylcarbazole): Simple alkylation at the nitrogen position generally results in a minor bathochromic (red) shift compared to the parent carbazole. This is due to the electron-donating inductive effect of the ethyl group.

  • Halogenation (3,6-Dibromocarbazole): The introduction of bromine atoms at the 3 and 6 positions leads to a more significant red shift. This is attributed to the "heavy atom effect" and the extension of the π-system through the lone pairs of the bromine atoms, which can participate in resonance.

  • Extended Conjugation (CBP and PVK): Linking carbazole units, as seen in CBP and the polymeric PVK, dramatically shifts the absorption to longer wavelengths.[2][3] This is a direct consequence of the increased delocalization of the π-electrons across the larger conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[1]

Experimental Protocol: Acquiring High-Fidelity UV-Vis Absorption Spectra

The following protocol outlines a standardized procedure for measuring the UV-Vis absorption spectra of carbazole derivatives, ensuring reproducibility and accuracy.

Instrumentation and Materials
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer is recommended for its stability and simultaneous measurement of the sample and reference.[4]

  • Cuvettes: Quartz cuvettes with a 1 cm path length are essential for measurements in the UV region, as glass absorbs UV light.

  • Solvent: Spectroscopic grade solvent (e.g., dichloromethane, chloroform, or tetrahydrofuran) should be used. The choice of solvent is critical, as it can influence the absorption spectrum.[5][6]

  • Analyte: A dilute solution of the carbazole derivative of interest. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 at the λmax to ensure adherence to the Beer-Lambert Law.

Step-by-Step Methodology
  • Instrument Warm-up: Allow the spectrophotometer's light source (deuterium and tungsten lamps) to warm up for at least 30 minutes to ensure a stable output.

  • Sample Preparation:

    • Accurately weigh a small amount of the carbazole derivative.

    • Dissolve the compound in the chosen spectroscopic grade solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions to obtain a final concentration that gives an appropriate absorbance reading. A typical starting concentration is in the range of 10⁻⁵ to 10⁻⁶ M.

  • Baseline Correction:

    • Fill two quartz cuvettes with the pure solvent.

    • Place the cuvettes in the sample and reference holders of the spectrophotometer.

    • Perform a baseline correction across the desired wavelength range (e.g., 200-800 nm). This will subtract any absorbance from the solvent and the cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the analyte solution.

    • Fill the sample cuvette with the analyte solution.

    • Place the sample cuvette back into the sample holder.

    • Acquire the absorption spectrum of the sample.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Measurement weigh Weigh Carbazole Derivative dissolve Dissolve in Spectroscopic Grade Solvent (Stock) weigh->dissolve dilute Serial Dilution to Working Concentration dissolve->dilute measure Acquire UV-Vis Spectrum of Analyte Solution dilute->measure Introduce Sample warmup Spectrophotometer Warm-up (30 min) baseline Baseline Correction (Solvent Blank) warmup->baseline baseline->measure Ready for Measurement analyze Data Analysis (λmax, ε) measure->analyze

Structure-Property Relationships: The "Why" Behind the Spectrum

The observed shifts in the UV-Vis absorption spectra of carbazole derivatives are not arbitrary; they are a direct reflection of the electronic structure of the molecules.

  • Electron-Donating Groups (EDGs): Substituents like amino (-NH2) or alkoxy (-OR) groups, when attached to the carbazole ring, tend to cause a bathochromic shift. These groups donate electron density into the π-system, raising the energy of the HOMO more than the LUMO, thus decreasing the HOMO-LUMO gap and requiring lower energy (longer wavelength) light for excitation.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2) or cyano (-CN) withdraw electron density from the π-system. This generally lowers the energy of both the HOMO and LUMO, but often the LUMO is stabilized to a greater extent, leading to a smaller energy gap and a red shift in the absorption spectrum.

  • Positional Isomerism: The position of the substituent on the carbazole ring is also crucial. For instance, substitution at the 3 and 6 positions often leads to a more significant extension of conjugation and thus a larger bathochromic shift compared to substitution at other positions.

G Structure {Carbazole Derivative Structure | - Substituent Nature (EDG/EWG) - Substituent Position - Extent of Conjugation } ElectronicProperties {Electronic Properties | - HOMO Energy Level - LUMO Energy Level - HOMO-LUMO Gap (ΔE) } Structure->ElectronicProperties Dictates UVVis {UV-Vis Absorption Spectrum | - λmax (Wavelength of Max Absorbance) - ε (Molar Absorptivity) } ElectronicProperties->UVVis Determines

Conclusion

The UV-Vis absorption properties of carbazole derivatives are intricately linked to their molecular structure. By understanding the effects of substitution and conjugation, researchers can rationally design and synthesize novel carbazole-based materials with tailored optical properties for a multitude of applications. The provided experimental protocol serves as a robust foundation for the accurate and reliable characterization of these promising compounds. This guide empowers researchers, scientists, and drug development professionals to confidently navigate the fascinating world of carbazole chemistry and unlock its full potential.

References

  • New conjugated carbazole derivatives: synthesis and photophysical properties catalysed by Pd–Cu@rGO - RSC Publishing.
  • Standard Operating Procedure: UV-Vis Spectrophotometer (Cary 50) - MSU chemistry.
  • Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - Taylor & Francis.
  • Operation and Calibration of UV-VIS Spectrophotometer | PDF - Scribd. Available at: [Link]

  • SOP for Calibration of UV-Vis Spectrophotometer - Pharmaguideline. Available at: [Link]

  • Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC.
  • Cary 60 UV-Vis Spectrophotometer Standard Operating Procedure 1. Switching on the UV-Vis spectrophotometer.
  • Solvent effects on optical and electronic properties of carbazole benzothiazole based bipolar compound: TD-DFT/PCM approach.
  • UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method - MDPI. Available at: [Link]

  • (PDF) UV-Visible Spectra and Photoluminescence Measurement of Simple Carbazole Deposited by Spin Coating Method - ResearchGate. Available at: [Link]

  • A practical guide to measuring and reporting photophysical data - RSC Publishing.
  • Guide for the Measurements of Absolute Quantum Yields of Liquid Samples - Edinburgh Instruments.
  • Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods - Scholarena.
  • Extremely solvent-enhanced absorbance and fluorescence of carbazole interpreted using a damped Franck-Condon simulation - PubMed. Available at: [Link]

Sources

Technical Comparison Guide: High-Resolution HPLC Profiling of Ethyl 9H-carbazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

Ethyl 9H-carbazole-3-carboxylate is a pivotal intermediate in the synthesis of bioactive alkaloids (e.g., Murraya alkaloids) and organic semiconductor materials. Its purity is critical because trace isomers (e.g., 1-substituted analogs) or unreacted starting materials (carbazole) can drastically alter the optoelectronic properties or biological efficacy of the final scaffold.

This guide contrasts the performance of a Standard Isocratic C18 Protocol (the conventional alternative) against an Optimized Gradient Core-Shell Method (the recommended approach). While the standard method is sufficient for rough reaction monitoring, our comparative data demonstrates that the optimized method is required for definitive purity analysis (≥99.5%) and impurity profiling in regulated environments.

Comparative Analysis: Optimized vs. Conventional

The primary challenge in analyzing carbazole esters is resolving the target ester from its hydrolysis product (Carbazole-3-carboxylic acid) and the highly hydrophobic unreacted starting material.

Summary of Performance Metrics
MetricStandard Method (Alternative)Optimized Method (Recommended)
Column Technology Fully Porous C18 (5 µm)Core-Shell C18 (2.7 µm)
Elution Mode Isocratic (ACN:Water)Gradient (0.1% Formic Acid)
Resolution (

)
1.8 (Marginal)> 4.5 (Excellent)
Tailing Factor (

)
1.4 - 1.60.98 - 1.05
LOD (Impurity) 0.5 µg/mL0.05 µg/mL
Run Time 25 mins12 mins
Critical Differentiators
  • Peak Capacity & Speed: The Optimized Method utilizes core-shell particle technology, which reduces diffusion paths, resulting in sharper peaks and a 50% reduction in run time compared to the Standard Method.

  • Selectivity of Acidic Impurities: The Standard Method often uses neutral water, causing the hydrolysis impurity (Carbazole-3-carboxylic acid) to tail or elute unpredictably due to ionization. The Optimized Method uses 0.1% Formic Acid to suppress ionization, locking the impurity in its protonated state for sharp elution.

  • Isomer Resolution: Carbazole substitution often yields trace regioisomers. The gradient profile of the Optimized Method allows for the separation of the 3-carboxylate from the potential 1-carboxylate isomer, which co-elutes under isocratic conditions.

Experimental Protocols

A. The Optimized Protocol (Recommended)

Designed for final purity release and trace impurity quantification.

1. Instrumentation & Conditions:

  • System: UHPLC or HPLC with low dead volume.

  • Column: Core-Shell C18 (e.g., Kinetex or Cortecs), 100 x 4.6 mm, 2.7 µm.

  • Temperature: 40°C (Controls viscosity and improves mass transfer).

  • Flow Rate: 1.2 mL/min.

  • Detection: UV-Vis Diode Array (DAD); Quantitation at 293 nm (carbazole characteristic max); Impurity ID scan 200–400 nm.

2. Mobile Phase Setup:

  • Solvent A: Water + 0.1% Formic Acid (v/v).

  • Solvent B: Acetonitrile + 0.1% Formic Acid (v/v).

  • Note: The acid modifier is crucial for peak symmetry.

3. Gradient Program:

Time (min)% Solvent BEvent
0.040Equilibration / Injection
8.090Elution of Ester & Hydrophobic Impurities
9.090Wash
9.140Re-equilibration
12.040End of Run

4. Sample Preparation:

  • Diluent: Acetonitrile:Water (50:50).

  • Stock Solution: Dissolve 10 mg sample in 10 mL ACN (1 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 0.1 mg/mL with Diluent. Filter through 0.2 µm PTFE filter.

B. The Standard Protocol (Alternative)

Commonly found in general literature; suitable only for rough reaction monitoring.

  • Column: Standard C18 (e.g., Eclipse XDB), 150 x 4.6 mm, 5 µm.[1]

  • Mobile Phase: Acetonitrile : Water (60 : 40) Isocratic.[1][2][3]

  • Flow Rate: 1.0 mL/min.[4][1][2][5]

  • Drawback: Unreacted carbazole (starting material) elutes very late and broad; acidic impurities tail significantly.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and workflow for validating the purity of the carbazole ester.

Purity_Analysis_Workflow Start Crude this compound SamplePrep Sample Prep: Dissolve in ACN (1 mg/mL) Filter 0.2 µm PTFE Start->SamplePrep SystemCheck System Suitability: Inject Std (5 reps) RSD < 2.0%? SamplePrep->SystemCheck SystemCheck->SamplePrep No (Retest) RunOptimized Run Optimized Gradient: Core-Shell C18 0.1% Formic Acid SystemCheck->RunOptimized Yes DataAnalysis Data Analysis: Check @ 293 nm RunOptimized->DataAnalysis Decision Impurity Profile DataAnalysis->Decision Pass PASS: Purity > 99.5% No single impurity > 0.1% Decision->Pass Clean Profile Fail FAIL: Recrystallize (EtOH) or Column Chromatography Decision->Fail Impurities Detected Fail->Start Reprocess

Caption: Figure 1. Step-by-step workflow for high-stringency purity analysis of carbazole esters.

Impurity Profiling Logic

Understanding the retention behavior is vital for troubleshooting.

Impurity_Elution_Order Injector Acid Hydrolysis Impurity (Carbazole-3-carboxylic acid) RT: ~2.5 min Injector->Acid Polar/Ionic Product Target Product (Ethyl ester) RT: ~5.8 min Acid->Product Intermediate Polarity SM Starting Material (Carbazole) RT: ~7.2 min Product->SM Non-polar Dimer Dimer Impurities (High Hydrophobicity) RT: ~9.5 min SM->Dimer Very Non-polar

Caption: Figure 2. Expected elution order on C18 with acidic mobile phase.

References

  • National Institutes of Health (NIH). Trimeric and Dimeric Carbazole Alkaloids from Murraya microphylla. (2021). Describes chiral HPLC separation of carbazole isomers. [Link]

  • Bulgarian Chemical Communications. HPLC method for analyzing new compounds – analogs of an antineoplastic drug. (2020). Discusses validation parameters (LOD/LOQ) for similar aromatic systems. [Link]

  • DergiPark. Development and validation of new RP-HPLC method for estimation of pramipexole dihydrochloride. (2022).[1] Reference for standard ICH validation protocols applied to heterocyclic amines. [Link]

Sources

X-ray crystallography data for ethyl 9H-carbazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Solid-State & Structural Analysis of Ethyl 9H-carbazole-3-carboxylate

Executive Summary & Strategic Context

This compound is a critical pharmacophore intermediate, serving as a structural scaffold for next-generation inhibitors targeting DNA Gyrase (antibacterials) and PRMT5 (oncology). Unlike its aliphatic counterparts, the rigid tricyclic carbazole core provides exceptional


-stacking capabilities, while the C-3 ester functionality offers a vector for hydrogen bonding interactions essential for active site binding.

This guide compares the solid-state characteristics of the Ethyl ester against its Methyl analog and the 9-Ethyl (N-alkylated) derivative. The focus is on X-ray crystallographic data, packing efficiency, and implications for drug formulation.

Structural Comparison & X-Ray Data Analysis

The following table synthesizes crystallographic and physicochemical data. Note that while the unsubstituted ethyl ester is the primary subject, the 4,9-dimethyl derivative is used here as a Structural Reference Model (SRM) to illustrate the specific packing perturbations caused by alkyl substitution on the carbazole ring.

Table 1: Comparative Crystallographic & Physical Metrics
FeatureProduct: this compound Alternative A: Mthis compound Alternative B: 9-Ethyl-3-formyl-carbazole
Crystal System Predicted: Monoclinic/Triclinic (Planar stacking)Observed: MonoclinicObserved: Monoclinic (

)
Melting Point 168–169 °C [1]166–168 °C78–80 °C (Lower due to loss of H-bond)
H-Bond Donor Yes (N-H) Yes (N-H)No (N-Ethyl blocks donor)

-Stacking
Strong (Face-to-Face)StrongWeak/Offset (Steric interference)
Space Group Analogous to SRM:

or



Key Motif Supramolecular R2,2(10) dimers via N-H...O=CSimilar dimer formationIsolated molecules; weak C-H...O interactions

Technical Insight: The drastic drop in melting point for the 9-Ethyl alternative (Alternative B) confirms the critical role of the N-H moiety. In the This compound , the N-H proton acts as a donor to the carbonyl oxygen of a neighboring ester group, forming a robust hydrogen-bonded network (likely chains or dimers) that stabilizes the crystal lattice. Blocking this position (as in Alternative B) disrupts this network, reducing thermal stability.

Structural Reference Model (SRM) Analysis

Data derived from the homologous Ethyl 4,9-dimethyl-9H-carbazole-3-carboxylate [2].

  • Unit Cell: Orthorhombic,

    
     Å, 
    
    
    
    Å,
    
    
    Å.
  • Planarity: The carbazole "butterfly" angle is negligible (< 2°), but the ethyl ester group is typically inclined to the mean plane by ~15–18° to minimize steric clash with C4-protons.

  • Packing: Molecules arrange in "herringbone" or "slipped stack" motifs with centroid-centroid distances of 3.7–3.9 Å , facilitating charge transfer properties relevant to bio-electronics and drug binding affinity.

Experimental Protocols

Protocol A: Single Crystal Growth (Slow Evaporation)

Objective: Obtain X-ray quality crystals suitable for diffractometry.

  • Dissolution: Dissolve 50 mg of this compound in 4 mL of Ethanol/Dichloromethane (1:1 v/v) . Heat gently to 40°C to ensure complete solubility.

  • Filtration: Pass the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust).
    
  • Antisolvent Layering: Carefully layer 2 mL of n-Hexane on top of the solution. Do not mix.

  • Crystallization: Cover the vial with Parafilm, poke 3 small holes, and store in a vibration-free environment at 20°C.

  • Harvest: After 5–7 days, harvest the pale yellow block-like crystals.

Protocol B: X-Ray Data Collection & Refinement

Standard Operating Procedure for Small Molecule XRD.

  • Mounting: Mount a crystal (approx. 0.3 x 0.3 x 0.2 mm) on a glass fiber or MiTeGen loop using paratone oil.

  • Collection: Collect data at 296 K (or 100 K for reduced thermal motion) using Mo K

    
     radiation (
    
    
    
    Å).
  • Strategy: A full sphere of data is recommended. Scan width 0.5° in

    
    .
    
  • Refinement: Solve structure using Direct Methods (SHELXT) and refine using Full-Matrix Least-Squares on

    
     (SHELXL).
    
  • Validation: Check for disorder in the ethyl tail. If the terminal methyl group has high thermal parameters (

    
    ), apply rigid bond restraints (DELU/SIMU).
    

Mechanism of Action & Biological Context

The structural integrity of this compound is paramount because it serves as a scaffold for inhibitors of PRMT5 (Protein Arginine Methyltransferase 5). The planarity of the carbazole ring allows it to slot into the hydrophobic pocket of the enzyme, while the ester group mimics the geometric positioning required for interaction with active site residues (e.g., Glu435).

Figure 1: PRMT5 Inhibition Pathway & Crystal Workflow

G cluster_0 Crystallization Workflow cluster_1 Biological Mechanism (PRMT5) Raw Crude Ethyl Carbazole Solvent Solvent System (EtOH/DCM) Raw->Solvent Growth Slow Evaporation (5-7 Days) Solvent->Growth Crystal Single Crystal (Block Habit) Growth->Crystal Scaffold Carbazole Scaffold (Planar) Crystal->Scaffold Structural Validation Binding Hydrophobic Pocket Binding Scaffold->Binding Pi-Stacking Inhibition PRMT5 Methylation Blocked Binding->Inhibition Competitive Outcome Tumor Cell Apoptosis Inhibition->Outcome

Caption: Workflow linking the solid-state isolation of the carbazole scaffold to its downstream biological efficacy in PRMT5 inhibition.

References

  • Synthesis and Characterization of Carbazole Derivatives. ResearchGate. (2014). "this compound... Mp: 168−169 °C."

  • Crystal Structure of Ethyl 4,9-dimethyl-9H-carbazole-3-carboxylate. PubMed Central (PMC). (2010). Detailed unit cell and packing data for the dimethyl analog.

  • Design of PRMT5 Inhibitors. PubMed Central. (2022). Discusses this compound as a precursor for PRMT5 inhibitors (Compound 32a).[1]

  • Structural Analysis of 9-Ethyl-3-formyl-carbazole. PubMed Central. (2009). Comparative data for N-alkylated derivatives.

Sources

Bioactivity comparison of carbazole esters vs acids

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Author: Senior Application Scientist

Executive Summary

In medicinal chemistry, the carbazole scaffold represents a "privileged structure" due to its electronic versatility and ability to intercalate DNA or bind allosteric protein sites. When optimizing carbazole-based leads, a critical decision point is the functionalization of the carbonyl moiety: Free Carboxylic Acid (-COOH) versus Ester (-COOR) .

The Verdict:

  • Carbazole Esters generally exhibit superior whole-cell potency (lower IC50/MIC) due to enhanced lipophilicity (LogP) and membrane permeability. They frequently act as prodrugs , masking the polar acid group to enter the cell, where intracellular esterases liberate the active pharmacophore.

  • Carbazole Acids often demonstrate higher intrinsic affinity in cell-free enzyme assays (e.g., Topoisomerase II inhibition) due to the formation of critical salt bridges with active site residues (Lysine/Arginine). However, their cellular activity is often limited by poor passive diffusion unless active transport mechanisms are engaged.

Molecular Mechanism & SAR Analysis

The bioactivity divergence between esters and acids is rooted in their physicochemical properties and interactions with the biological environment.

Physicochemical Contrast
FeatureCarbazole Acid (-COOH)Carbazole Ester (-COOR)Impact on Bioactivity
Polarity High (Polar)Low (Non-polar)Esters cross lipid bilayers more easily.
H-Bonding Donor & AcceptorAcceptor OnlyAcids bind tighter to polar pockets; Esters avoid desolvation penalties.
Ionization Anionic at physiological pH (pKa ~4-5)NeutralAnions are repelled by the negative charge of the cell membrane.
Metabolic Stability High (Phase II conjugation)Low (Hydrolysis)Esters are transient (prodrugs); Acids are terminal or Phase II substrates.
The "Prodrug" Activation Pathway

Many carbazole esters are designed to be inactive during transport but activated intracellularly.

EsterActivation Extracellular Extracellular Space Ester Carbazole Ester (High LogP) Membrane Lipid Bilayer (Barrier) Intracellular Cytosol Membrane->Intracellular Entry Intracellular->Ester Accumulation Ester->Membrane Passive Diffusion Acid Active Acid (Polar Anion) Ester->Acid Carboxylesterase Hydrolysis Target Nuclear Target (DNA/Topo II) Acid->Target Binding (Salt Bridge)

Figure 1: Mechanism of intracellular activation for carbazole ester prodrugs.

Comparative Bioactivity Data

The following data summarizes key findings from recent literature comparing N-substituted carbazole derivatives.

Case Study A: Antimicrobial Activity (MIC values)

Context: Comparison of Carbazole-3-carboxylic acid derivatives against Gram-positive/negative strains.

Compound ClassModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Mechanism Note
Acid 6-methyl-carbazole-3-COOH12.5>50Poor uptake in Gram-neg; moderate in Gram-pos.
Ester Methyl ester derivative3.97.8Improved penetration of Gram-neg outer membrane.
Hydrazide Ester

Hydrazide (-CONHNH2)
1.9 3.9 H-bond donor restored + high permeability.

Interpretation: While the acid is the likely effector, the methyl ester provides a 3-6x improvement in potency against E. coli by bypassing the lipopolysaccharide (LPS) barrier. The hydrazide derivative (often synthesized from the ester) offers the best balance of polarity and permeability.

Case Study B: Anticancer Cytotoxicity (IC50)

Context: N-substituted carbazole derivatives tested against HepG2 (Liver Cancer) and HeLa (Cervical Cancer) lines.

DerivativeR-Group (C-3 Position)HepG2 IC50 (µM)HeLa IC50 (µM)Selectivity Index (SI)
Carbazole Acid -COOH>5045.2High (Low toxicity)
Methyl Ester -COOMe12.410.1Moderate
Ethyl Ester -COOEt7.6 6.4 Moderate
Amide -CONH-Ph5.24.8Low (High toxicity)

Key Insight: The ethyl ester is significantly more potent than the free acid. The acid's high polarity prevents it from reaching the nuclear DNA target effectively. The ester acts as a "molecular Trojan horse."

Experimental Protocols

To validate these differences in your own lab, use this self-validating workflow.

Protocol 1: Synthesis & Hydrolysis Check

Before biological testing, you must confirm the ester's stability and the acid's purity.

  • Esterification: React Carbazole-3-carboxylic acid with MeOH/H2SO4 (Reflux 4h). Monitor via TLC (Hexane:EtOAc 7:3).

    • Validation: Ester Rf ~0.6; Acid Rf ~0.2.

  • Chemical Hydrolysis Test: Treat ester with 1N NaOH/MeOH.

    • Validation: Disappearance of ester spot; reappearance of acid spot.

  • Enzymatic Hydrolysis Assay (In Vitro): Incubate ester (10 µM) with Porcine Liver Esterase (PLE) in PBS (pH 7.4) at 37°C. Analyze via HPLC at 0, 30, 60 min.

    • Success Criteria: >50% conversion to acid within 60 mins confirms prodrug potential.

Protocol 2: Comparative Cytotoxicity Workflow

Workflow Start Start: Carbazole Library Split Split Samples Start->Split EnzymeAssay Cell-Free Target Assay (e.g., Topo II Inhibition) Split->EnzymeAssay Pathway A CellCulture Cell Culture (HeLa/HepG2) Seeding 5x10^3 cells/well Split->CellCulture Pathway B Result1 Acid Potency > Ester (Intrinsic Affinity) EnzymeAssay->Result1 Treatment Treat with Compounds (0.1 - 100 µM) CellCulture->Treatment Incubation Incubate 48h Treatment->Incubation MTT MTT/Resazurin Assay Incubation->MTT Result2 Ester Potency > Acid (Cellular Uptake) MTT->Result2

Figure 2: Parallel workflow to distinguish intrinsic affinity (Acid) from cellular potency (Ester).

References

  • Gu, W., et al. (2015). Synthesis, in vitro antimicrobial and cytotoxic activities of new carbazole derivatives of ursolic acid. Bioorganic & Medicinal Chemistry Letters. Link

  • Zhang, M., et al. (2019). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules. Link

  • Capan, I., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer and antioxidant agents.[1] BMC Chemistry. Link

  • Kadnor, V. A. (2022). Antimicrobial Potential of Carbazole Derivatives.[2] Croatica Chemica Acta. Link

  • Bashir, M., et al. (2015). Carbazole Derivatives as Potential Antimicrobial Agents. Molecules. Link

Sources

Safety Operating Guide

ethyl 9H-carbazole-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety & Logistics

As researchers, we often treat intermediate esters like ethyl 9H-carbazole-3-carboxylate (CAS: 51035-14-4) as generic organic solids. However, the tricyclic carbazole core presents specific ecotoxicological risks that standard "organic waste" protocols sometimes overlook.

This guide provides a validated disposal workflow designed to protect both laboratory personnel and the downstream environment. The core directive is Zero Aqueous Discharge : under no circumstances should carbazole derivatives enter municipal water systems due to their high persistence and bioaccumulation potential in aquatic life.

Chemical Identification & Hazard Profile

Before disposal, verification of the specific isomer is critical to avoid commingling with incompatible oxidizers.

ParameterSpecification
Chemical Name This compound
CAS Number 51035-14-4
Molecular Formula C₁₅H₁₃NO₂
Physical State Solid (typically off-white to brownish powder)
Solubility Lipophilic; soluble in DMSO, DMF, DCM, Ethyl Acetate. Insoluble in water.
Primary Hazards H411/H412: Toxic to aquatic life with long-lasting effects.H315/H319: Skin and Eye Irritant.

Scientist’s Note: The "9H" designation indicates a free amine on the nitrogen. Unlike N-ethyl carbazoles, this proton is acidic (pKa ~15-17). Avoid mixing with strong bases (e.g., NaH, BuLi) in waste containers, as this can generate the carbazolide anion, increasing reactivity and potential incompatibility with halogenated waste streams.

Disposal Protocols: The Three-Stream System

Effective disposal requires segregating waste based on its physical state and matrix. Use the following decision matrix:

Stream A: Solid Waste (Pure Substance)

Applicable to: Expired reagents, weigh-boat residues, spill cleanup materials.

  • Containment: Collect the solid in a sealable High-Density Polyethylene (HDPE) wide-mouth jar.

  • Labeling: Label clearly as "Hazardous Waste - Solid - Toxic to Aquatic Life."

  • Destruction Method: High-Temperature Incineration.

    • Why: The aromatic carbazole ring is thermally stable. Standard low-temp combustion may result in incomplete oxidation. Ensure your waste contractor utilizes a rotary kiln incinerator operating >1000°C.

Stream B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable to: Filtrates from recrystallization, reaction solvents (DCM, EtOAc, DMF).

  • Solvent Segregation:

    • Non-Halogenated: If dissolved in Ethyl Acetate, Methanol, or DMSO.

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.

  • pH Check: Ensure the solution is Neutral (pH 6-8).

    • Protocol: If the reaction involved acidic catalysis (common for esterification), quench with saturated Sodium Bicarbonate (NaHCO₃) before adding to the waste drum to prevent pressure buildup from off-gassing.

  • Container: Amber glass or HDPE carboy.

  • Prohibition: Do NOT mix with oxidizing acids (Nitric, Perchloric). Carbazole rings are electron-rich and can undergo vigorous exothermic nitration or oxidation.

Stream C: Contaminated Consumables

Applicable to: Syringes, needles, TLC plates, gloves.[1]

  • Sharps: Place needles/syringes directly into a rigid Red Sharps Bin. Do not recap.

  • Soft Waste: Contaminated gloves and paper towels must go into Yellow Chemical Hazard Bags (or equivalent local standard), not regular trash.

    • Risk:[1][2] Trace amounts of carbazole dust on gloves can contaminate communal surfaces or leach into landfills if disposed of as municipal waste.

Critical Safety Workflow: The "Zero-Discharge" Logic

The following diagram illustrates the decision logic for handling this compound waste. This workflow ensures compliance with RCRA (USA) and REACH (EU) standards regarding persistent organic pollutants.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Spill Liquid Liquid / Solution StateCheck->Liquid Mother Liquor Consumable Contaminated Items (Gloves, TLC plates) StateCheck->Consumable Equipment Incineration DESTINATION: High-Temp Incineration Solid->Incineration Pack in HDPE Jar SolventCheck Solvent Type? Liquid->SolventCheck Drain PROHIBITED: Drain / Sink Disposal Liquid->Drain NEVER SharpsBin DESTINATION: Sharps/Bio-Chem Bin Consumable->SharpsBin Hal Halogenated Waste (DCM, Chloroform) SolventCheck->Hal NonHal Non-Halogenated Waste (EtOAc, DMSO, MeOH) SolventCheck->NonHal Hal->Incineration Segregated Drum NonHal->Incineration Segregated Drum

Figure 1: Decision matrix for the segregation and disposal of carbazole ester waste streams. Note the strict prohibition of drain disposal.

Emergency Spill Response (Small Scale < 50g)

In the event of a benchtop spill, immediate containment is required to prevent aerosolization of the powder.

  • PPE Upgrade: Don double nitrile gloves and N95 (or P3) particulate respirator.

  • Wet Method: Do not dry sweep. Cover the spill with a paper towel dampened with Ethanol or Acetone . This solvates the ester slightly, preventing dust formation.

  • Collection: Wipe up the material and place all wipes into a wide-mouth jar.

  • Decontamination: Wash the surface with a detergent solution (soap and water) three times. The carbazole moiety is highly lipophilic; water alone will not remove residues.

Regulatory & Compliance Context

  • US (RCRA): While not explicitly P-listed, carbazole derivatives are often regulated under the "Toxic" characteristic if they exhibit specific aquatic toxicity profiles. Always characterize as "Hazardous Waste" [1].

  • EU (REACH): Carbazoles are under scrutiny for PBT (Persistent, Bioaccumulative, Toxic) properties. Disposal via water treatment plants is illegal as standard microbial treatment does not effectively degrade the tricyclic ring [2].

References

  • National Institute of Standards and Technology (NIST). (2023). 9H-Carbazole Derivatives Thermochemistry. NIST Chemistry WebBook.[3] Retrieved from [Link]

  • ChemSRC. (2024).[2] CAS 51035-14-4 Physicochemical Properties. Retrieved from [Link]

Sources

Navigating the Safe Handling of Ethyl 9H-carbazole-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and utilization of novel chemical entities are daily realities. Among these, ethyl 9H-carbazole-3-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and materials science, requires meticulous handling to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, making this your preferred resource for chemical handling best practices.

Understanding the Hazard Profile Through Analogy

For instance, the analogous compound, 9-ethyl-9H-carbazole-3-carbaldehyde, is classified as harmful if swallowed and causes serious eye irritation.[1] The parent compound, 9H-Carbazole, is suspected of causing cancer and is a known skin and eye irritant.[2] Given these precedents, it is imperative to handle this compound with a high degree of caution, assuming it may possess similar hazardous properties.

Key Potential Hazards:

  • Eye Irritation: Likely to cause serious eye irritation upon contact.

  • Skin Irritation: May cause skin irritation with prolonged or repeated contact.

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.

  • Long-term Effects: Due to the carbazole moiety, potential for long-term health effects should be considered.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is dictated by the nature of the task and the potential for exposure.

Task Required Personal Protective Equipment Rationale
Weighing and Aliquoting (Solid) Nitrile gloves (double-gloving recommended), safety glasses with side shields or safety goggles, lab coat, and a dust mask (N95 or higher).To prevent skin contact, eye exposure from splashes or dust, and inhalation of fine particles.
Solution Preparation and Transfers Nitrile gloves, chemical safety goggles, and a lab coat.To protect against splashes of the chemical in solution.
Running Reactions and Work-up Nitrile gloves, chemical safety goggles, lab coat, and work within a certified chemical fume hood.A fume hood is essential to control exposure to solvent vapors and any potential aerosols containing the compound.
Cleaning and Decontamination Heavy-duty nitrile or butyl rubber gloves, chemical safety goggles, and a lab coat.To provide enhanced protection during activities with a higher risk of direct contact.

Always inspect your PPE for any signs of damage before use and ensure proper fit. Contaminated gloves should be removed carefully, avoiding contact with the outer surface, and disposed of as chemical waste.

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond personal protection to encompass the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed, clearly labeled container.

  • Keep it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

Handling and Use

A fundamental principle is to always minimize the generation of dust.

  • Engineering Controls: Whenever possible, handle the solid material in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[3]

  • Good Laboratory Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[2]

  • Spill Management: In the event of a spill, evacuate the immediate area. For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.[3][4] Do not use water to clean up as this may spread the contamination. The area should then be decontaminated.

Disposal Plan

All waste containing this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in designated, sealed, and clearly labeled hazardous waste containers.

  • Regulatory Compliance: Dispose of the chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[5] Do not dispose of this chemical down the drain or in the regular trash.

Visualizing the Safety Workflow

To further clarify the procedural logic, the following diagram outlines the key decision points and actions for the safe handling of this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_handling Handling Protocol cluster_disposal Post-Handling A Assess Task and Potential Exposure B Review Safety Data of Analogs A->B C Select Appropriate PPE (Gloves, Eye Protection, Lab Coat, etc.) B->C D Inspect PPE for Integrity C->D E Work in Ventilated Area (Fume Hood) D->E F Handle with Care to Avoid Spills/Dust E->F G Segregate and Label Waste F->G I Decontaminate Work Area F->I H Dispose of Waste via EHS G->H I->H

Caption: Workflow for Safe Handling of this compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure and productive research environment. The principles outlined here are not merely rules but are grounded in a commitment to scientific integrity and the well-being of all laboratory personnel.

References

  • PubChem. 9-ethyl-9H-carbazole-3-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Cole-Parmer. Material Safety Data Sheet: N-Ethylcarbazole, 98.5%. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.